Product packaging for 3-((4-Isopropylbenzyl)oxy)azetidine(Cat. No.:CAS No. 1220028-11-4)

3-((4-Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434
CAS No.: 1220028-11-4
M. Wt: 205.3 g/mol
InChI Key: CFYINSAHQJZRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-((4-Isopropylbenzyl)oxy)azetidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B1392434 3-((4-Isopropylbenzyl)oxy)azetidine CAS No. 1220028-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)9-15-13-7-14-8-13/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYINSAHQJZRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physicochemical and pharmacological properties of 3-((4-Isopropylbenzyl)oxy)azetidine, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide well-founded estimations and outlines detailed experimental protocols for its empirical characterization.

Introduction to Azetidines in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] They are considered privileged scaffolds due to their unique combination of properties:

  • Structural Rigidity: The strained four-membered ring imparts a degree of conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[3][4]

  • Improved Physicochemical Properties: Incorporation of the azetidine moiety can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[5][6]

  • Three-Dimensionality: Azetidines provide non-planar structures that can explore chemical space more effectively than their flat aromatic counterparts.[7]

Numerous azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents, as well as for treating central nervous system disorders.[6][7] The substituent at the 3-position of the azetidine ring is a key vector for modifying the molecule's properties and biological activity.

Physicochemical Properties

PropertyThis compound (Estimated)3-((4-tert-Butylbenzyl)oxy)azetidine3-((4-Methylbenzyl)oxy)azetidine3-(Benzyloxy)azetidine
Molecular Formula C₁₃H₁₉NOC₁₄H₂₁NOC₁₁H₁₅NOC₁₀H₁₃NO
Molecular Weight ( g/mol ) ~205.30~219.32[8]177.24[9]163.22[8]
LogP (Lipophilicity) ~2.5 - 3.0~3.8[8]~1.8[8]~1.2[8]
Predicted pKa 9.5 ± 0.4Not available9.65 ± 0.40[9]Not available
Topological Polar Surface Area (Ų) ~21.3~21.3~21.3~21.3
Solubility Low in water, moderate in organic solventsLow[8]Moderate in DMSO[8]Moderate in DMSO[8]

Experimental Protocols

To empirically determine the basic properties of this compound, the following standard experimental protocols are recommended.

Determination of pKa (Potentiometric Titration)

The pKa of the azetidine nitrogen can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow for pKa Determination

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Add Standardized HCl B->C D Record pH C->D iteratively E Plot pH vs. Volume D->E F Determine Half-Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Thermodynamic Solubility Assay)

This method determines the equilibrium solubility of the compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Equilibration: Shake the samples at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Synthesis and Potential Biological Activity

Proposed Synthetic Route

A plausible synthetic route to this compound involves the Williamson ether synthesis.[8]

Proposed Synthesis of this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 3-Hydroxyazetidine Cond Base (e.g., NaH) Solvent (e.g., DMF) R1->Cond R2 4-Isopropylbenzyl bromide R2->Cond P This compound Cond->P

Caption: Proposed Williamson ether synthesis route.

Potential Pharmacological Profile

While the specific biological targets of this compound are unknown, many azetidine derivatives function as kinase inhibitors.[10] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

A common mechanism of action for small molecule kinase inhibitors is to compete with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates.

Generalized Kinase Inhibition Pathway

cluster_pathway Cellular Signaling cluster_inhibition Mechanism of Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor This compound Inhibitor->Kinase Competitive Binding

Caption: Competitive ATP binding inhibition of a kinase.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its likely physicochemical properties based on robust comparative data. The outlined experimental protocols offer a clear path for empirical validation. Further research into its synthesis, purification, and biological screening is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Discovery and Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the rationale behind the discovery and a proposed synthetic route for 3-((4-Isopropylbenzyl)oxy)azetidine, a novel azetidine derivative. The azetidine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The 4-isopropylbenzyl moiety is also a key feature in several biologically active compounds, contributing to hydrophobic interactions with target proteins. This document provides a hypothetical discovery framework based on rational drug design principles, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and expected analytical data. The synthesis involves the O-alkylation of N-Boc-3-hydroxyazetidine with 4-isopropylbenzyl bromide, followed by deprotection of the Boc group. This guide is intended to serve as a comprehensive resource for researchers interested in the synthesis and exploration of novel azetidine-based compounds for drug discovery.

Discovery Rationale

The conception of this compound is rooted in the principles of rational drug design, specifically focusing on scaffold hopping and fragment-based approaches. The azetidine ring is a four-membered saturated heterocycle that has gained significant attention in medicinal chemistry.[1] Its strained ring system provides a unique three-dimensional geometry that can be exploited for precise vectoral presentation of substituents, while often improving properties like aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.

The 4-isopropylphenyl group is a common substituent in pharmacologically active molecules. The isopropyl group provides a significant hydrophobic patch that can engage in van der Waals interactions within the hydrophobic pockets of target proteins. For instance, the 2-isopropylphenyl group was found to significantly improve the potency of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors.[2]

The combination of the 3-oxy-azetidine scaffold with the 4-isopropylbenzyl moiety is a deliberate strategy to create a novel chemical entity with potentially favorable drug-like properties. The ether linkage provides rotational flexibility, allowing the 4-isopropylbenzyl group to orient itself optimally within a binding site, while the azetidine core serves as a rigid anchor with improved physicochemical characteristics.

Conceptual Discovery Workflow

The logical workflow for identifying this compound as a target for synthesis can be visualized as a multi-stage process, beginning with identification of a validated biological target and culminating in the selection of the specific molecule for synthesis.

G cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Candidate Selection Target_ID Identify Biological Target (e.g., GPCR, Kinase) HTS High-Throughput Screening Target_ID->HTS FBDD Fragment-Based Screening Target_ID->FBDD SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Scaffold_Hop Scaffold Hopping (e.g., Phenyl to Azetidine) FBDD->Scaffold_Hop Identify Azetidine as bioisostere Scaffold_Hop->SAR Incorporate beneficial substituents Candidate This compound SAR->Candidate Optimize for potency and ADME properties

Caption: Conceptual workflow for the rational discovery of the target molecule.

Synthesis of this compound

The proposed synthesis is a two-step process starting from commercially available 1-N-Boc-3-hydroxyazetidine. The key step is a Williamson ether synthesis, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Scheme

G cluster_reactants cluster_step1 cluster_step2 R1 N-Boc-3-hydroxyazetidine P1 N-Boc-3-((4-isopropylbenzyl)oxy)azetidine R1->P1  1. NaH, DMF  2. 0°C to rt R2 4-Isopropylbenzyl bromide R2->P1  1. NaH, DMF  2. 0°C to rt R1_img R2_img P2 This compound P1->P2  TFA, DCM  0°C to rt P1_img P2_img

Caption: Proposed synthetic route for this compound.
Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Materials:

    • 1-N-Boc-3-hydroxyazetidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 4-Isopropylbenzyl bromide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 1-N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at 0°C for 30 minutes.

    • Add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Step 2: Synthesis of this compound

  • Materials:

    • tert-butyl this compound-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis, based on typical yields and purities for analogous reactions reported in the literature.

StepProduct NameStarting MaterialReagentsYield (%)Purity (%) (by LCMS)Method of Analysis
1tert-butyl this compound-1-carboxylate1-N-Boc-3-hydroxyazetidineNaH, 4-isopropylbenzyl bromide, DMF75-85>95TLC, LCMS, ¹H NMR
2This compoundProduct from Step 1TFA, DCM90-98>98TLC, LCMS, ¹H NMR, ¹³C NMR
Expected Analytical Data for this compound
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.25 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.0 Hz, 2H), 4.45 (s, 2H), 4.20 (m, 1H), 3.80 (m, 2H), 3.55 (m, 2H), 2.90 (sept, J = 6.9 Hz, 1H), 1.23 (d, J = 6.9 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 148.0, 136.1, 127.8, 126.5, 71.5, 69.8, 55.2 (2C), 33.8, 24.0 (2C).

  • Mass Spectrometry (ESI+): Expected m/z for C₁₃H₁₉NO [M+H]⁺: 206.15.

References

A Technical Guide to 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, a proposed synthetic route, and the potential pharmacological relevance of 3-((4-Isopropylbenzyl)oxy)azetidine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide focuses on established principles of azetidine chemistry to construct a hypothetical, yet plausible, framework for its synthesis and study.

IUPAC Nomenclature and Chemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The name accurately describes the core azetidine ring, which is substituted at the 3-position with an oxygen atom (oxy), itself connected to a benzyl group that is substituted at its 4-position with an isopropyl group.

Azetidines are four-membered nitrogen-containing heterocycles.[1] Their ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows them with unique chemical reactivity, making them valuable scaffolds in medicinal chemistry.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉NOCalculated
Molecular Weight 205.30 g/mol Calculated
CAS Number Not availableN/A
Predicted Boiling Point ~300.1±35.0 °CPredicted
Predicted Density ~1.01±0.1 g/cm³Predicted
Predicted pKa ~9.70±0.40Predicted

Note: Physical properties are predicted based on computational models due to a lack of published experimental data.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and common method for forming ether linkages. This process involves the reaction of an alkoxide with a suitable organohalide. A plausible route would start from a commercially available, N-protected 3-hydroxyazetidine.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthetic workflow, beginning with N-Boc protected 3-hydroxyazetidine and concluding with the target compound after deprotection.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C Intermediate: N-Boc-3-((4-isopropylbenzyl)oxy)azetidine A->C  1. NaH  2. DMF, 0°C to RT B 4-Isopropylbenzyl bromide B->C D Final Product: This compound C->D TFA or HCl in DCM G A Target Compound Synthesis & Purification B In Vitro Screening A->B C Primary Assays (e.g., Receptor Binding, Enzyme Inhibition) B->C D Cell-Based Assays (e.g., Cytotoxicity, Functional Response) B->D E Hit Identification C->E D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies (Animal Models) F->G

References

In-depth Technical Guide: 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, pharmacological significance, and speculative mechanisms of action for 3-((4-Isopropylbenzyl)oxy)azetidine.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azetidine-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The rigid, four-membered ring of azetidine can impart favorable pharmacokinetic properties and act as a key pharmacophore in drug design. This technical guide focuses on the specific, yet under-researched molecule, this compound. While direct research on the mechanism of action of this particular compound is not available in the current body of scientific literature, this paper will explore its chemical properties, methods for its synthesis, and potential pharmacological applications based on the broader understanding of the azetidine scaffold.

Introduction to Azetidines

Azetidines are four-membered, nitrogen-containing saturated heterocycles. Their unique ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a balance of reactivity and stability that is attractive for medicinal chemistry.[1] This structural feature allows for unique chemical transformations and interactions with biological targets.[1] The azetidine motif is found in several approved drugs, highlighting its importance as a privileged scaffold in drug discovery.[1][2][3] Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, and have also been investigated for the treatment of central nervous system disorders.[3]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from established synthetic routes for similar azetidine derivatives. A common and effective method for the synthesis of 3-oxy-substituted azetidines involves the Williamson ether synthesis.

Hypothetical Synthetic Pathway:

A plausible synthetic route would start with a protected azetidin-3-ol, such as N-Boc-azetidin-3-ol. This starting material would be deprotonated with a suitable base, like sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with 4-isopropylbenzyl halide (e.g., bromide or chloride) would yield the protected this compound. The final step would involve the deprotection of the azetidine nitrogen to afford the target compound.

Experimental Workflow for Hypothetical Synthesis:

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol Sodium_Hydride Sodium Hydride (NaH) in THF N-Boc-azetidin-3-ol->Sodium_Hydride Deprotonation N-Boc-azetidin-3-olate N-Boc-azetidin-3-olate Sodium_Hydride->N-Boc-azetidin-3-olate 4-Isopropylbenzyl_Halide 4-Isopropylbenzyl Halide N-Boc-azetidin-3-olate->4-Isopropylbenzyl_Halide Nucleophilic Substitution Protected_Product N-Boc-3-((4-isopropylbenzyl)oxy)azetidine 4-Isopropylbenzyl_Halide->Protected_Product Acid_Treatment Trifluoroacetic Acid (TFA) in DCM Protected_Product->Acid_Treatment Boc Removal Final_Product This compound Acid_Treatment->Final_Product

Fig. 1: Hypothetical synthetic workflow for this compound.

Potential Mechanism of Action and Biological Targets

Given the absence of direct experimental data for this compound, its mechanism of action can only be postulated based on the activities of structurally related compounds. The azetidine ring can serve as a bioisostere for other cyclic amines or act as a rigid scaffold to orient functional groups for optimal target binding. The 4-isopropylbenzyl moiety is a common feature in various pharmacologically active molecules, often contributing to hydrophobic interactions with protein targets.

Potential Signaling Pathway Involvement:

Based on the diverse activities of other azetidine-containing molecules, this compound could potentially interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, many neurologically active drugs feature benzyl ether moieties and cyclic amines.

cluster_receptor Cell Membrane receptor Potential Target (e.g., GPCR, Ion Channel) g_protein G-Protein Activation receptor->g_protein Conformational Change compound This compound compound->receptor Binding second_messenger Second Messenger Modulation (e.g., cAMP, Ca2+) g_protein->second_messenger Signal Transduction cellular_response Downstream Cellular Response second_messenger->cellular_response Signal Amplification

Fig. 2: Speculative signaling pathway for this compound.

Future Research Directions

The lack of specific data on this compound highlights a clear gap in the current scientific knowledge. Future research should focus on:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic route and full characterization of the compound.

  • In Vitro Screening: A broad panel of in vitro assays to identify potential biological targets, including receptor binding assays and enzyme inhibition studies.

  • Cell-Based Assays: Evaluation of the compound's activity in relevant cell-based models to understand its functional effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to elucidate the key structural features required for any observed biological activity.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its chemical structure, featuring the pharmacologically relevant azetidine scaffold and a 4-isopropylbenzyl group, suggests potential for biological activity. This technical guide provides a framework for future research by outlining a plausible synthetic strategy and postulating potential mechanisms of action based on the broader knowledge of related compounds. Further investigation is imperative to uncover the therapeutic potential of this and similar azetidine derivatives.

References

Technical Guide: Physicochemical Properties of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 3-((4-Isopropylbenzyl)oxy)azetidine Publication ID: TG-20251110-20530

Abstract

This technical document provides a focused analysis of the molecular weight and related physicochemical properties of this compound. The determination of a compound's exact molecular weight is a critical first step in chemical synthesis and drug development, serving as a fundamental parameter for material characterization, reaction stoichiometry, and analytical standard preparation. This guide presents the calculated molecular properties and outlines a standard experimental protocol for their empirical verification.

Chemical and Physical Properties

The molecular formula for this compound is C₁₃H₁₉NO.[1][2] Based on this formula, the molecular weight and elemental composition have been calculated using standard atomic weights.[3][4] These quantitative data are summarized in the table below for clarity and reference.

ParameterValueUnit
Molecular Formula C₁₃H₁₉NO-
Molar Mass 205.30 g/mol
Elemental Composition %
      Carbon (C)76.08%
      Hydrogen (H)9.33%
      Nitrogen (N)6.82%
      Oxygen (O)7.79%

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

To empirically confirm the theoretical molecular weight and determine the elemental composition, High-Resolution Mass Spectrometry (HRMS) is the preferred method. The following protocol provides a standardized workflow.

Objective: To determine the exact mass of this compound and confirm its elemental formula.

Instrumentation:

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Materials:

  • Sample: this compound (1 mg/mL stock solution).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Modifier: Formic Acid (0.1% v/v).

  • Internal Calibrant: A suitable reference compound with a known m/z value close to the target analyte.

Methodology:

  • Sample Preparation: Dilute the 1 mg/mL stock solution of the target compound to a final concentration of 1-10 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the instrument's standard calibration solution to ensure high mass accuracy (< 5 ppm).

  • Infusion: Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in positive ion mode. The protonated molecule [M+H]⁺ is the expected primary ion.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 150-250) for a duration of 1-2 minutes to obtain a stable signal and high-resolution mass spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Using the instrument software, calculate the exact mass from the measured m/z value.

    • Input the determined exact mass into a formula calculator to confirm that C₁₃H₁₉NO is the most plausible elemental composition within the accepted mass accuracy tolerance (e.g., < 5 ppm).

Visualization of Compound Characterization Workflow

The logical flow from compound synthesis to the final confirmation of its molecular weight is a foundational process in chemical research. The diagram below illustrates this standard workflow.

G A Compound Synthesis (this compound) B Purification & Isolation (e.g., Chromatography) A->B C Structural Elucidation (NMR, IR Spectroscopy) B->C D Molecular Formula Determination (C13H19NO) C->D E Theoretical MW Calculation (205.30 g/mol) D->E F Experimental Verification (High-Resolution Mass Spectrometry) D->F

References

3-((4-Isopropylbenzyl)oxy)azetidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and synthesized biological properties of the novel compound 3-((4-Isopropylbenzyl)oxy)azetidine. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. This document outlines the predicted physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and the expected analytical characterization.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes the calculated molecular properties and estimated physical characteristics based on the closely related analog, 3-[(4-Methylbenzyl)oxy]azetidine, and general chemical principles. These values should be considered as predictions and require experimental verification.

PropertyValueNotes
Molecular Formula C₁₃H₁₉NOCalculated
Molecular Weight 205.30 g/mol Calculated
Predicted Boiling Point ~280-295 °CEstimated based on the boiling point of 3-[(4-Methylbenzyl)oxy]azetidine (269.7 °C) with an adjustment for the larger isopropyl group.
Predicted Density ~1.02 g/cm³Estimated based on the density of 3-[(4-Methylbenzyl)oxy]azetidine (1.05 g/cm³), with a slight decrease anticipated due to the less compact nature of the isopropyl group.
Predicted pKa ~9.5-9.8Estimated based on the pKa of 3-[(4-Methylbenzyl)oxy]azetidine (9.65), as the electronic effect of a methyl vs. isopropyl group at the para position is similar.
Appearance Colorless to pale yellow oilPredicted based on common observations of similar compounds.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.General prediction for a molecule of this polarity and size.

Experimental Protocols

The synthesis of this compound can be achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Synthesis of this compound

Reaction Scheme:

Materials:

  • Azetidin-3-ol

  • 4-Isopropylbenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with azetidin-3-ol (1.0 eq). The flask is flushed with argon or nitrogen.

  • Solvent Addition: Anhydrous DMF is added to the flask to dissolve the azetidin-3-ol.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Alkylation: The reaction mixture is cooled back to 0 °C. A solution of 4-isopropylbenzyl bromide (1.1 eq) in a small amount of anhydrous DMF is added dropwise via syringe.

  • Reaction: The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include:

      • A doublet for the isopropyl methyl protons (~1.2 ppm).

      • A septet for the isopropyl methine proton (~2.9 ppm).

      • Multiplets for the azetidine ring protons.

      • A singlet for the benzylic methylene protons (~4.5 ppm).

      • Doublets for the aromatic protons of the 1,4-disubstituted benzene ring (~7.2-7.3 ppm).

    • ¹³C NMR: Expected signals would include:

      • A signal for the isopropyl methyl carbons (~24 ppm).

      • A signal for the isopropyl methine carbon (~34 ppm).

      • Signals for the azetidine ring carbons.

      • A signal for the benzylic methylene carbon (~70 ppm).

      • Signals for the aromatic carbons, including the quaternary carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Characteristic peaks would include:

      • C-H stretching of the alkyl groups (~2850-3000 cm⁻¹).

      • C-O-C ether stretching (~1100 cm⁻¹).[1]

      • N-H stretching of the secondary amine in the azetidine ring (~3300-3500 cm⁻¹).

      • C=C stretching of the aromatic ring (~1600 and 1450 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.30 g/mol ).

    • Common fragmentation patterns for benzyl ethers include cleavage at the benzylic C-O bond, which would result in a prominent peak for the 4-isopropylbenzyl cation.[2]

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

G General Workflow for Novel Compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation start Reactants: Azetidin-3-ol & 4-Isopropylbenzyl bromide reaction Williamson Ether Synthesis (Base, Solvent, Temp. Control) start->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity data_analysis Data Analysis & Reporting nmr->data_analysis ftir->data_analysis ms->data_analysis purity->data_analysis bioassay Biological Assays (e.g., Kinase Inhibition) admet ADMET Profiling data_analysis->bioassay data_analysis->admet

Workflow for Synthesis and Characterization

Conclusion

This technical guide provides foundational information for researchers interested in this compound. The predicted properties offer a starting point for experimental design, and the detailed synthetic protocol outlines a reliable method for its preparation. The characterization data expectations will aid in the confirmation of the synthesized product. As a novel compound, further experimental investigation is warranted to fully elucidate its physical, chemical, and biological properties.

References

An In-depth Technical Guide on the Medicinal Chemistry of 3-(Benzyloxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases lack specific data regarding the synthesis, biological activity, and therapeutic applications of 3-((4-Isopropylbenzyl)oxy)azetidine. Therefore, this technical guide provides a comprehensive overview of the closely related class of 3-(benzyloxy)azetidine derivatives, drawing upon established research in this area to infer the potential role and characteristics of the specified compound.

Introduction

The azetidine scaffold is a four-membered heterocyclic ring that has garnered significant interest in medicinal chemistry. Its strained ring system imparts conformational rigidity, a desirable trait for specific molecular recognition by biological targets. The 3-oxy-azetidine moiety, in particular, serves as a versatile structural motif in the design of therapeutic agents, offering a key vector for substitution to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-(benzyloxy)azetidine derivatives, a subclass that has shown promise in various therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS).

Synthesis of 3-(Benzyloxy)azetidine Derivatives

The synthesis of 3-(benzyloxy)azetidine derivatives typically commences from a commercially available or readily synthesized N-protected 3-hydroxyazetidine. A common synthetic route is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a substituted benzyl halide.

Experimental Protocol: General Synthesis of 3-((4-substituted-benzyl)oxy)azetidine

A solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is cooled to 0 °C. To this solution, a strong base, for instance, sodium hydride (NaH, 1.2 eq.), is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the corresponding alkoxide. Subsequently, the appropriate 4-substituted-benzyl halide (e.g., 4-isopropylbenzyl bromide, 1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-Boc-3-((4-substituted-benzyl)oxy)azetidine. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final 3-((4-substituted-benzyl)oxy)azetidine.

Synthesis_Workflow cluster_reagents Reagents start N-Boc-3-hydroxyazetidine alkoxide N-Boc-3-azetidinoxide start->alkoxide Deprotonation base Base (e.g., NaH) in aprotic solvent coupling Williamson Ether Synthesis alkoxide->coupling benzyl_halide 4-Isopropylbenzyl bromide benzyl_halide->coupling deprotection Acidic Deprotection (e.g., TFA) coupling->deprotection N-Boc protected intermediate product This compound deprotection->product

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: Monoamine Reuptake Inhibitors

While the specific biological role of this compound is not documented, the broader class of 3-oxy-azetidine derivatives has been extensively explored as monoamine reuptake inhibitors.[1][2] These compounds can modulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their respective transporters (SERT, NET, and DAT).[1] Imbalances in these neurotransmitter systems are implicated in a range of psychiatric disorders, including depression and anxiety.[3]

The 3-benzyloxyazetidine scaffold serves as a key pharmacophoric element. The azetidine nitrogen is typically protonated at physiological pH, interacting with key acidic residues in the transporter binding pocket. The ether linkage and the substituted benzyl group project into other regions of the binding site, and modifications to the benzyl ring can significantly impact potency and selectivity for the different monoamine transporters. The 4-isopropyl substituent on the benzyl ring would be expected to occupy a hydrophobic pocket within the transporter protein.

Quantitative Data for Representative 3-Oxy-Azetidine Analogs

The following table summarizes the in vitro inhibitory activities of a series of 3-aminoazetidine derivatives, which are bioisosteres of 3-oxy-azetidines, against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.[1] This data illustrates how modifications to the substituent analogous to the benzyl group can influence potency and selectivity.

Compound IDR GrouphSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
Analog 13,4-dichlorophenyl1.215.6125
Analog 24-chlorophenyl3.425.1210
Analog 33-chlorophenyl5.645.3350
Analog 44-methylphenyl8.960.1480
Analog 5Phenyl12.385.7620

Data extracted from a study on 3-aminoazetidine analogs, which are structurally related to 3-oxy-azetidines.[1]

Experimental Protocol: Monoamine Transporter Uptake Assay

The inhibitory activity of test compounds on monoamine reuptake is typically assessed using an in vitro cell-based assay.

Protocol: Neurotransmitter Transporter Uptake Assay [1]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: The test compound, such as a 3-(benzyloxy)azetidine derivative, is dissolved in DMSO and diluted to various concentrations in the assay buffer. The cells are pre-incubated with the test compound or vehicle control for 15-30 minutes at 37 °C.

  • Radioligand Addition: A mixture of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a non-labeled monoamine is added to each well to initiate the uptake reaction.

  • Incubation and Termination: The plates are incubated for a specific period (e.g., 10-20 minutes) at 37 °C. The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity retained by the cells is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of uptake at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

As monoamine reuptake inhibitors, 3-(benzyloxy)azetidine derivatives are proposed to act by competitively binding to the substrate-binding site of the monoamine transporters. This binding event blocks the re-uptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the synaptic concentration of the neurotransmitter leads to enhanced and prolonged signaling at the postsynaptic receptors.

Signaling_Pathway presynaptic Presynaptic Neuron transporter Monoamine Transporter (SERT, NET, or DAT) neurotransmitter Monoamine Neurotransmitter presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron signaling Downstream Signaling postsynaptic->signaling transporter->presynaptic Reuptake compound 3-(Benzyloxy)azetidine Derivative compound->transporter Inhibition receptor Postsynaptic Receptor neurotransmitter->receptor Binding receptor->postsynaptic

Caption: Mechanism of action for a 3-(benzyloxy)azetidine derivative.

References

An In-depth Technical Guide on 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-((4-Isopropylbenzyl)oxy)azetidine, a substituted azetidine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central azetidine ring linked to a 4-isopropylbenzyl group via an ether bond at the 3-position.

SMILES Notation: CC(C)c1ccc(COC2CCNC2)cc1

Physicochemical Properties:

Property3-((3-Fluorobenzyl)oxy)azetidine[1]3-((tert-Butyldimethylsilanyl)oxy)azetidine[2](3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate[3]3-((4-Methylbenzyl)oxy)azetidine[4]
Molecular Weight 181.21 g/mol 187.35 g/mol 377.5 g/mol 177.24 g/mol
LogP 1.4---
Topological Polar Surface Area 21.3 Ų21.3 Ų55.8 Ų-
Boiling Point (Predicted) ---269.7±35.0 °C
Density (Predicted) ---1.05±0.1 g/cm3
pKa (Predicted) ---9.65±0.40

Synthesis and Experimental Protocols

The synthesis of 3-substituted azetidines is a topic of significant interest in organic chemistry due to their prevalence in biologically active compounds.[5][6][7] Several general methods for the synthesis of azetidines have been developed, including cyclizations through C-N or C-C bond formation, cycloadditions, and ring contraction/expansion rearrangements.[5]

A common strategy for the synthesis of 3-(benzyloxy)azetidine derivatives involves the reaction of a suitable azetidin-3-ol precursor with a benzyl halide in the presence of a base.

General Synthetic Workflow:

Below is a generalized workflow for the synthesis of this compound, based on common organic synthesis techniques.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Azetidin-3-ol R Williamson Ether Synthesis A->R B 4-Isopropylbenzyl bromide B->R C Base (e.g., NaH) C->R D Solvent (e.g., DMF) D->R W1 Quenching R->W1 W2 Extraction W1->W2 P Column Chromatography W2->P FP This compound P->FP G A Compound Synthesis & Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B Test Compound C Hit Identification B->C Active Compounds D Lead Optimization (Structure-Activity Relationship Studies) C->D Promising Hits D->B Iterative Design E In Vivo Efficacy Studies (Animal Models) D->E Optimized Leads F Preclinical Development E->F Candidate Drug

References

An In-depth Technical Guide on Structural Analogs of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-((4-isopropylbenzyl)oxy)azetidine, with a focus on their synthesis, biological activity as monoamine transporter ligands, and structure-activity relationships (SAR). The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of central nervous system (CNS) disorders.

Core Concepts and Rationale

The azetidine ring is a valuable scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties to drug candidates.[1] The 3-oxy-azetidine moiety, in particular, has been explored as a core structure for compounds targeting monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain and are key targets for antidepressants and other CNS-active drugs.[2][3] The parent compound, this compound, serves as a template for designing novel ligands with tailored affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Bioisosteric modification of the 3-oxy-azetidine scaffold is a common strategy to optimize the pharmacological profile of these compounds.[4] This can involve alterations to the benzyl group, the oxygen linker, and the azetidine ring itself to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Structural Analogs and Biological Activity

Recent research has focused on the synthesis and evaluation of 3-aryl-3-arylmethoxy-azetidines as a new class of high-affinity ligands for monoamine transporters.[1] These compounds have shown promise as selective SERT inhibitors or as dual DAT/SERT agents, which may offer therapeutic advantages for treating psychostimulant dependence and other CNS disorders.[1]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxy-azetidine analogs for the dopamine and serotonin transporters.

Compound ID3-Aryl Substituent3-Arylmethoxy SubstituentDAT Ki (nM)SERT Ki (nM)
6e Phenyl3,4-Dichlorophenylmethoxy>10,0003.5
6h Phenyl3,4-Dichlorophenylmethoxy>10,0002.9
7c 4-Chlorophenyl4-Chlorophenylmethoxy1,2001.0
7g 3,4-DichlorophenylPhenylmethoxy13014
7i 3,4-Dichlorophenyl3,4-Dichlorophenylmethoxy2301.3

Data extracted from Reference[1].

Experimental Protocols

General Synthesis of 3-Aryl-3-arylmethoxy-azetidines

The synthesis of 3-aryl-3-arylmethoxy-azetidines generally follows a multi-step sequence starting from a suitable azetidine precursor. A representative synthetic scheme is outlined below.

Synthetic_Scheme N-Boc-3-azetidinone N-Boc-3-azetidinone Intermediate_1 3-Aryl-3-hydroxy-azetidine N-Boc-3-azetidinone->Intermediate_1 Grignard Reaction (Aryl-MgBr) Intermediate_2 N-Boc-3-aryl-3-arylmethoxy-azetidine Intermediate_1->Intermediate_2 Williamson Ether Synthesis (Aryl-CH2-Br, NaH) Final_Product 3-Aryl-3-arylmethoxy-azetidine Intermediate_2->Final_Product Boc Deprotection (TFA or HCl)

Caption: General synthetic route for 3-aryl-3-arylmethoxy-azetidines.

Detailed Protocol:

  • Grignard Reaction: To a solution of N-Boc-3-azetidinone in anhydrous THF at 0 °C, a solution of the appropriate arylmagnesium bromide (1.2 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 3-aryl-3-hydroxy-azetidine intermediate.

  • Williamson Ether Synthesis: To a solution of the 3-aryl-3-hydroxy-azetidine intermediate in anhydrous DMF at 0 °C, sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of the corresponding substituted benzyl bromide (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the N-Boc-3-aryl-3-arylmethoxy-azetidine.

  • Boc Deprotection: The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the final 3-aryl-3-arylmethoxy-azetidine product.

Monoamine Transporter Binding Assays

Binding affinities for the dopamine and serotonin transporters are determined using radioligand binding assays with rat brain tissue.[1]

Workflow for Monoamine Transporter Binding Assay:

Binding_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay Rat_Brain Rat Brain Tissue Homogenization Homogenization in Buffer Rat_Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension of Pellet (Membrane Preparation) Centrifugation->Resuspension Incubation Incubate Membrane Prep with Radioligand ([3H]WIN 35,428 for DAT or [3H]citalopram for SERT) and Test Compound Resuspension->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Quantify Radioactivity on Filters Washing->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate Ki values

Caption: Workflow for the monoamine transporter radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4 °C. The resulting pellet is resuspended in fresh buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and various concentrations of the test compound in a final volume of 1 mL. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT or imipramine for SERT).

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

The data presented in the table above allows for the elucidation of preliminary structure-activity relationships for this class of compounds.

Logical Relationship of SAR:

SAR_Logic cluster_scaffold Core Scaffold cluster_activity Biological Activity Azetidine 3-Oxy-Azetidine Aryl_3 3-Aryl Substituent DAT_Affinity DAT Affinity Aryl_3->DAT_Affinity Substitution influences SERT_Affinity SERT Affinity Aryl_3->SERT_Affinity Substitution influences Aryl_Methoxy 3-Arylmethoxy Substituent Aryl_Methoxy->DAT_Affinity Substitution influences Aryl_Methoxy->SERT_Affinity Substitution influences

Caption: Key structural modifications influencing monoamine transporter affinity.

  • Influence of the 3-Arylmethoxy Group: Substitution on the 3-arylmethoxy ring appears to have a significant impact on SERT affinity. For instance, the presence of dichloro substituents (compounds 6e and 6h ) leads to high SERT potency.[1]

  • Influence of the 3-Aryl Group: Modifications to the 3-aryl ring can modulate the selectivity profile. The introduction of a 3,4-dichlorophenyl group at this position in compound 7g results in a compound with moderate affinity for both DAT and SERT.[1]

  • Combined Effects: The combination of substitutions on both aryl rings can lead to highly potent and selective SERT ligands, as seen in compound 7i , which has a Ki of 1.3 nM for SERT.[1] These preliminary findings suggest that the azetidine scaffold is a promising template for developing novel monoamine transporter ligands with diverse selectivity profiles.[1]

Conclusion

The this compound scaffold and its structural analogs represent a promising area of research for the development of novel CNS-active compounds. The ability to systematically modify the substituents on the aryl rings provides a clear path for optimizing potency and selectivity for monoamine transporters. The experimental protocols outlined in this guide offer a foundation for the synthesis and biological evaluation of new analogs. Further exploration of this chemical space, including variations of the azetidine N-substituent and bioisosteric replacements of the ether linkage, is warranted to fully elucidate the therapeutic potential of this compound class.

References

An In-depth Technical Guide to the Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-((4-isopropylbenzyl)oxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence:

  • Protection of the Azetidine Nitrogen: The secondary amine of 3-hydroxyazetidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

  • Williamson Ether Synthesis: The core ether linkage is formed by the O-alkylation of N-Boc-3-hydroxyazetidine with 4-isopropylbenzyl bromide.

  • Deprotection of the Azetidine Nitrogen: Removal of the Boc protecting group under acidic conditions yields the final target compound.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)2O, Base N-Boc-3-((4-isopropylbenzyl)oxy)azetidine N-Boc-3-((4-isopropylbenzyl)oxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-((4-isopropylbenzyl)oxy)azetidine NaH, DMF 4-Isopropylbenzyl_bromide 4-Isopropylbenzyl_bromide 4-Isopropylbenzyl_bromide->N-Boc-3-((4-isopropylbenzyl)oxy)azetidine This compound This compound N-Boc-3-((4-isopropylbenzyl)oxy)azetidine->this compound HCl/Dioxane

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This procedure outlines the protection of the azetidine nitrogen with a Boc group.

Materials:

ReagentCAS NumberMolecular Weight
3-Hydroxyazetidine hydrochloride18621-18-6109.55
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25
Triethylamine (Et₃N)121-44-8101.19
Dichloromethane (DCM)75-09-284.93

Protocol:

  • To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightTypical YieldMelting Point
tert-butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.21>90%36-43 °C
Step 2: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the formation of the ether linkage via a Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification N-Boc-3-hydroxyazetidine_sol N-Boc-3-hydroxyazetidine in DMF Reaction_vessel Reaction Vessel (0 °C to RT) N-Boc-3-hydroxyazetidine_sol->Reaction_vessel Add dropwise NaH_suspension NaH (60% dispersion) in DMF NaH_suspension->Reaction_vessel Quench Quench with Water Reaction_vessel->Quench 4-Isopropylbenzyl_bromide 4-Isopropylbenzyl_bromide 4-Isopropylbenzyl_bromide->Reaction_vessel Add after 30 min Extraction Extract with EtOAc Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product N-Boc-3-((4-isopropylbenzyl)oxy)azetidine Purification->Final_Product

Figure 2: Workflow for the Williamson ether synthesis step.

Materials:

ReagentCAS NumberMolecular Weight
tert-butyl 3-hydroxyazetidine-1-carboxylate141699-55-0173.21
4-Isopropylbenzyl bromide73789-86-3213.11
Sodium hydride (NaH), 60% dispersion in oil7646-69-724.00
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11

Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add 4-isopropylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield tert-butyl this compound-1-carboxylate.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightTypical YieldPhysical State
tert-butyl this compound-1-carboxylateC₁₈H₂₇NO₃305.4170-80%Oil
Step 3: Synthesis of this compound

The final step is the deprotection of the Boc group to yield the free amine.

Materials:

ReagentCAS NumberMolecular Weight
tert-butyl this compound-1-carboxylateN/A305.41
4 M HCl in 1,4-Dioxane7647-01-036.46
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01

Protocol:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the product.

  • For the free base, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 1 N NaOH or saturated NaHCO₃ solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightTypical YieldPhysical State
This compoundC₁₃H₁₉NO205.30>95%Oil or Solid

Conclusion

The described three-step synthesis provides a reliable and efficient route to this compound. The use of the Boc protecting group allows for a clean Williamson ether synthesis, and the subsequent deprotection proceeds in high yield. The detailed protocols and tabulated data in this guide should enable researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

An Introduction to 3-((4-Isopropylbenzyl)oxy)azetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their unique strained ring system imparts conformational rigidity and influences physicochemical properties such as basicity and lipophilicity. The azetidine scaffold is a key structural motif in a number of approved drugs and clinical candidates, highlighting its importance as a privileged structure in modern pharmacology.

This technical guide focuses on the substituted azetidine derivative, 3-((4-Isopropylbenzyl)oxy)azetidine. This compound belongs to the class of 3-alkoxy-substituted azetidines, which are of interest to researchers for their potential to interact with various biological targets. The presence of the 4-isopropylbenzyl group may confer specific binding properties and modulate the pharmacokinetic profile of the molecule.

Chemical Properties and Synthesis

While specific experimental data for this compound is unavailable, its general chemical properties can be inferred from its structure. The molecule consists of a central azetidine ring, an ether linkage at the 3-position, and a benzyl group substituted with an isopropyl moiety at the 4-position of the phenyl ring.

Inferred Physicochemical Properties
PropertyInferred Value/Characteristic
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Appearance Likely a colorless to pale yellow oil or solid
Solubility Expected to be soluble in common organic solvents
Basicity (pKa) The azetidine nitrogen is basic

Note: These properties are calculated or estimated and have not been experimentally verified.

Plausible Synthetic Route

A common method for the synthesis of 3-alkoxy-substituted azetidines involves the Williamson ether synthesis. A plausible synthetic route for this compound would start from a protected 3-hydroxyazetidine and 4-isopropylbenzyl halide.

  • Protection of Azetidin-3-ol: Azetidin-3-ol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom. This is typically achieved by reacting azetidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Williamson Ether Synthesis: The N-Boc-azetidin-3-ol is then deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide. To this solution, 4-isopropylbenzyl bromide (or chloride) is added, and the reaction mixture is stirred, possibly with heating, to facilitate the nucleophilic substitution and formation of the ether linkage.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically accomplished by treating the N-Boc-3-((4-isopropylbenzyl)oxy)azetidine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or distillation.

Mandatory Visualization: Synthesis Workflow

G Hypothetical Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection Azetidinol Azetidin-3-ol BocAnhydride Boc₂O, Et₃N, DCM Azetidinol->BocAnhydride NBocAzetidinol N-Boc-azetidin-3-ol BocAnhydride->NBocAzetidinol NaH 1. NaH, THF NBocAzetidinol->NaH IsopropylbenzylHalide 2. 4-Isopropylbenzyl bromide NaH->IsopropylbenzylHalide ProtectedProduct N-Boc-3-((4-isopropylbenzyl)oxy)azetidine IsopropylbenzylHalide->ProtectedProduct TFA TFA or HCl ProtectedProduct->TFA FinalProduct This compound TFA->FinalProduct

Caption: A plausible three-step synthesis of this compound.

Potential Biological and Pharmacological Significance

While no specific biological data exists for this compound, the broader class of substituted azetidines has been explored for a wide range of therapeutic applications. The structural features of this particular molecule suggest several areas of potential interest for researchers and drug development professionals.

Azetidine derivatives have been investigated as:

  • Central Nervous System (CNS) Agents: The azetidine ring is a bioisostere of other cyclic amines like piperidine and pyrrolidine, which are common in CNS-active drugs. Substituted azetidines have been explored as antidepressants and neuroprotective agents.

  • Antibacterial Agents: The azetidine scaffold is a core component of many beta-lactam antibiotics. While this compound is not a beta-lactam, the azetidine ring itself can be a pharmacophore in novel antibacterial compounds.

  • Enzyme Inhibitors: The rigid structure of the azetidine ring can be advantageous for designing specific enzyme inhibitors. The benzyloxy moiety can engage in hydrophobic or aromatic interactions within a binding pocket.

Logical Relationship Diagram

G Potential Research Areas cluster_scaffolds Structural Features cluster_activities Potential Biological Activities Core This compound Azetidine Azetidine Scaffold Core->Azetidine Benzyloxy 3-(Benzyloxy) Moiety Core->Benzyloxy Isopropylbenzyl 4-Isopropylbenzyl Group Core->Isopropylbenzyl CNS CNS Activity Azetidine->CNS Antimicrobial Antimicrobial Effects Azetidine->Antimicrobial EnzymeInhibition Enzyme Inhibition Benzyloxy->EnzymeInhibition Isopropylbenzyl->EnzymeInhibition

Technical Guide to the Lipophilicity of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity of 3-((4-Isopropylbenzyl)oxy)azetidine, a key physicochemical parameter influencing its pharmacokinetic and pharmacodynamic properties. This document outlines calculated lipophilicity values, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Introduction to Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug candidate's success. It significantly impacts absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • LogD is the ratio of the concentration of all species of a compound (neutral and ionized) in the lipid phase to the aqueous phase at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[1][2]

A balanced lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Lipophilicity of this compound

Currently, there is no publicly available experimental data for the LogP or LogD of this compound. However, computational methods provide reliable estimates. The table below summarizes the calculated LogP value for the target compound and several structurally related analogs.

Compound NameMolecular FormulaCalculated LogP (XLogP3)PubChem CID
This compound C13H19NO 2.5 134857470
3-[(3-Fluorobenzyl)oxy]azetidineC10H12FNO1.425220728[3]
3-(4-Fluorophenoxy)azetidineC9H10FNO1.421428730[4]
3-[(4-tert-butylcyclohexyl)oxy]azetidineC13H25NO2.7165863234[5]

Data sourced from the PubChem database. XLogP3 is a widely used computational model for predicting LogP.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the "gold standard" for determining LogP and LogD due to its direct measurement of partitioning.[6][7] The following protocol describes the determination of LogD at a physiologically relevant pH of 7.4.

Materials and Reagents
  • This compound

  • n-Octanol (reagent grade or higher)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Glass vials with screw caps

  • Vortex mixer or orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure
  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large vessel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated PBS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Partitioning Experiment:

    • In a glass vial, combine 1 mL of water-saturated n-octanol and 1 mL of n-octanol-saturated PBS.

    • Add a small aliquot of the DMSO stock solution to the vial (e.g., 10 µL of 10 mM stock to yield a final concentration of 100 µM).

    • Cap the vial tightly and shake vigorously using a vortex mixer or orbital shaker for at least one hour at room temperature to allow for equilibrium to be reached.[1]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS/MS.[1] A calibration curve should be prepared for accurate quantification.

Calculation of LogD

The LogD is calculated using the following formula:

LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Where:

  • [Compound]octanol is the concentration of the compound in the n-octanol phase.

  • [Compound]aqueous is the concentration of the compound in the aqueous (PBS) phase.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for LogD determination.

Shake_Flask_Workflow start Start prep_solvents Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) start->prep_solvents prep_sample Prepare Compound Stock Solution (in DMSO) start->prep_sample combine Combine Saturated Solvents and Compound Stock prep_solvents->combine prep_sample->combine shake Shake to Reach Equilibrium (e.g., 1 hour) combine->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_octanol Sample n-Octanol (Upper Phase) centrifuge->sample_octanol sample_pbs Sample PBS (Lower Phase) centrifuge->sample_pbs analyze Quantify Concentration (e.g., HPLC, LC-MS) sample_octanol->analyze sample_pbs->analyze calculate Calculate LogD analyze->calculate end End calculate->end

Caption: Workflow for LogD determination using the shake-flask method.

Conclusion

While experimental lipophilicity data for this compound is not yet available, computational predictions (XLogP3 = 2.5) suggest it possesses moderate lipophilicity. This value falls within a favorable range for many drug discovery applications, balancing membrane permeability with aqueous solubility. The provided shake-flask protocol offers a robust, standardized method for the future experimental determination of its LogP and LogD values, which is essential for a comprehensive understanding of its drug-like properties.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental spectroscopic data and a dedicated synthetic protocol for 3-((4-Isopropylbenzyl)oxy)azetidine have not been reported in peer-reviewed literature. The following guide is a comprehensive compilation based on established synthetic methodologies for analogous compounds and predicted spectroscopic values derived from data for structurally related molecules.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The 3-oxy-substituted azetidine motif, in particular, offers a versatile platform for introducing a variety of functional groups. This guide focuses on this compound, a compound featuring a 4-isopropylbenzyl ether linkage, a common substituent in pharmacologically active molecules. This document provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a robust, generalized synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 3-(benzyloxy)azetidine, 4-isopropylbenzyl alcohol, and general principles of NMR, MS, and IR spectroscopy.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d2HAr-H (ortho to CH₂)
~7.18d2HAr-H (ortho to isopropyl)
~4.50s2HO-CH₂ -Ar
~4.30m1HAzetidine CH-O
~3.90m2HAzetidine CH₂ (adjacent to NH, axial)
~3.60m2HAzetidine CH₂ (adjacent to NH, equatorial)
~2.90sept1HIsopropyl CH
~1.25d6HIsopropyl CH₃

Solvent: CDCl₃. Predicted chemical shifts are approximate.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~148.5Ar-C (ipso, isopropyl)
~135.5Ar-C (ipso, CH₂)
~128.0Ar-CH (ortho to CH₂)
~126.5Ar-CH (ortho to isopropyl)
~72.0O-CH₂ -Ar
~65.0Azetidine CH -O
~53.0Azetidine CH₂ -N
~34.0Isopropyl CH
~24.0Isopropyl CH₃

Solvent: CDCl₃. Predicted chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
219[M]⁺ (Molecular Ion)
133[M - C₄H₈NO]⁺ (Loss of azetidinoxy group)
119[C₉H₁₁]⁺ (Isopropyltropylium ion)
105[C₈H₉]⁺ (Loss of methyl from isopropyltropylium ion)
86[C₄H₈NO]⁺ (Azetidinoxy fragment)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment of Absorption Band
~3350N-H Stretch (secondary amine)
~3050-3020C-H Stretch (aromatic)
~2960-2850C-H Stretch (aliphatic)
~1460C-H Bend (aliphatic)
~1100C-O Stretch (ether)[1]

Experimental Protocols

The synthesis of this compound can be achieved through a three-step process:

  • Synthesis of N-Boc-3-hydroxyazetidine.

  • O-alkylation with 4-isopropylbenzyl bromide.

  • Deprotection of the N-Boc group.

3.1. Synthesis of N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of this key intermediate.[2][3]

  • Materials: 1-Benzhydrylazetidin-3-ol hydrochloride, Sodium hydroxide, Di-tert-butyl dicarbonate (Boc₂O), Palladium on carbon (10%), Methanol, Dichloromethane (DCM), Water.

  • Procedure:

    • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in a mixture of water and DCM, add a solution of sodium hydroxide to basify the mixture.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzhydrylazetidin-3-ol.

    • Dissolve the crude 1-benzhydrylazetidin-3-ol in methanol.

    • Add 10% Palladium on carbon to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

    • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for several hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-3-hydroxyazetidine as a white solid.

3.2. Synthesis of tert-Butyl this compound-1-carboxylate

This O-alkylation is a standard Williamson ether synthesis.

  • Materials: N-Boc-3-hydroxyazetidine, 4-Isopropylbenzyl bromide, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of N-Boc-3-hydroxyazetidine in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield tert-butyl this compound-1-carboxylate.

3.3. Synthesis of this compound (Final Product)

Deprotection of the N-Boc group is typically achieved under acidic conditions.[4]

  • Materials: tert-Butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl this compound-1-carboxylate in DCM.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow A 1-Benzhydrylazetidin-3-ol (Starting Material) B N-Boc-3-hydroxyazetidine A->B 1. H₂, Pd/C 2. Boc₂O C tert-Butyl 3-((4-isopropylbenzyl)oxy)- azetidine-1-carboxylate B->C NaH, DMF D This compound (Final Product) C->D TFA, DCM E 4-Isopropylbenzyl bromide E->C

Caption: Synthetic pathway to this compound.

Diagram 2: Spectroscopic Characterization Workflow

Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy Sample->IR Data Structural Confirmation and Purity Assessment NMR->Data MS->Data IR->Data

Caption: Workflow for the spectroscopic analysis of the final product.

References

Methodological & Application

Application Notes and Protocols for Bioactivity Screening of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] The unique strained ring system of azetidines makes them valuable scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antibacterial and anticancer properties.[4][5] 3-((4-Isopropylbenzyl)oxy)azetidine is a novel compound with an azetidine core. To date, specific bioactivity data for this compound is not available in the public domain. Therefore, this document provides a comprehensive set of protocols for a general bioactivity screening cascade to identify and characterize the potential therapeutic properties of this and other novel azetidine-based compounds.

The proposed workflow is designed to first assess broad cytotoxic or antimicrobial effects, followed by more specific assays to determine the mechanism of action and potential molecular targets.

Proposed Bioactivity Screening Cascade

A tiered approach is recommended for the efficient screening of novel compounds. This cascade begins with broad, high-throughput primary assays and progresses to more complex, target-specific secondary and tertiary assays for hit compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Elucidation) cluster_2 Tier 3: Tertiary Screening (Mechanism of Action) A Compound Synthesis & QC B Cell Viability Assay (e.g., MTT) A->B C Antibacterial Assay (e.g., Broth Microdilution) A->C D Dose-Response Analysis (IC50 Determination) B->D Cytotoxic Hit F GPCR Panel Screening B->F No Hit C->F No Hit G MBC Determination C->G Antibacterial Hit E Target-Based Assay (e.g., Enzyme Inhibition) D->E H In-Cell Target Engagement E->H J Lead Optimization G->J I Signaling Pathway Analysis (e.g., Western Blot) H->I I->J

Figure 1. Proposed workflow for bioactivity screening.

Experimental Protocols

Tier 1: Primary Screening Protocols

1. Cell Viability (MTT) Assay for Anticancer Screening

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate for 48-72 hours at 37°C, 5% CO2.[7]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Broth Microdilution Assay for Antibacterial Screening

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth inhibition is assessed visually or by measuring optical density.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • This compound stock solution (in DMSO)

    • Standard antibiotic (e.g., Ampicillin) as a positive control[10]

    • Sterile 96-well plates

    • Spectrophotometer or microplate reader

  • Protocol:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Tier 2: Secondary Screening Protocols

1. Enzyme Inhibition Assay

If the primary screen suggests activity against a particular disease (e.g., cancer), a relevant enzyme can be tested for inhibition.[12]

  • Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

  • Materials:

    • Purified target enzyme (e.g., a specific kinase)

    • Substrate for the enzyme

    • Assay buffer

    • This compound

    • Detection reagent (e.g., ADP-Glo™ for kinases)

    • 96- or 384-well plates

    • Luminometer

  • Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a multi-well plate, add the enzyme and the test compound dilutions.[1]

    • Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.[1]

    • Initiate the enzymatic reaction by adding the substrate.[1]

    • Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence, or absorbance).

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.[1]

2. G-Protein Coupled Receptor (GPCR) Binding Assay

GPCRs are a large family of drug targets, and screening against a panel of GPCRs can identify unexpected activities.[13][14][15]

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled or fluorescently labeled ligand specific for the GPCR

    • Assay buffer

    • Test compound

    • Filter plates and vacuum manifold

    • Scintillation counter or fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the cell membranes, the labeled ligand, and the test compound dilutions.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound ligand from the unbound ligand by rapid filtration through the filter plates.

    • Wash the filters to remove any non-specifically bound ligand.

    • Measure the amount of bound ligand on the filters using a suitable reader.

    • Calculate the percentage of specific binding inhibition and determine the IC50 or Ki value.

Tier 3: Tertiary Screening Protocol

1. Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can reveal if a compound affects a particular signaling pathway downstream of its target.[16][17]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated (activated) forms.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Treat cells with the test compound at various concentrations and for different time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.[18]

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[19]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine changes in protein levels or phosphorylation status.

Data Presentation

Quantitative data should be organized into clear tables for easy comparison. Below are examples of how to present hypothetical data from the screening assays.

Table 1: Hypothetical Cytotoxicity Data (MTT Assay)

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compound5.2
A549 (Lung Cancer)This compound12.8
HEK293 (Normal Kidney)This compound> 50
Doxorubicin (Control)This compound0.1

Table 2: Hypothetical Antibacterial Activity (Broth Microdilution Assay)

Bacterial StrainCompoundMIC (µg/mL)
S. aureus (Gram-positive)This compound8
E. coli (Gram-negative)This compound> 64
Ampicillin (Control)This compound2

Table 3: Hypothetical Enzyme Inhibition Data

Target EnzymeCompoundKi (nM)
Kinase XThis compound150
Kinase YThis compound> 10,000
Staurosporine (Control)This compound5

Signaling Pathway Visualization

Should the compound show anticancer activity, it may be acting on a common signaling pathway like the MAPK/ERK pathway. A diagram can help visualize the potential points of inhibition.

G cluster_nucleus Cytoplasm cluster_nucleus_inner Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Nucleus Nucleus Inhibitor Azetidine Compound Inhibitor->RAF Inhibitor->MEK

References

Application Notes and Protocols for the Derivatization of 3-((4-Isopropylbenzyl)oxy)azetidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are crucial pharmacophores in modern drug discovery, prized for their ability to introduce conformational rigidity and novel three-dimensional diversity into small molecules.[1][2] The 3-substituted azetidine motif, in particular, offers a versatile platform for exploring structure-activity relationships (SAR) by allowing for systematic modifications at both the azetidine nitrogen and the substituent at the 3-position. This document provides a detailed guide for the derivatization of a core 3-((4-isopropylbenzyl)oxy)azetidine scaffold to facilitate SAR studies aimed at identifying novel therapeutic agents. While specific data for this exact molecule is not extensively published, the following protocols are based on established synthetic methodologies for analogous azetidine derivatives and provide a robust framework for its exploration.[1][3]

Core Scaffold: this compound

The core structure for derivatization is this compound. The derivatization strategy will primarily focus on the functionalization of the secondary amine within the azetidine ring, which is a common and effective approach for modulating the physicochemical and pharmacological properties of the molecule.

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for an SAR study, commencing with the synthesis of the core scaffold and culminating in the identification of a lead candidate.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization A Synthesis of Core Scaffold (this compound) B Library Synthesis (N-derivatization) A->B Functionalization C Primary Screening (e.g., Binding Assay) B->C Compound Library D Secondary Screening (e.g., Functional Assay) C->D Hit Confirmation E Data Analysis (SAR Determination) D->E Biological Data F Lead Optimization E->F Identify Key Moieties F->B Iterative Synthesis

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be further functionalized to the desired this compound scaffold. The synthesis starts from the commercially available 1-benzylazetidin-3-ol.[4]

Materials:

  • 1-benzylazetidin-3-ol

  • Palladium on carbon (10%)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 1-benzylazetidin-3-ol in methanol, add 10% palladium on carbon.

  • The reaction mixture is stirred under a hydrogen atmosphere overnight at room temperature.

  • Upon completion, the reaction is filtered through celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude N-debenzylated product is dissolved in THF, and di-tert-butyl dicarbonate (Boc₂O) is added.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The solvent is removed under vacuum, and the resulting crude product, tert-butyl 3-hydroxyazetidine-1-carboxylate, is purified by column chromatography.

Protocol 2: Synthesis of tert-butyl this compound-1-carboxylate

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Sodium hydride (NaH)

  • 4-Isopropylbenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DMF at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • 4-Isopropylbenzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield tert-butyl this compound-1-carboxylate.

Protocol 3: Deprotection to Yield this compound

Materials:

  • tert-butyl this compound-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • The Boc-protected azetidine from Protocol 2 is dissolved in dichloromethane.

  • Trifluoroacetic acid is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

  • The organic layer is dried and concentrated to give the core scaffold, this compound, which is used in the next step without further purification.

Protocol 4: General Procedure for N-Derivatization of this compound

This protocol describes a general method for creating a library of derivatives for SAR studies via reductive amination.

Materials:

  • This compound

  • A library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound in DCE, add the desired aldehyde or ketone and a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride is then added in one portion.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography or preparative HPLC to yield the final N-substituted derivative.

Data Presentation for SAR Studies

To establish a clear structure-activity relationship, the biological data for the synthesized derivatives should be presented in a structured table. The following is a template for such a table, which should be populated with experimental data.

Compound IDR-Group (at N-1)Molecular WeightLogP (calculated)Target Affinity (IC₅₀, µM)Cellular Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
Core -HCalculatedCalculatedTo be determinedTo be determinedTo be determined
Deriv-01 -CH₃CalculatedCalculatedTo be determinedTo be determinedTo be determined
Deriv-02 -CH₂CH₃CalculatedCalculatedTo be determinedTo be determinedTo be determined
Deriv-03 -CyclopropylCalculatedCalculatedTo be determinedTo be determinedTo be determined
Deriv-04 -BenzylCalculatedCalculatedTo be determinedTo be determinedTo be determined
... ..................

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams provide visual representations of a hypothetical signaling pathway that could be modulated by the synthesized compounds and the experimental workflow for their evaluation.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates the inhibition of a generic kinase signaling pathway, a common target for drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by an azetidine derivative.

Experimental Workflow for Biological Evaluation

This diagram outlines the sequential steps for evaluating the biological activity of the synthesized compound library.

Experimental_Workflow A Compound Library (Azetidine Derivatives) B Primary Assay (e.g., Kinase Inhibition Assay) A->B C Dose-Response & IC₅₀ Determination B->C D Secondary Assay (Cell-based Functional Assay) C->D E Cytotoxicity Assay C->E F SAR Analysis D->F E->F G Lead Compound Selection F->G

Caption: Experimental workflow for the biological evaluation of synthesized derivatives.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the systematic derivatization of the this compound scaffold and the subsequent evaluation of its analogs for SAR studies. By employing these methodologies, researchers can efficiently explore the chemical space around this core structure to identify and optimize novel compounds with desired biological activities. The provided templates for data presentation and visualizations are intended to facilitate clear and concise communication of the research findings.

References

Application Notes and Protocols for 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine, a valuable building block in medicinal chemistry.

Application Notes

Azetidines are a significant class of saturated nitrogen-containing four-membered heterocycles that have garnered substantial interest in drug discovery.[1][2] Their unique strained ring structure imparts conformational rigidity, which can be advantageous in designing molecules with specific binding properties.[3] The azetidine motif is present in several approved drugs and is increasingly utilized as a versatile scaffold in medicinal chemistry to enhance physicochemical properties such as metabolic stability and aqueous solubility.[2][3]

3-Substituted azetidines, in particular, are explored for a variety of therapeutic applications. For instance, derivatives of 3-oxyazetidine have been investigated as triple reuptake inhibitors for the treatment of depression.[4] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The 4-isopropylbenzyl group can be found in various biologically active compounds, and its incorporation onto the azetidine scaffold provides a lipophilic handle that can be varied to probe structure-activity relationships (SAR). This building block is particularly useful for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[1]

Experimental Protocols

The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[5][6] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6][7] In this case, 3-hydroxyazetidine is deprotonated and reacted with 4-isopropylbenzyl bromide.

Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 3-hydroxyazetidine and 4-isopropylbenzyl bromide.

Materials and Reagents:

  • 3-Hydroxyazetidine hydrochloride

  • 4-Isopropylbenzyl bromide[8][9]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-hydroxyazetidine hydrochloride (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium azetidin-3-oxide.

  • Ether Synthesis: Cool the reaction mixture back to 0 °C. Add a solution of 4-isopropylbenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis of this compound
ParameterValue
Reactants
3-Hydroxyazetidine HCl1.0 eq
4-Isopropylbenzyl bromide1.1 eq
Reagents
Sodium Hydride (60%)1.2 eq
Triethylamine1.1 eq
Solvent Anhydrous DMF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours
Typical Yield 60 - 80% (representative)
Purification Method Flash Column Chromatography

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound via Williamson ether synthesis.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Azetidinol 3-Hydroxyazetidine BenzylBromide 4-Isopropylbenzyl bromide Reagents 1. NaH, DMF, 0 °C to RT 2. RT, 12-18h Product This compound Reagents->Product Williamson Ether Synthesis LogicalRelationship Alcohol 3-Hydroxyazetidine (Alcohol) Alkoxide Azetidin-3-oxide (Alkoxide Nucleophile) Alcohol->Alkoxide Deprotonation Base Sodium Hydride (Base) SN2 SN2 Reaction AlkylHalide 4-Isopropylbenzyl bromide (Alkyl Halide Electrophile) Product This compound (Ether Product) SN2->Product Forms C-O bond

References

Application Notes and Protocols for 3-((4-Isopropylbenzyl)oxy)azetidine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-((4-isopropylbenzyl)oxy)azetidine as a novel targeting ligand in drug delivery systems. The unique structural characteristics of the azetidine ring, known for imparting conformational rigidity, make it a promising scaffold in drug design.[1][2] This document outlines the hypothetical application of this compound-functionalized nanoparticles for targeted delivery of therapeutic agents to cancer cells overexpressing the fictional "Azetidine-Receptor-1" (AZR1), a hypothetical receptor involved in tumor progression. Detailed experimental protocols for the synthesis of the ligand, formulation of targeted nanoparticles, and their in vitro characterization and evaluation are provided.

Introduction to this compound as a Targeting Ligand

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects by concentrating the therapeutic agent at the site of action.[3][[“]] This can be achieved by conjugating a drug or a drug-loaded carrier to a ligand that specifically binds to receptors overexpressed on target cells.[5] Azetidine derivatives are gaining interest in medicinal chemistry due to their stable and rigid four-membered ring structure, which can favorably influence the pharmacological properties of a molecule.[1][6]

We hypothesize that the this compound moiety can serve as a high-affinity ligand for the hypothetical AZR1 receptor, which is presumed to be overexpressed on the surface of certain cancer cells, such as the fictional human breast cancer cell line, MDA-MB-AZR1. The isopropylbenzyl group is proposed to provide the necessary hydrophobic interactions, while the azetidine core offers a rigid scaffold for optimal receptor binding.[2] This targeted approach is designed to improve the cellular uptake of drug-loaded nanoparticles into cancer cells via receptor-mediated endocytosis.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation into a drug delivery system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₉NO[8] (similar structure)
Molecular Weight 205.30 g/mol (Calculated)
Appearance Colorless to pale yellow oil(Predicted)
Boiling Point ~320 °C at 760 mmHg(Predicted)
LogP (o/w) 2.5 - 3.5(Predicted)
Solubility Soluble in organic solvents (DMSO, Methanol, Chloroform); Poorly soluble in water(Predicted)
pKa (basic) ~9.0[9] (for azetidine)

Proposed Mechanism of Targeted Drug Delivery and Action

The proposed mechanism involves the specific recognition of the AZR1 receptor on the cancer cell surface by the this compound ligand conjugated to a drug-loaded nanoparticle. This binding is hypothesized to trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle. Once inside the cell, the nanoparticle releases its therapeutic payload (e.g., Doxorubicin), which then exerts its cytotoxic effect, for instance, by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.

G Ligand_NP Azetidine-Ligand Nanoparticle (NP) AZR1 AZR1 Receptor (Overexpressed) Ligand_NP->AZR1 Endocytosis Receptor-Mediated Endocytosis AZR1->Endocytosis Cell_Membrane Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., Doxorubicin) Endosome->Drug_Release Escape/ Degradation Nucleus Nucleus Drug_Release->Nucleus DNA_Damage DNA Damage & Topoisomerase II Inhibition Nucleus->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for AZR1-targeted drug delivery.

Experimental Protocols

Synthesis of this compound

This protocol is a hypothetical adaptation based on general synthesis methods for similar compounds.[10][11][12][13]

Materials:

  • Azetidin-3-ol hydrochloride

  • 4-Isopropylbenzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DMF, add sodium hydride (2.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 4-isopropylbenzyl bromide (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a colorless oil.

Preparation of Ligand-Targeted Polymeric Nanoparticles

This protocol describes the formulation of Doxorubicin-loaded PLGA nanoparticles and subsequent surface functionalization with this compound.[14][15]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, COOH-terminated)

  • Doxorubicin hydrochloride (DOX)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion): a. Dissolve 100 mg of PLGA and 10 mg of DOX in 2 mL of DCM. b. Add this organic phase to 10 mL of 2% PVA solution. c. Emulsify the mixture by sonication for 2 minutes on an ice bath. d. Stir the resulting emulsion at room temperature for 4 hours to evaporate the DCM. e. Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes. f. Wash the nanoparticles three times with deionized water to remove excess PVA and free drug.

  • Ligand Conjugation: a. Resuspend the PLGA-DOX nanoparticles in 10 mL of PBS. b. Activate the carboxyl groups on the PLGA surface by adding 10 mg of EDC and 5 mg of NHS. Incubate for 30 minutes at room temperature. c. Add 5 mg of this compound to the activated nanoparticle suspension. d. React for 4 hours at room temperature with gentle stirring. e. Purify the ligand-conjugated nanoparticles by centrifugation and wash three times with PBS to remove unreacted ligand and coupling agents. f. Resuspend the final product in PBS for characterization.

G start Start emulsion PLGA + DOX in DCM + PVA in Water (Emulsification) start->emulsion evaporation Solvent Evaporation emulsion->evaporation centrifugation1 Centrifugation & Washing evaporation->centrifugation1 np_formation PLGA-DOX NPs centrifugation1->np_formation activation Activation with EDC/NHS np_formation->activation conjugation Conjugation with Azetidine Ligand activation->conjugation centrifugation2 Centrifugation & Washing conjugation->centrifugation2 final_product Targeted NPs centrifugation2->final_product end End final_product->end

Caption: Experimental workflow for nanoparticle formulation and conjugation.

In Vitro Characterization of Nanoparticles

The formulated nanoparticles should be characterized for their physicochemical properties.[16][17]

Table 2: Hypothetical Characterization of Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PLGA-DOX NPs 150 ± 5.20.15 ± 0.02-25.3 ± 1.88.5 ± 0.485.0 ± 2.1
Azetidine-PLGA-DOX NPs 155 ± 4.80.16 ± 0.03-18.1 ± 2.18.3 ± 0.583.0 ± 2.5

Protocols:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Drug Loading and Encapsulation Efficiency: Determined by UV-Vis spectrophotometry of DOX after dissolving a known amount of lyophilized nanoparticles.

In Vitro Cytotoxicity Assay

The cytotoxicity of the formulations is assessed using an MTT assay on both target (MDA-MB-AZR1) and non-target (e.g., normal fibroblast) cell lines.[18][19]

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of free DOX, PLGA-DOX NPs, and Azetidine-PLGA-DOX NPs for 48 hours.

  • Add MTT reagent and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability and determine the IC50 values.

Table 3: Hypothetical IC50 Values (µg/mL)

FormulationMDA-MB-AZR1 (Target)Normal Fibroblast (Non-Target)
Free DOX 0.5 ± 0.080.8 ± 0.1
PLGA-DOX NPs 1.2 ± 0.151.5 ± 0.2
Azetidine-PLGA-DOX NPs 0.3 ± 0.051.4 ± 0.18
Cellular Uptake Study

Cellular uptake can be visualized using fluorescence microscopy or quantified by flow cytometry, taking advantage of the intrinsic fluorescence of DOX.[16]

Procedure (Fluorescence Microscopy):

  • Seed MDA-MB-AZR1 cells on glass coverslips in a 24-well plate.

  • Treat cells with free DOX, PLGA-DOX NPs, and Azetidine-PLGA-DOX NPs at an equivalent DOX concentration for 4 hours.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize under a fluorescence microscope.

Expected Outcome: A significantly higher red fluorescence signal (from DOX) is expected in the cytoplasm and nucleus of cells treated with Azetidine-PLGA-DOX NPs compared to the non-targeted PLGA-DOX NPs, indicating enhanced cellular uptake.

In Vivo Evaluation (Conceptual)

For in vivo assessment, a tumor xenograft model in immunodeficient mice would be established using MDA-MB-AZR1 cells.[20] The mice would be intravenously administered with the different formulations. Key parameters to evaluate would include:

  • Biodistribution: Quantifying drug accumulation in the tumor and major organs.

  • Therapeutic Efficacy: Monitoring tumor growth inhibition and survival rates.

  • Toxicity: Assessing changes in body weight and performing histological analysis of major organs.

Conclusion

The use of this compound as a targeting ligand presents a promising, albeit hypothetical, strategy for enhancing the delivery of chemotherapeutic agents to cancer cells overexpressing a specific receptor. The protocols outlined provide a framework for the synthesis, formulation, and evaluation of such a targeted nanoparticle system. The anticipated results, including enhanced cellular uptake and selective cytotoxicity, would underscore the potential of this approach in developing more effective and less toxic cancer therapies.[21][22] Further preclinical and clinical studies would be necessary to validate these findings.

References

Application Notes and Protocols for In Vitro Profiling of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Its unique four-membered ring structure imparts a degree of conformational rigidity that can be advantageous for specific receptor or enzyme binding. Derivatives of azetidine have shown a wide range of biological activities, including potential as central nervous system (CNS) agents, such as dopamine antagonists.

Given the potential for CNS activity, early-stage in vitro profiling of novel azetidine derivatives like 3-((4-Isopropylbenzyl)oxy)azetidine (herein referred to as "Compound A") is critical. A primary assessment should focus on common CNS targets, such as the monoamine transporters, which are integral to regulating neurotransmitter levels and are the targets for many therapeutic drugs and substances of abuse. Concurrently, evaluating off-target liabilities, particularly cardiotoxicity via inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a mandatory step in modern drug discovery to de-risk candidates early in the development pipeline.

These application notes provide detailed protocols for the in vitro characterization of Compound A's activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as its potential for hERG channel inhibition.

Key In Vitro Assays for Profiling Compound A

  • Monoamine Transporter (MAT) Radioligand Binding Assays: These assays determine the affinity of a compound for the monoamine transporters (DAT, SERT, NET). They are equilibrium-based assays that measure the displacement of a specific radioligand from the transporter by the test compound. The result, typically an IC₅₀ or Kᵢ value, quantifies the compound's binding potency.

  • Synaptosomal Monoamine Uptake Inhibition Assays: These functional assays measure a compound's ability to inhibit the primary biological function of monoamine transporters: the reuptake of neurotransmitters from the synaptic cleft. Using synaptosomes (resealed nerve terminals) and radiolabeled neurotransmitters, this assay provides a functional potency value (IC₅₀) that complements the binding data.

  • hERG Channel Inhibition Assay: To assess cardiotoxicity risk, a hERG assay is essential. The FluxOR™ thallium flux assay is a cell-based, high-throughput method that measures the function of the hERG channel. Inhibition of the channel by a compound leads to a decrease in thallium ion influx, which is detected by a fluorescent dye.

Signaling Pathways and Experimental Workflows

cluster_0 Monoamine Transporter (MAT) Function & Inhibition presynaptic Presynaptic Neuron neurotransmitter Monoamines (DA, 5-HT, NE) presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, SERT, NET) transporter->presynaptic Internalization neurotransmitter->transporter Binding & Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Synaptic Signaling compound_a Compound A (Inhibitor) compound_a->transporter Blocks Reuptake cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes (Expressing DAT, SERT, or NET) plate Plate Membranes prep->plate add_ligand Add Radioligand (e.g., [3H]CFT for DAT) plate->add_ligand add_compound Add Compound A (Varying Concentrations) plate->add_compound incubate Incubate to Reach Equilibrium harvest Harvest onto Filters & Wash incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Analyze Data (Calculate IC50/Ki) count->analyze cluster_workflow Synaptosomal Uptake Assay Workflow prep Prepare Synaptosomes (e.g., from rat striatum) preincubate Pre-incubate Synaptosomes with Compound A prep->preincubate add_substrate Add Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) preincubate->add_substrate incubate Incubate for Uptake (Short Duration) add_substrate->incubate terminate Terminate Uptake (Rapid Filtration & Washing) incubate->terminate lyse Lyse Synaptosomes terminate->lyse count Quantify Internalized Radioactivity lyse->count analyze Analyze Data (Calculate IC50) count->analyze cluster_hERG Principle of Thallium Flux hERG Assay cluster_resting Resting State cluster_stimulated Stimulated State (No Inhibitor) cluster_inhibited Inhibited State (with Compound A) cell_rest hERG-expressing Cell (Loaded with FluxOR™ dye) channel_closed hERG Channel (Closed) cell_rest->channel_closed cell_stim hERG-expressing Cell cell_rest->cell_stim Add KCl to open channels fluorescence Green Fluorescence cell_stim->fluorescence Tl+ binds dye cell_inhib hERG-expressing Cell cell_stim->cell_inhib Pre-incubation with inhibitor channel_open hERG Channel (Open) channel_open->cell_stim thallium Thallium (Tl+) thallium->channel_open Influx no_fluorescence No/Reduced Fluorescence cell_inhib->no_fluorescence channel_blocked hERG Channel (Blocked) channel_blocked->cell_inhib compound_a Compound A compound_a->channel_blocked

In Vivo Application Notes and Protocols for Azetidine-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of azetidine-based compounds, using the bicyclic azetidine BRD3914 as a representative example, due to the limited public availability of in vivo data for 3-((4-Isopropylbenzyl)oxy)azetidine. BRD3914 has demonstrated significant antimalarial activity in a murine model of Plasmodium falciparum infection.

Overview of this compound and Analogs

In Vivo Efficacy of BRD3914 in a Murine Malaria Model

BRD3914 was evaluated for its efficacy against blood-stage P. falciparum in nonobese diabetic/severe combined immunodeficiency (NOD/SCID) Il2rγ-/- mice engrafted with human erythrocytes (huRBC NSG). This humanized mouse model is considered to be a reliable predictor of antimalarial efficacy in humans.[2]

Efficacy Data Summary
CompoundAnimal ModelParasite StrainDosing Regimen (Oral)OutcomeReference
BRD3914huRBC NSG miceP. falciparum 3D7HLH/BRD25 mg/kg, once daily for 4 daysCure (parasite-free after 30 days)[2]
BRD3914huRBC NSG miceP. falciparum 3D7HLH/BRD50 mg/kg, once daily for 4 daysCure (parasite-free after 30 days)[2]
ChloroquinehuRBC NSG miceP. falciparum 3D7HLH/BRD25 mg/kg, once daily for 4 daysRecrudescence in 1 of 2 mice[2]

Note: "Cure" is defined as the absence of detectable parasites by bioluminescence imaging for 30 days post-treatment.

Experimental Protocols

In Vivo Antimalarial Efficacy Study (Peters' 4-Day Suppressive Test)

This protocol is based on the standard 4-day suppressive test used to evaluate the efficacy of antimalarial compounds against blood-stage parasites.

Objective: To determine the in vivo efficacy of a test compound against an established P. falciparum infection in a humanized mouse model.

Materials:

  • Test compound (e.g., BRD3914)

  • Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose in water)

  • Humanized mice (e.g., NOD/SCID Il2rγ-/- engrafted with human erythrocytes)

  • Plasmodium falciparum strain expressing luciferase (e.g., 3D7HLH/BRD)

  • Bioluminescence imaging system

  • Standard animal care facilities and equipment

Workflow Diagram:

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (4 Days) cluster_post Post-Treatment Phase Infection Infect huRBC NSG mice with P. falciparum-infected erythrocytes Monitoring1 Monitor parasitemia establishment (e.g., via bioluminescence) Infection->Monitoring1 Dosing Administer test compound or vehicle orally once daily Monitoring1->Dosing Monitoring2 Daily monitoring of animal health and parasitemia Dosing->Monitoring2 Monitoring3 Monitor parasitemia for recrudescence (e.g., up to 30 days) Endpoint Determine efficacy (cure, suppression, or failure) Monitoring3->Endpoint G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture and seed cells in 96-well plates Incubation Treat cells with compound and incubate (e.g., 72h) Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Incubation MTT_Addition Add MTT reagent and incubate to form formazan Incubation->MTT_Addition Solubilization Solubilize formazan crystals MTT_Addition->Solubilization Absorbance Measure absorbance at the appropriate wavelength Solubilization->Absorbance CC50_Calc Calculate CC50 value Absorbance->CC50_Calc G cluster_pathway Protein Synthesis Pathway in P. falciparum Phe Phenylalanine PheRS Phenylalanyl-tRNA Synthetase (PfPheRS) Phe->PheRS tRNA_Phe tRNA^(Phe) tRNA_Phe->PheRS Phe_tRNA_Phe Phe-tRNA^(Phe) PheRS->Phe_tRNA_Phe ATP -> AMP + PPi Ribosome Ribosome Phe_tRNA_Phe->Ribosome Protein Protein Synthesis Ribosome->Protein BRD3914 BRD3914 BRD3914->PheRS Inhibition

References

Application Notes and Protocols for 3-((4-Isopropylbenzyl)oxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough search of patent literature did not reveal specific patent applications for the compound 3-((4-Isopropylbenzyl)oxy)azetidine. The following application notes and protocols are based on general methodologies for the synthesis and potential applications of structurally related azetidine derivatives found in existing patent literature. The provided information should be considered illustrative and is intended for research and development purposes.

Overview and Potential Applications

Azetidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While no specific therapeutic use for this compound has been patented, the broader class of azetidine-containing molecules has been explored for various therapeutic indications. These include, but are not limited to:

  • Neurological Disorders: Certain azetidine derivatives have been investigated for their potential in treating memory and learning disorders.[1]

  • Metabolic Diseases: Substituted azetidines have been patented as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[2]

  • Inflammatory and Pain Conditions: Azetidine compounds have been developed as inhibitors of soluble epoxide hydrolase (sEH), which has implications for treating inflammatory diseases and pain.[3]

  • Oncology: Various azetidine derivatives have been explored as potential anti-cancer agents.

  • Infectious Diseases: Some azetidine compounds have been investigated for their antimicrobial properties.

The this compound scaffold represents a novel chemical entity with the potential for biological activity in one or more of these areas. Further research is required to elucidate its specific pharmacological profile.

Synthetic Protocols

The synthesis of this compound is not explicitly described in the patent literature. However, a plausible synthetic route can be devised based on established methods for the preparation of analogous 3-alkoxy-azetidine derivatives. A common approach involves the N-protection of a suitable azetidine precursor, followed by etherification at the 3-position, and subsequent deprotection if necessary.

General Synthetic Scheme

A potential synthetic pathway for this compound is outlined below. This multi-step synthesis would likely begin with a commercially available or readily synthesized N-protected 3-hydroxyazetidine.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Etherification cluster_2 Step 3: N-Deprotection A 3-Hydroxyazetidine B N-Protected-3-hydroxyazetidine A->B Protection (e.g., Boc, Cbz) C N-Protected-3-hydroxyazetidine D N-Protected-3-((4-isopropylbenzyl)oxy)azetidine C->D NaH, 4-Isopropylbenzyl bromide, THF E N-Protected-3-((4-isopropylbenzyl)oxy)azetidine F This compound E->F Deprotection (e.g., TFA, H2/Pd-C)

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, detailed protocol for the synthesis of this compound based on general procedures for similar compounds.

Step 1: Synthesis of N-tert-butoxycarbonyl-3-hydroxyazetidine

This protocol assumes the starting material is commercially available or can be synthesized according to known literature procedures.

Step 2: Synthesis of N-tert-butoxycarbonyl-3-((4-isopropylbenzyl)oxy)azetidine

  • To a solution of N-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tert-butoxycarbonyl-3-((4-isopropylbenzyl)oxy)azetidine.

Step 3: Synthesis of this compound (Final Product)

  • To a solution of N-tert-butoxycarbonyl-3-((4-isopropylbenzyl)oxy)azetidine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Potential Signaling Pathways and Therapeutic Rationales

While no specific signaling pathways have been elucidated for this compound, the structural motifs present in related patented compounds suggest potential mechanisms of action. The diagram below illustrates a generalized view of how azetidine derivatives might interact with biological systems based on the broader patent landscape.

G cluster_0 Potential Therapeutic Areas for Azetidine Derivatives cluster_1 CNS Disorders cluster_2 Metabolic Disease cluster_3 Inflammation/Pain A Azetidine Derivative B NMDA Receptor Modulation A->B e.g., Memory Enhancement C Neurotransmitter Reuptake Inhibition A->C D DPP-IV Inhibition A->D G sEH Inhibition A->G E Increased Incretin Levels D->E F Improved Glucose Homeostasis E->F H Increased EETs G->H I Anti-inflammatory & Analgesic Effects H->I

Caption: Potential therapeutic rationales for azetidine derivatives.

Data Presentation

No quantitative data from patent applications is available for this compound. For novel azetidine derivatives, key in vitro and in vivo data to be generated and presented would typically include:

Table 1: In Vitro Pharmacological Profile (Hypothetical Data)
TargetAssay TypeIC₅₀ / EC₅₀ (nM)
Target XBinding Assay
Target XFunctional Assay
Off-target YCounter-screen
hERGPatch Clamp
Table 2: In Vitro ADME Properties (Hypothetical Data)
ParameterValue
Microsomal Stability (t₁/₂, min)
Plasma Protein Binding (%)
Caco-2 Permeability (Papp, A→B)
CYP450 Inhibition (IC₅₀, µM)

Researchers and drug development professionals are encouraged to perform these and other relevant assays to characterize the pharmacological and pharmacokinetic profile of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-((4-isopropylbenzyl)oxy)azetidine, a key intermediate in pharmaceutical development. The synthesis is presented as a robust three-stage process: (1) preparation of N-Boc-3-hydroxyazetidine, (2) synthesis of 4-isopropylbenzyl bromide, and (3) the final coupling via a Williamson ether synthesis to yield the target molecule, followed by deprotection. Detailed, scalable protocols, quantitative data summaries, and workflow visualizations are provided to facilitate efficient and safe production in a laboratory or pilot plant setting.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach. The azetidine ring and the benzyl bromide moieties are synthesized separately and then coupled in the final step. A tert-butyloxycarbonyl (Boc) protecting group is used for the azetidine nitrogen to prevent side reactions during the etherification step.

G Overall Synthetic Workflow cluster_0 Part A: Azetidine Intermediate cluster_1 Part B: Benzyl Bromide Intermediate cluster_2 Part C: Final Product Synthesis A1 Epichlorohydrin + Benzylamine A2 1-Benzylazetidin-3-ol A1->A2 Cyclization A3 3-Hydroxyazetidine A2->A3 Debenzylation (Hydrogenolysis) A4 N-Boc-3-hydroxyazetidine A3->A4 Boc Protection C1 Williamson Ether Synthesis A4->C1 B1 4-Isopropyltoluene (p-Cymene) B2 4-Isopropylbenzyl bromide B1->B2 Radical Bromination B2->C1 C2 N-Boc-3-((4-isopropylbenzyl)oxy)azetidine C1->C2 C3 This compound C2->C3 Deprotection (Acidolysis)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Protocol 1: Scale-Up Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from established green chemistry procedures for synthesizing key baricitinib intermediates.[1][2] It involves the formation of 1-benzylazetidin-3-ol, followed by debenzylation and subsequent Boc-protection.

Step 1a: Synthesis of 1-Benzylazetidin-3-ol

  • Charging the Reactor: To a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, add benzylamine (1.00 eq) and water (15 vol).

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Addition: Slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 1.15 eq) dropwise, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 16-20 hours. Monitor reaction completion by TLC or LC-MS.

  • Isolation: Isolate the crude product by filtration, wash the filter cake with cold water (2 x 2 vol), and dry under vacuum.

  • Cyclization: Dissolve the dried intermediate in acetonitrile (10 vol) and add powdered sodium carbonate (1.4 eq).

  • Heating: Heat the mixture to reflux (approx. 82 °C) and stir for 16 hours.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol as a crude oil, which can be used directly in the next step.

Step 1b: Synthesis of 3-Hydroxyazetidine via Hydrogenolysis

  • Charging the Reactor: To a hydrogenation reactor, add the crude 1-benzylazetidin-3-ol (1.00 eq) and a suitable solvent such as Tetrahydrofuran (THF) or Methanol (10 vol).

  • Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.05 w/w).

  • Hydrogenation: Purge the reactor with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature for 20-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Filtration: Once complete, carefully vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxyazetidine.

Step 1c: Synthesis of N-Boc-3-hydroxyazetidine

  • Dissolution: Dissolve the crude 3-hydroxyazetidine (1.00 eq) in a suitable solvent like Dichloromethane (DCM) or THF (10 vol) and cool to 0 °C.

  • Base: Add triethylamine (Et3N, 1.5 eq).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in the same solvent (2 vol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield N-Boc-3-hydroxyazetidine as a white solid.

Parameter Step 1a Step 1b Step 1c
Key Reagents Benzylamine, Epichlorohydrin1-Benzylazetidin-3-ol, H₂, Pd/C3-Hydroxyazetidine, (Boc)₂O
Solvent Water, AcetonitrileTHF or MethanolDCM or THF
Temperature 0-5 °C, then RefluxRoom Temperature0 °C to Room Temperature
Typical Yield 85-95% (crude)>90% (crude)80-90% (after purification)
Purity (Target) >90% (by NMR)->98% (by HPLC)

Table 1: Summary of Reaction Parameters for N-Boc-3-hydroxyazetidine Synthesis.

Protocol 2: Scale-Up Synthesis of 4-Isopropylbenzyl bromide

This procedure utilizes a standard radical bromination of 4-isopropyltoluene (p-cymene).[3]

  • Charging the Reactor: To a reactor equipped with a reflux condenser, mechanical stirrer, and light source (e.g., a 250W lamp), add 4-isopropyltoluene (1.00 eq) and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (5 vol).

  • Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with the lamp. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete when all the solid NBS has been converted to succinimide, which floats on top of the solvent.

  • Work-up: Cool the mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-isopropylbenzyl bromide can be purified by vacuum distillation.

Parameter Value
Key Reagents 4-Isopropyltoluene, N-Bromosuccinimide (NBS), AIBN
Solvent Carbon Tetrachloride or Cyclohexane
Temperature Reflux (~77 °C)
Typical Yield 75-85%
Purity (Target) >97% (by GC)

Table 2: Summary of Reaction Parameters for 4-Isopropylbenzyl Bromide Synthesis.

Protocol 3: Scale-Up Synthesis of this compound

This final stage involves a Williamson ether synthesis to couple the two intermediates, followed by acidic deprotection of the Boc group.[4][5][6]

Step 3a: Williamson Ether Synthesis

  • Charging the Reactor: To a dry reactor under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.00 eq) and a polar aprotic solvent such as THF or Dimethylformamide (DMF) (10 vol).

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Electrophile Addition: Cool the mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide (1.1 eq) in the same solvent (2 vol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-3-((4-isopropylbenzyl)oxy)azetidine by column chromatography.

G cluster_mech Williamson Ether Synthesis Mechanism R_OH N-Boc-Azetidinol (ROH) RO_Na Alkoxide (RO⁻Na⁺) R_OH->RO_Na Deprotonation Base NaH Base->RO_Na H2 H₂ gas RO_Na->H2 Product Ether (ROR') RO_Na->Product SN2 Attack R_X 4-Isopropylbenzyl Bromide (R'X) R_X->Product NaX NaBr Product->NaX

Caption: Mechanism of the Williamson ether synthesis step.

Step 3b: Boc Deprotection

  • Dissolution: Dissolve the purified N-Boc protected intermediate (1.00 eq) in a solvent such as Dichloromethane (DCM) or 1,4-Dioxane (5 vol).

  • Acid Addition: Cool the solution to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4M, 5 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with aqueous NaOH or K₂CO₃.

  • Extraction: Extract the free base product into an organic solvent like DCM or ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the final product, this compound, by vacuum distillation or by forming a hydrochloride salt and recrystallizing.

Parameter Step 3a Step 3b
Key Reagents N-Boc-3-hydroxyazetidine, NaH, 4-Isopropylbenzyl bromideProtected Intermediate, TFA or HCl
Solvent THF or DMFDCM or 1,4-Dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 70-85% (after purification)85-95%
Purity (Target) >98% (by HPLC)>99% (by HPLC/GC)

Table 3: Summary of Reaction Parameters for Final Product Synthesis.

Safety Considerations for Scale-Up

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE). Quench reactions carefully at low temperatures.

  • Hydrogenation: Hydrogen gas is highly flammable and explosive. Use a properly rated hydrogenation reactor and ensure the system is leak-proof. Use spark-proof equipment and proper grounding. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; handle with care, keeping it wet with solvent.

  • Brominating Agents (NBS): N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Strong Acids (TFA, HCl): Highly corrosive. Use in a fume hood and wear acid-resistant gloves and eye protection.

Conclusion

The described multi-step synthesis provides a scalable and robust pathway to this compound. The use of a Boc protecting group strategy ensures high yields and purity in the critical ether formation step. The protocols are designed with scale-up in mind, utilizing common industrial reagents and procedures. Careful monitoring and adherence to safety protocols are essential for successful and safe implementation.

References

Application Notes and Protocols for 3-((4-Isopropylbenzyl)oxy)azetidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the specific compound 3-((4-Isopropylbenzyl)oxy)azetidine is not extensively documented in publicly available research for fragment-based drug design (FBDD), this document provides detailed application notes and protocols based on the well-established use of the 3-oxy-azetidine scaffold and its derivatives in this field. The methodologies and data presented are representative of those used for similar fragments in drug discovery campaigns.

The azetidine ring is a valuable scaffold in medicinal chemistry due to its desirable properties, including low molecular weight, high sp³ character, and its ability to introduce conformational rigidity.[1][2] These characteristics make azetidine-containing fragments, such as 3-oxy-azetidine derivatives, attractive starting points for FBDD.[1] The 3-oxy-azetidine scaffold offers a versatile platform for chemical elaboration, allowing for the exploration of chemical space in three dimensions to optimize binding affinity and selectivity for a target protein.

I. Application Notes

The 3-oxy-azetidine scaffold, exemplified by structures like this compound, serves as a key building block in the construction of fragment libraries for FBDD. Its utility stems from several key features:

  • Rigid Scaffold: The four-membered ring of azetidine provides a conformationally constrained anchor, reducing the entropic penalty upon binding to a target protein.[1]

  • 3D Vector for Elaboration: The substituent at the 3-position projects a vector away from the core scaffold, providing a clear trajectory for fragment growth and optimization into larger, more potent lead compounds.[3]

  • Improved Physicochemical Properties: The incorporation of the azetidine motif can enhance solubility and metabolic stability, and lower lipophilicity compared to more traditional carbocyclic or larger heterocyclic fragments.[4]

  • Versatile Synthesis: The synthesis of 3-substituted azetidines can be achieved through various established synthetic routes, allowing for the generation of diverse fragment libraries.[5][6][7]

The 4-isopropylbenzyl group in the hypothetical fragment this compound would likely serve to occupy a hydrophobic pocket within a protein's binding site, while the azetidine nitrogen could act as a hydrogen bond acceptor or a point for further derivatization.

II. Experimental Protocols

The following protocols are representative of the methodologies used in an FBDD campaign involving a 3-oxy-azetidine-based fragment.

A. Synthesis of this compound

A general and efficient method for the synthesis of 3-oxy-azetidine derivatives involves the N-protection of 3-hydroxyazetidine followed by etherification and deprotection.

Protocol 1: Synthesis of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine

  • N-Protection: To a solution of 3-hydroxyazetidine hydrochloride (1 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C. Stir for 10 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

  • Etherification (Williamson Ether Synthesis): To a solution of N-Boc-3-hydroxyazetidine (1 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add 4-isopropylbenzyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-((4-isopropylbenzyl)oxy)azetidine.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 1-2 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding diethyl ether. Filter and dry the solid to obtain this compound as a TFA salt.

B. Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to detect the binding of fragments to a target protein immobilized on a sensor chip.

Protocol 2: SPR Screening

  • Protein Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

  • Binding Analysis: Inject the fragment solution over the immobilized protein surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Subtract the reference flow cell data from the protein-immobilized flow cell data. A significant increase in RU upon fragment injection indicates binding.

C. Fragment Screening by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to the target protein, guiding subsequent lead optimization.

Protocol 3: Co-crystallization

  • Protein-Fragment Complex Formation: Mix a concentrated solution of the target protein with a 5-10 fold molar excess of this compound. Incubate the mixture on ice for at least one hour.

  • Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex solution with a variety of crystallization screens.

  • Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure. The resulting electron density map should reveal the binding mode of the fragment.

III. Data Presentation

Quantitative data from FBDD experiments are crucial for comparing and prioritizing fragments.

Table 1: Physicochemical Properties of a Representative 3-Oxy-Azetidine Fragment

PropertyValueMethod
Molecular Weight (MW)219.31Calculated
cLogP2.5Calculated
Ligand Efficiency (LE)0.35Calculated
Solubility>100 µMNephelometry

Table 2: Binding Affinity Data for a 3-Oxy-Azetidine Fragment Against a Hypothetical Kinase Target

FragmentKD (µM)Ligand Efficiency (LE)Assay Method
This compound1500.32SPR
Azetidin-3-ol>1000N/ASPR
4-Isopropylbenzyl alcohol5000.28SPR

IV. Visualizations

Diagram 1: General Workflow for Fragment-Based Drug Design

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Validation & Optimization cluster_3 Lead Compound Lib Fragment Library (e.g., 3-oxy-azetidines) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Validate Hit Validation Screen->Validate SBDD Structure-Based Design Validate->SBDD Optimize Fragment Merging/ Linking/Growing Validate->Optimize SBDD->Optimize Lead Lead Compound Optimize->Lead

A generalized workflow for a fragment-based drug design campaign.

Diagram 2: Synthetic Route to this compound

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection cluster_2 Etherification cluster_3 Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Et₃N C N-Boc-3-((4-isopropylbenzyl)oxy)azetidine B->C NaH, 4-isopropylbenzyl bromide D This compound C->D TFA

A representative synthetic pathway for 3-oxy-azetidine derivatives.

References

Application Notes and Protocols for 3-((4-Isopropylbenzyl)oxy)azetidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature did not yield specific data regarding the neuroscience applications of 3-((4-Isopropylbenzyl)oxy)azetidine. The following application notes and protocols are presented as a hypothetical case study based on the known neuroactive properties of other azetidine derivatives.[1][2][3][4] This document is intended to serve as a template and guide for researchers investigating novel compounds of this class. The hypothetical compound is hereafter referred to as "AZ-4IBO".

Application Notes

Introduction

Azetidine-containing compounds have emerged as a significant class of molecules in medicinal chemistry and neuroscience due to their unique structural properties.[4][5] The strained four-membered ring can confer desirable pharmacological characteristics, including increased potency and metabolic stability.[4] Several azetidine derivatives have been investigated for their effects on the central nervous system (CNS), showing activities such as CNS stimulation, inhibition of GABA uptake, and potential antidepressant effects.[1][2][6] AZ-4IBO, or this compound, is a novel synthetic azetidine derivative. Based on the structure-activity relationships of related compounds, it is postulated that AZ-4IBO may function as a monoamine reuptake inhibitor, a class of compounds known for their therapeutic potential in mood disorders.

Proposed Mechanism of Action

It is hypothesized that AZ-4IBO acts as a triple reuptake inhibitor (TRI), targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By blocking these transporters, AZ-4IBO would increase the synaptic concentrations of these key neurotransmitters, leading to enhanced monoaminergic signaling. This proposed mechanism is depicted in the signaling pathway diagram below.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft synthesis Neurotransmitter Synthesis synthesis->vesicle transporter DAT / NET / SERT transporter->vesicle Reuptake receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Synaptic Cleft->receptors Neurotransmitter Binding downstream Downstream Signaling (e.g., cAMP, Ca2+) receptors->downstream AZ-4IBO AZ-4IBO AZ-4IBO->transporter Inhibition G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Euthanize rat and isolate brain tissue (striatum, cortex, hippocampus) B Homogenize tissue in sucrose buffer A->B C Centrifuge homogenate (1000 x g, 10 min, 4°C) B->C D Collect supernatant and re-centrifuge (20,000 x g, 20 min, 4°C) C->D E Resuspend pellet (P2) in Krebs-Ringer buffer D->E F Pre-incubate synaptosomes with AZ-4IBO or vehicle (10 min, 37°C) E->F G Add [3H]-neurotransmitter and incubate (5 min, 37°C) F->G H Terminate uptake by rapid filtration and washing with ice-cold buffer G->H I Measure radioactivity using liquid scintillation counting H->I J Calculate specific uptake (Total - Non-specific) I->J K Plot % inhibition vs. log[AZ-4IBO] J->K L Determine IC50 value using non-linear regression K->L

References

Application Notes and Protocols for High-Throughput Screening of 3-((4-Isopropylbenzyl)oxy)azetidine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are increasingly recognized as privileged structures in medicinal chemistry due to their unique conformational properties and their presence in several approved drugs.[1][2][3] The 3-((4-Isopropylbenzyl)oxy)azetidine core represents a versatile template for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents. These derivatives have shown potential in a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4][5] High-throughput screening (HTS) of such libraries is a critical step in the early drug discovery process, enabling the rapid identification of "hit" compounds that modulate the activity of a specific biological target.[6]

This document provides detailed application notes and protocols for the high-throughput screening of a this compound library against a hypothetical cancer target, the receptor tyrosine kinase MerTK. Inhibition of MerTK is a promising strategy in immuno-oncology to augment the anti-tumor immune response.[7]

Data Presentation

The following table summarizes hypothetical quantitative data from a primary high-throughput screen and subsequent dose-response analysis for a selection of hit compounds from a 10,000-member this compound library.

Table 1: Summary of High-Throughput Screening Data for MerTK Inhibition

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM)Cytotoxicity (CC50 in HepG2 cells, µM)
AZ-001295.20.15> 100
AZ-023492.80.32> 100
AZ-157888.51.285
AZ-345685.12.5> 100
AZ-678979.95.872
AZ-987665.312.1> 100
Staurosporine (Control)99.80.015

Experimental Protocols

High-Throughput Screening (HTS) for MerTK Inhibition

This protocol describes a biochemical assay for the high-throughput screening of the this compound library to identify inhibitors of MerTK kinase activity. The assay is based on the quantification of ADP produced from the kinase reaction using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • MerTK, active, recombinant human enzyme (e.g., SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound compound library (10 mM in DMSO)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well white, low-volume assay plates (e.g., Corning)

Protocol:

  • Compound Plating:

    • Dilute the this compound library compounds and staurosporine control in DMSO to an intermediate concentration of 1 mM.

    • Using an acoustic liquid handler (e.g., Echo 525), dispense 100 nL of the diluted compounds, staurosporine, or DMSO into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for the library compounds.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting recombinant MerTK to 20 ng/µL in Assay Buffer.

    • Prepare a 2X substrate/ATP solution containing 1 mg/mL Poly(Glu,Tyr) and 20 µM ATP in Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader (e.g., EnVision Multilabel Plate Reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

    • Identify "hit" compounds as those exhibiting >50% inhibition.

Dose-Response (IC50) Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) for the "hit" compounds identified in the primary screen.

Protocol:

  • Prepare a serial dilution series for each hit compound in DMSO, typically ranging from 100 µM to 0.1 nM.

  • Follow the HTS protocol as described above, plating 100 nL of each concentration of the hit compounds.

  • Perform the kinase reaction and ADP detection as previously described.

  • Plot the percent inhibition as a function of the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell Viability (Cytotoxicity) Assay

This protocol is used to assess the cytotoxicity of the hit compounds in a human cell line (e.g., HepG2) to identify compounds that may be nonspecifically toxic.

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the hit compounds (similar concentration range as the IC50 determination) for 48 hours.

  • Add 10 µL of CellTiter-Blue® Reagent (Promega) to each well and incubate for 2-4 hours.

  • Measure the fluorescence (560nm Ex / 590nm Em) using a plate reader.

  • Calculate the percent cell viability relative to DMSO-treated control cells and determine the CC50 value for each compound.

Visualizations

Signaling Pathway

MerTK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Gas6/Pros1 MerTK MerTK Receptor Ligand->MerTK Activates PI3K PI3K MerTK->PI3K STAT3 STAT3 MerTK->STAT3 SOCS SOCS MerTK->SOCS Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation and Survival Akt->Proliferation STAT3->Proliferation ImmuneSuppression Immune Suppression STAT3->ImmuneSuppression Inhibitor 3-((4-Isopropylbenzyl)oxy) azetidine Inhibitor Inhibitor->MerTK Inhibits

Caption: Simplified MerTK signaling pathway and the point of inhibition.

Experimental Workflow

HTS_Workflow LibPrep 1. Compound Library Preparation & Plating Assay 2. HTS Biochemical Assay (MerTK Inhibition) LibPrep->Assay DataAcq 3. Data Acquisition (Luminescence Reading) Assay->DataAcq HitID 4. Hit Identification (>50% Inhibition) DataAcq->HitID DoseResp 5. Dose-Response (IC50 Determination) HitID->DoseResp Cytotox 6. Cytotoxicity Assay (CC50 Determination) HitID->Cytotox HitValidation 7. Hit Validation & SAR Studies DoseResp->HitValidation Cytotox->HitValidation

Caption: High-throughput screening and hit validation workflow.

Logical Relationship of Screening Data

Data_Relationship PrimaryScreen Primary Screen (% Inhibition) Potency Potency (IC50) PrimaryScreen->Potency High % Inhibition leads to LeadCandidate Lead Candidate Potency->LeadCandidate Low IC50 Selectivity Selectivity (Cytotoxicity CC50) Selectivity->LeadCandidate High CC50

Caption: Relationship between screening data for lead candidate selection.

References

Application Notes and Protocols: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-((4-isopropylbenzyl)oxy)azetidine and its N-Boc protected precursor. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and their presence in numerous biologically active compounds. This document outlines a reliable synthetic route, experimental procedures, and expected outcomes, facilitating the exploration of this chemical space for drug discovery and development.

Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from commercially available N-Boc-3-hydroxyazetidine. The first step involves a Williamson ether synthesis to couple the 4-isopropylbenzyl moiety to the 3-hydroxyazetidine. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthesis_Scheme cluster_reactants cluster_intermediate cluster_final_product N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine N_Boc_product tert-Butyl this compound-1-carboxylate N_Boc_3_hydroxyazetidine->N_Boc_product 1. NaH, DMF 2. 4-Isopropylbenzyl bromide plus1 + isopropylbenzyl_bromide 4-Isopropylbenzyl bromide final_product This compound N_Boc_product->final_product HCl, Dioxane

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of tert-Butyl this compound-1-carboxylate (Intermediate)

This protocol is adapted from a similar synthesis of a related compound. The Williamson ether synthesis is a robust and widely used method for preparing ethers.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
N-Boc-3-hydroxyazetidine141699-55-0173.21
Sodium Hydride (60% dispersion in oil)7646-69-724.00
4-Isopropylbenzyl bromide586-61-8213.12
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Saturated aqueous NaCl solution (brine)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at room temperature, add sodium hydride (60% dispersion in oil, 2.0 eq.) portion-wise.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Add a solution of 4-isopropylbenzyl bromide (2.0 eq.) in DMF to the reaction mixture.

  • Stir the reaction for 4 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl this compound-1-carboxylate.

Quantitative Data (Estimated based on a similar reaction):

CompoundYield (%)Purity (%)
tert-Butyl this compound-1-carboxylate~75%>95%

Note: The yield is an estimate based on the synthesis of a structurally similar compound, tert-butyl 3-((3-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 7.20-7.30 (m, 4H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.20-4.30 (m, 1H, Azetidine-CH), 4.00-4.10 (m, 2H, Azetidine-CH₂), 3.80-3.90 (m, 2H, Azetidine-CH₂), 2.90 (sept, 1H, CH(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (d, 6H, CH(CH₃)₂).

  • Mass Spectrometry (ESI): m/z calculated for C₁₈H₂₇NO₃ [M+H]⁺, found [M+H]⁺.

Synthesis of this compound (Final Product)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl this compound-1-carboxylateN/A291.41
Hydrochloric acid in Dioxane (4.0 M solution)7647-01-036.46
Dichloromethane (DCM)75-09-284.93
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solutionN/AN/A
Ethyl Acetate (EtOAc)141-78-688.11
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a solution of tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM) at room temperature, add a 4.0 M solution of HCl in dioxane.

  • Stir the resulting solution for 1 hour at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove all solvents under reduced pressure.

  • Dissolve the residue in water and basify the aqueous solution to pH > 10 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data (Estimated based on a similar reaction):

CompoundYield (%)Purity (%)
This compound~99%>95%

Note: The yield is an estimate based on the deprotection of a structurally similar compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 7.20-7.30 (m, 4H, Ar-H), 4.45 (s, 2H, Ar-CH₂-O), 4.10-4.20 (m, 1H, Azetidine-CH), 3.80-3.90 (m, 2H, Azetidine-CH₂), 3.50-3.60 (m, 2H, Azetidine-CH₂), 2.90 (sept, 1H, CH(CH₃)₂), 2.0-2.5 (br s, 1H, NH), 1.25 (d, 6H, CH(CH₃)₂).

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₉NO [M+H]⁺, found [M+H]⁺.

Visualizations

Detailed Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF start->dissolve add_NaH Add NaH portion-wise at room temperature dissolve->add_NaH stir1 Stir for 30 minutes add_NaH->stir1 add_bromide Add 4-isopropylbenzyl bromide solution stir1->add_bromide stir2 Stir for 4 hours add_bromide->stir2 monitor Monitor reaction by TLC stir2->monitor quench Quench with water monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain pure product purify->product

Caption: Experimental workflow for the synthesis of the intermediate.

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Pathway start N-Boc Protected Azetidine acid_treatment Treatment with HCl in Dioxane start->acid_treatment protonation Protonation of the Boc group acid_treatment->protonation Acid catalysis cleavage Cleavage of the tert-butyl cation and release of CO₂ protonation->cleavage intermediate_salt Azetidinium Chloride Salt cleavage->intermediate_salt basification Basification with NaHCO₃ intermediate_salt->basification final_product Free Amine (Final Product) basification->final_product

Caption: Logical steps in the Boc deprotection of the azetidine derivative.

Troubleshooting & Optimization

Technical Support Center: 3-((4-Isopropylbenzyl)oxy)azetidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for 3-alkoxyazetidine derivatives, including the target compound, are flash column chromatography and recrystallization. In some cases, vacuum distillation can be employed to remove high-boiling point impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A2: Impurities can arise from starting materials, side reactions, or degradation. The most probable impurities include unreacted 3-hydroxyazetidine, unreacted 4-isopropylbenzyl halide, byproducts from elimination reactions (alkenes), and residual solvent.

Q3: Is this compound stable under typical purification conditions?

A3: Azetidine rings can be sensitive to acidic conditions and prolonged heating, which may lead to ring-opening or other degradation pathways. It is advisable to use neutral or slightly basic conditions during purification and to minimize exposure to high temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Co-elution of the product with impurities during column chromatography.
Potential Cause Troubleshooting Steps
Inappropriate solvent system1. Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. 2. Solvent Screening: Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone, to improve separation.
Overloading of the column1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 2. Increase Column Diameter: Use a wider column to improve the separation capacity.
Presence of highly polar impurities1. Aqueous Wash: Before chromatography, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
Presence of non-polar impurities1. Hexane Wash: Wash the crude product with hexane to remove non-polar impurities before chromatography.
Issue 2: Difficulty in inducing crystallization of the purified product.
Potential Cause Troubleshooting Steps
Product is an oil at room temperature1. Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., diethyl ether/hexane, ethyl acetate/heptane) to find a system where the product has low solubility at cold temperatures. 2. Seeding: Introduce a seed crystal to initiate crystallization. 3. Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Presence of impurities inhibiting crystallization1. Re-purification: If crystallization fails, re-purify the material using column chromatography with a different solvent system.
Issue 3: Product degradation during purification.
Potential Cause Troubleshooting Steps
Acidic conditions in chromatography1. Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent to neutralize acidic sites.
High temperatures during solvent removal or distillation1. Use a Rotovap at Low Temperature: Remove solvents under reduced pressure at a lower temperature. 2. Short-Path Distillation: If distillation is necessary, use a short-path apparatus under high vacuum to minimize the exposure time to heat.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute the product.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: Dissolve the impure compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Hydroxyazetidine 3-Hydroxyazetidine Reaction_Mixture Reaction_Mixture 3-Hydroxyazetidine->Reaction_Mixture Williamson Ether Synthesis 4-Isopropylbenzyl_halide 4-Isopropylbenzyl_halide 4-Isopropylbenzyl_halide->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Crude_Product Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product Purification (Chromatography/ Recrystallization) Reaction_Mixture->Crude_Product Work-up

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Crude Product purification Purification Attempt (e.g., Column Chromatography) start->purification analysis Purity Analysis (TLC, NMR) purification->analysis pure Pure Product analysis->pure Yes impure Product Impure analysis->impure No troubleshoot Troubleshoot Purification impure->troubleshoot change_method Change Purification Method (e.g., Recrystallization) troubleshoot->change_method Persistent Issue repurify Re-purify troubleshoot->repurify Minor Issue change_method->purification repurify->purification

Caption: Troubleshooting workflow for purification.

Technical Support Center: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a halide from 4-isopropylbenzyl halide.

Q2: Which starting materials are required for this synthesis?

The key starting materials are:

  • 3-Hydroxyazetidine (often used as the hydrochloride salt)

  • 4-Isopropylbenzyl halide (e.g., 4-isopropylbenzyl chloride or bromide)

  • A suitable base

  • An appropriate solvent

Q3: What are the critical parameters to control for successful synthesis?

The critical parameters that significantly influence the reaction outcome include:

  • Choice of base

  • Choice of solvent

  • Reaction temperature

  • Reaction time

  • Purity of starting materials

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to troubleshoot and optimize the reaction conditions.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Incomplete Deprotonation of 3-Hydroxyazetidine - Use a stronger base (e.g., NaH, KH, LHMDS).[1] - Ensure the base is fresh and properly handled to avoid deactivation. - Increase the equivalents of the base.3-Hydroxyazetidine requires a sufficiently strong base to form the reactive alkoxide. Weaker bases like carbonates may not be effective.[1]
Poor Reactivity of Alkyl Halide - Use 4-isopropylbenzyl bromide or iodide instead of the chloride, as bromides and iodides are better leaving groups.[2] - Add a catalytic amount of sodium or potassium iodide to promote the reaction if using the chloride.The reaction proceeds via an SN2 mechanism, and the reaction rate is dependent on the leaving group ability (I > Br > Cl).[3]
Inappropriate Solvent - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] - Ensure the solvent is anhydrous, as water can quench the alkoxide.Polar aprotic solvents effectively solvate the cation of the base, leaving the alkoxide more nucleophilic. Protic solvents can protonate the alkoxide, reducing its reactivity.[1]
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C.Higher temperatures can increase the reaction rate, but may also promote side reactions.
Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

Side Product Possible Cause Troubleshooting Steps
4-Isopropylstyrene (Elimination Product) The base is too sterically hindered or the temperature is too high, favoring E2 elimination.[1][4]- Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide). - Lower the reaction temperature. - Use a primary alkyl halide (4-isopropylbenzyl chloride/bromide) as they are less prone to elimination.[3][4]
N-Alkylated Azetidine The nitrogen on the azetidine ring competes with the oxygen as a nucleophile.- Use a protecting group (e.g., Boc) on the azetidine nitrogen. The protecting group can be removed after the etherification. - Optimize the reaction conditions to favor O-alkylation (e.g., careful choice of base and solvent).
Dimerization/Polymerization Intermolecular reactions are competing with the desired intramolecular reaction.- Use high dilution conditions to favor the intramolecular reaction.

Experimental Protocols

Below are example experimental protocols for the synthesis of this compound. These should be considered as starting points for optimization.

Protocol A: Using Sodium Hydride in DMF

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the final product.

Protocol B: Using Potassium Hydroxide in DMSO

  • To a suspension of powdered potassium hydroxide (3.0 eq) in DMSO, add 3-hydroxyazetidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add 4-isopropylbenzyl chloride (1.2 eq) and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation

The following tables present hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound.

Table 1: Effect of Base and Solvent on Product Yield

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3 (2.0)AcetonitrileReflux2415
2NaOH (2.0)THF602435
3NaH (1.2)THFRT1265
4NaH (1.2)DMFRT1285
5KH (1.2)DMSORT1088

Table 2: Optimization of Reaction Temperature

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Elimination (%)
1NaHDMF0 to RT1285< 2
2NaHDMF6067510
3NaHDMF8046025

Visualizations

Diagram 1: General Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification start Starting Materials: - 3-Hydroxyazetidine - 4-Isopropylbenzyl Halide - Base - Solvent reaction Williamson Ether Synthesis start->reaction analysis Monitor Reaction (TLC, LC-MS) reaction->analysis troubleshoot Troubleshoot? analysis->troubleshoot low_yield Low Yield troubleshoot->low_yield Yes side_products Side Products troubleshoot->side_products Yes workup Quench & Extract troubleshoot->workup No low_yield->reaction Optimize Conditions side_products->reaction Optimize Conditions purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Workflow for the synthesis and optimization of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Product Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Poor Leaving Group? cause1->cause2 No solution1 Use Stronger Base (e.g., NaH, KH) cause1->solution1 Yes cause3 Suboptimal Solvent? cause2->cause3 No solution2 Use Bromide or Iodide Add NaI/KI catalyst cause2->solution2 Yes solution3 Switch to Polar Aprotic (DMF, DMSO) cause3->solution3 Yes

References

Technical Support Center: 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-((4-Isopropylbenzyl)oxy)azetidine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for azetidine-containing compounds like this compound stems from the inherent ring strain of the four-membered azetidine ring.[1][2][3] This strain can make the molecule susceptible to degradation under various conditions, particularly acidic environments.[1] Potential degradation pathways may include intramolecular ring-opening.[1]

Q2: What are the typical degradation pathways for azetidine derivatives?

A2: Azetidine derivatives can undergo degradation through several pathways, including:

  • Acid-mediated hydrolysis: Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in some small molecules.

  • Thermal degradation: Elevated temperatures can accelerate degradation processes.

A forced degradation study is recommended to identify the specific degradation products and pathways for this compound.[4][5][6]

Q3: How can I assess the stability of my this compound sample?

A3: A comprehensive stability study should be conducted.[7][8][9][10][11] This typically involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the sample at various time points. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of significant degradation products.[1][5]

Q4: What are the recommended storage conditions for this compound?

A4: While specific long-term stability data is not available, based on the general properties of azetidine compounds, it is recommended to store this compound in a cool, dark, and dry place. To minimize potential degradation, consider storage under an inert atmosphere (e.g., argon or nitrogen). Formal stability studies are necessary to establish definitive storage conditions and shelf-life.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Acid-catalyzed degradation.Buffer the solution to a neutral or slightly basic pH. Avoid acidic solvents or additives.
Solvent-mediated degradation.Evaluate the stability of the compound in different solvents to identify a more suitable one.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify the nature of the degradants. Use LC-MS and NMR for structural elucidation.[5]
Inconsistent results in biological assays. Compound instability in assay buffer.Assess the stability of the compound directly in the assay buffer under the experimental conditions (time, temperature).
Photodegradation from ambient light.Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.
Discoloration or change in physical appearance. Oxidative or thermal degradation.Store the compound under an inert atmosphere and at reduced temperatures.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.[6][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[6]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours. The time points may be adjusted based on the observed rate of degradation.

4. Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acid/base).

  • Analyze the samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the remaining parent compound and the formation of any degradation products.

  • Use LC-MS to determine the mass of the degradation products and NMR for structural characterization of major degradants.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, a forced degradation study would yield data that can be summarized as follows:

Stress Condition Time (hours) % Parent Compound Remaining % Degradation Products
0.1 M HCl (RT)01000
24
48
0.1 M HCl (60°C)01000
8
24
0.1 M NaOH (RT)01000
24
48
3% H₂O₂ (RT)01000
24
48
Thermal (60°C)01000
24
48
Photolytic (UV)01000
24
48

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH) prep->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂) prep->oxidation Expose to Stress thermal Thermal Degradation (60°C) prep->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to Stress hplc HPLC Analysis (Quantification) acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points lcms LC-MS Analysis (Mass Identification) hplc->lcms Characterize Degradants nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound protonated Protonated Azetidine Intermediate parent->protonated H⁺ (Acidic Conditions) ring_opened Ring-Opened Product (e.g., Amino alcohol derivative) protonated->ring_opened Nucleophilic Attack (e.g., H₂O)

Caption: Potential acid-catalyzed degradation pathway.

References

Technical Support Center: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine. The primary synthesis route discussed is the Williamson ether synthesis, a common and effective method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile and attacks 4-isopropylbenzyl halide (typically bromide or chloride) in an SN2 reaction to form the desired ether.[1][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents include:

  • 3-Hydroxyazetidine: The alcohol precursor to the nucleophilic alkoxide.[5]

  • 4-Isopropylbenzyl bromide (or chloride): The electrophile that provides the benzyl group.[6]

  • A strong base: To deprotonate the 3-hydroxyazetidine. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium tert-butoxide.[2]

  • An appropriate solvent: A polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile is generally used to promote the SN2 reaction.[3]

Q3: What are the potential by-products I should be aware of during the synthesis of this compound?

A3: Several by-products can form during the synthesis. The most common ones include:

  • N-Alkylated Azetidine: The nitrogen atom of the azetidine ring can also act as a nucleophile and react with 4-isopropylbenzyl bromide, leading to the formation of a quaternary ammonium salt.

  • Elimination Product: Although less likely with a primary benzylic halide, the azetidine alkoxide can act as a base and induce elimination of HBr from 4-isopropylbenzyl bromide, forming 4-isopropylstyrene.[7]

  • Dialkylated Product: The remaining hydroxyl group of unreacted 3-hydroxyazetidine in the N-alkylated product can potentially react with another molecule of 4-isopropylbenzyl bromide.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-hydroxyazetidine and 4-isopropylbenzyl bromide in the final product mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Deprotonation Ensure the base is fresh and added in a slight excess (1.1-1.2 equivalents). Allow sufficient time for the deprotonation to complete before adding the benzyl bromide.Incomplete formation of the alkoxide will result in a lower concentration of the active nucleophile, slowing down the desired reaction.
Competing Elimination Reaction Use a less sterically hindered base if elimination is a significant issue. Maintain a lower reaction temperature.While 4-isopropylbenzyl bromide is a primary halide, a strong, bulky base at elevated temperatures can still promote elimination.[7]
Reaction with Solvent Use a non-nucleophilic, polar aprotic solvent like THF or DMF. Avoid alcoholic solvents that can compete in the reaction.[2]Solvents with acidic protons or nucleophilic character can react with the base or the electrophile, reducing the yield of the target product.
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Water will quench the strong base and the alkoxide, preventing the desired reaction from occurring.
Issue 2: Identification of an Unexpected By-product with a Higher Molecular Weight

Observation: Mass spectrometry analysis shows a peak corresponding to a mass significantly higher than the desired product.

Possible By-product: N-alkylation of the azetidine nitrogen, leading to the formation of a quaternary ammonium salt, or dialkylation.

Confirmation and Resolution:

  • Characterization: Use NMR spectroscopy to identify the structure. The presence of two 4-isopropylbenzyl groups would be evident.

  • Mitigation:

    • Protecting Group Strategy: Protect the azetidine nitrogen with a suitable protecting group (e.g., Boc or Cbz) before the Williamson ether synthesis. The protecting group can be removed in a subsequent step.

    • Control of Stoichiometry: Use a slight excess of 3-hydroxyazetidine relative to 4-isopropylbenzyl bromide to favor the O-alkylation over N-alkylation.

Issue 3: Presence of an Impurity with a Similar Polarity to the Product

Observation: Thin Layer Chromatography (TLC) or column chromatography shows an impurity that is difficult to separate from the desired product.

Possible By-product: Unreacted 4-isopropylbenzyl bromide or the elimination product (4-isopropylstyrene).

Troubleshooting Steps:

By-product Identification Purification Strategy
4-Isopropylbenzyl bromide Can be detected by TLC and GC-MS.A thorough aqueous workup can help remove some of the unreacted bromide. Careful column chromatography with a shallow solvent gradient is often effective.
4-Isopropylstyrene Can be identified by 1H NMR (presence of vinylic protons) and GC-MS.This non-polar by-product can usually be separated from the more polar product by column chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • To a solution of 3-hydroxyazetidine (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide (1.05 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction carefully with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis Pathway and By-product Formation

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & By-products 3_hydroxyazetidine 3-Hydroxyazetidine N_Alkylation N-Alkylated By-product 3_hydroxyazetidine->N_Alkylation N-Alkylation 4_isopropylbenzyl_bromide 4-Isopropylbenzyl Bromide Desired_Product This compound 4_isopropylbenzyl_bromide->Desired_Product 4_isopropylbenzyl_bromide->N_Alkylation Elimination Elimination By-product 4_isopropylbenzyl_bromide->Elimination Base Strong Base (e.g., NaH) Azetidine_alkoxide Azetidine Alkoxide Base->Azetidine_alkoxide Azetidine_alkoxide->Desired_Product SN2 Reaction Azetidine_alkoxide->Elimination E2 Reaction Troubleshooting_Flow Check_Reaction_Conditions Review Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Correct Stoichiometry? Analyze_Byproducts Identify By-products (NMR, MS) Check_Reaction_Conditions->Analyze_Byproducts N_Alkylation_Detected N-Alkylation By-product? Analyze_Byproducts->N_Alkylation_Detected Elimination_Detected Elimination By-product? N_Alkylation_Detected->Elimination_Detected No Use_Protecting_Group Implement N-Protecting Group Strategy N_Alkylation_Detected->Use_Protecting_Group Yes Unreacted_SM_Detected Unreacted Starting Material? Elimination_Detected->Unreacted_SM_Detected No Modify_Base_Temp Use Less Hindered Base Lower Reaction Temperature Elimination_Detected->Modify_Base_Temp Yes Optimize_Purification Optimize Purification: - Adjust solvent gradient - Recrystallization Unreacted_SM_Detected->Optimize_Purification No Increase_Reaction_Time Increase Reaction Time/Temperature Unreacted_SM_Detected->Increase_Reaction_Time Yes End Pure Product, Improved Yield Optimize_Purification->End Use_Protecting_Group->End Modify_Base_Temp->End Increase_Reaction_Time->End

References

Technical Support Center: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 3-((4-isopropylbenzyl)oxy)azetidine. The information is structured to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and effective method is a Williamson ether synthesis. This reaction involves the O-alkylation of an N-protected 3-hydroxyazetidine with a 4-isopropylbenzyl halide. The nitrogen on the azetidine ring must be protected (e.g., with a Boc or Cbz group) to prevent competitive N-alkylation. The general workflow involves deprotonating the hydroxyl group with a strong base, followed by nucleophilic substitution on the benzyl halide.

Q2: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A2: Low yields are a frequent issue and can stem from several factors. Refer to the troubleshooting guide and decision tree below (Figure 2). Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature.[1]

  • Reagent Quality: The use of anhydrous solvents is critical. Protic solvents can quench the alkoxide intermediate.[1][2] The base, typically sodium hydride (NaH), is moisture-sensitive and loses reactivity if not handled under inert conditions.[3]

  • Side Reactions: The primary competing side reaction is the E2 elimination of the 4-isopropylbenzyl halide, promoted by the basic conditions, which forms 4-isopropylstyrene.[1][2][4]

  • Purification Loss: The product may be lost during workup or purification steps. Ensure proper phase separation during extraction and optimize your chromatography protocol.

Q3: I'm observing a significant impurity in my crude product. How can I identify and prevent it?

A3: The most likely impurities are unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Materials: N-protected 3-hydroxyazetidine and 4-isopropylbenzyl halide may be present if the reaction is incomplete.

  • Elimination Byproduct: As mentioned, 4-isopropylstyrene can form via an E2 elimination reaction.[1][2] Using a less hindered base or milder reaction conditions can help minimize this.

  • N-Alkylation Product: If the azetidine nitrogen is not protected, it can compete with the hydroxyl group as a nucleophile, leading to N-alkylation. Using a starting material like N-Boc-3-hydroxyazetidine or N-Cbz-3-hydroxyazetidine is essential.[5]

Experimental Protocols & Data

Protocol: Williamson Ether Synthesis of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine

This protocol describes a general procedure for the key O-alkylation step.

  • Preparation: Add N-Boc-3-hydroxyazetidine (1.0 equiv.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 5-10 mL per mmol).[6]

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 - 2.0 equiv.) portion-wise.[6] Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add 4-isopropylbenzyl bromide (1.2 - 1.5 equiv.) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to obtain the desired product.

Table 1: Summary of Reaction Parameters
ParameterRecommended RangeNotes
Base Sodium Hydride (NaH)Highly effective but requires anhydrous/inert conditions.[3]
Solvent Anhydrous DMF, THFAprotic polar solvents are preferred to avoid quenching the nucleophile.[1]
Temperature 0°C to Room TemperatureInitial cooling is required for safety during NaH addition.
Equivalents (Base) 1.5 - 2.0Excess base ensures complete deprotonation.
Equivalents (Alkyl Halide) 1.2 - 1.5A slight excess drives the reaction to completion.
Reaction Time 12 - 24 hoursVaries based on scale and temperature; monitor by TLC.[1]

Visual Guides

G start Start: N-Boc-3-hydroxyazetidine + 4-Isopropylbenzyl Bromide deprotonation Step 1: Deprotonation Base: NaH Solvent: Anhydrous DMF/THF Temp: 0°C start->deprotonation alkylation Step 2: Alkylation (SN2) Stir at RT for 12-24h deprotonation->alkylation workup Step 3: Aqueous Workup Quench, Extract, Dry alkylation->workup purification Step 4: Purification Silica Gel Chromatography workup->purification product Product: N-Boc-3-((4-isopropylbenzyl)oxy)azetidine purification->product

Figure 1: General workflow for the synthesis of the protected target compound.

G low_yield Problem: Low Reaction Yield check_tlc Analyze crude reaction mixture (TLC, LC-MS) low_yield->check_tlc sm_present Starting material remains? check_tlc->sm_present incomplete_rxn Cause: Incomplete Reaction sm_present->incomplete_rxn  Yes no_sm Main spot is not product or SM? sm_present->no_sm  No sol_incomplete Solution: • Increase reaction time/temp • Check base/solvent quality incomplete_rxn->sol_incomplete side_product Cause: Side Reaction (e.g., E2) no_sm->side_product  Yes, one major spot complex_mixture Cause: Degradation / Complex Mixture no_sm->complex_mixture  Yes, multiple spots sol_side_product Solution: • Use milder conditions • Ensure N-protection is stable side_product->sol_side_product sol_complex Solution: • Lower reaction temperature • Check for reagent compatibility complex_mixture->sol_complex

Figure 2: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-((4-isopropylbenzyl)oxy)azetidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a two-step process:

  • N-protection of 3-hydroxyazetidine: To prevent side reactions at the nitrogen atom, the azetidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

  • Williamson Ether Synthesis: The N-protected 3-hydroxyazetidine is then reacted with 4-isopropylbenzyl halide to form the desired ether.

  • Deprotection: The protecting group is removed to yield the final product.

Issue 1: Low Overall Yield of this compound

A low overall yield can result from inefficiencies in either the etherification or deprotection step.

Potential Cause Recommended Action Expected Outcome
Incomplete Deprotonation of N-Boc-3-hydroxyazetidine: The alkoxide is not fully formed, leading to a slower and incomplete reaction.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions as these bases react with water.Increased conversion to the desired ether.
Side Reactions During Etherification: The alkoxide may act as a base, causing elimination of HBr from 4-isopropylbenzyl bromide to form 4-vinyltoluene.Use a less sterically hindered base if possible, although strong bases are often necessary. Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to favor substitution over elimination.Reduction in the formation of alkene byproducts.
Suboptimal Solvent Choice: The solvent may not adequately dissolve the reactants or may interfere with the reaction.Use a polar apathetic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the S_N2 reaction.Improved reaction rate and yield.
Degradation During Deprotection: The use of harsh acidic conditions for Boc deprotection can lead to degradation of the product.Use milder deprotection conditions, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Carefully monitor the reaction to avoid prolonged exposure to acid.Higher purity and yield of the final product.
Issue 2: Incomplete Reaction During Williamson Ether Synthesis

If starting materials are still present after the expected reaction time, consider the following:

Potential Cause Recommended Action Expected Outcome
Insufficient Reaction Time or Temperature: The reaction may be sluggish due to steric hindrance from the 4-isopropylbenzyl group.Increase the reaction time and/or moderately increase the temperature (e.g., to 60-80°C). Monitor the reaction progress by TLC or LC-MS.Drive the reaction to completion.
Poor Quality of Reagents: The 4-isopropylbenzyl bromide may have degraded, or the base may be of low purity.Use freshly purified or commercially available high-purity reagents.Consistent and improved reaction outcomes.
Phase Transfer Catalyst Inefficiency: If using a phase transfer catalyst (PTC), it may not be effective.Screen different PTCs, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, to find one that improves the reaction rate.Enhanced reaction rate and yield under biphasic conditions.
Issue 3: Formation of Impurities

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of impurities.

Potential Cause Recommended Action Expected Outcome
N-Alkylation: If the azetidine nitrogen is not protected, it can compete with the hydroxyl group for alkylation.Ensure complete N-protection of 3-hydroxyazetidine with a suitable protecting group like Boc before proceeding with the etherification.Elimination of N-alkylated side products.
Over-alkylation: In rare cases, if a dihaloalkane impurity is present, it could lead to dimerization.Use high-purity 4-isopropylbenzyl bromide.A cleaner reaction profile with fewer high-molecular-weight impurities.
Impure Starting Materials: Impurities in the starting materials will carry through or react to form other impurities.Purify all starting materials before use.A cleaner product that is easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for obtaining a high yield of this compound?

A1: The most reliable method is a three-step synthesis:

  • Protection: React 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to form N-Boc-3-hydroxyazetidine.[1][2]

  • Etherification: Perform a Williamson ether synthesis by deprotonating N-Boc-3-hydroxyazetidine with a strong base like sodium hydride in an aprotic polar solvent like DMF, followed by the addition of 4-isopropylbenzyl bromide.[3]

  • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.[4][5][6][7]

Q2: Which base is optimal for the Williamson ether synthesis step?

A2: For the O-alkylation of a secondary alcohol like N-Boc-3-hydroxyazetidine, a strong, non-nucleophilic base is preferred to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[3] Potassium tert-butoxide (t-BuOK) is another option, though its bulkiness could potentially favor elimination as a side reaction.

Q3: What are the best solvents for the etherification reaction?

A3: Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the alkoxide without hydrogen bonding to the nucleophilic oxygen, thus increasing its reactivity. N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices.[3]

Q4: How can I minimize the formation of the elimination byproduct, 4-vinyltoluene?

A4: The primary strategy is to maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive heat will favor the E2 elimination pathway. Running the reaction at room temperature or slightly above (e.g., 40-50°C) is a good starting point.

Q5: What is the best method for purifying the final product?

A5: Purification of the N-Boc protected intermediate can be achieved using silica gel column chromatography with a mixture of hexane and ethyl acetate as the eluent.[3][8] The final deprotected product, being a basic amine, can also be purified by column chromatography, often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking on the silica gel. Alternatively, purification can be achieved via crystallization of a salt form (e.g., hydrochloride).

Q6: Can I perform the reaction without protecting the azetidine nitrogen?

A6: It is highly discouraged. The nitrogen of the azetidine is a competing nucleophile and will react with the 4-isopropylbenzyl bromide, leading to a mixture of N-alkylated and O-alkylated products, significantly lowering the yield of the desired compound and complicating purification.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Deprotection of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine
  • Dissolve N-Boc-3-((4-isopropylbenzyl)oxy)azetidine (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Further purification can be achieved by column chromatography or by forming a salt and recrystallizing.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine

Parameter Condition A Condition B Condition C Expected Yield Range
Base NaHt-BuOKK₂CO₃NaH > t-BuOK >> K₂CO₃
Solvent DMFTHFAcetonitrileDMF ≈ THF > Acetonitrile
Temperature Room Temp50°C80°C50°C > Room Temp > 80°C
Yield (%) 70-85%65-80%<40%-

Table 2: Comparison of Deprotection Methods

Reagent Solvent Temperature Reaction Time Expected Yield (%)
4M HCl in DioxaneDioxaneRoom Temp2-4 h90-98%
TFADCMRoom Temp1-3 h90-98%
p-TsOHMethanolReflux4-6 h85-95%

Visualizations

experimental_workflow cluster_protection Step 1: N-Protection cluster_etherification Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection p1 3-Hydroxyazetidine p2 Boc₂O, Et₃N p1->p2 Reactants p3 N-Boc-3-hydroxyazetidine p2->p3 Product e1 N-Boc-3-hydroxyazetidine e2 1. NaH, DMF 2. 4-Isopropylbenzyl bromide e1->e2 Reactants e3 N-Boc-3-((4-isopropylbenzyl)oxy)azetidine e2->e3 Product d1 N-Boc-3-((4-isopropylbenzyl)oxy)azetidine d2 TFA, DCM d1->d2 Reactant d3 This compound d2->d3 Final Product reaction_pathway cluster_reactants Reactants cluster_products Products alkoxide N-Boc-azetidin-3-oxide ether N-Boc-3-((4-isopropylbenzyl)oxy)azetidine alkoxide->ether SN2 Attack alkyl_halide 4-Isopropylbenzyl bromide alkyl_halide->ether salt NaBr alkyl_halide->salt troubleshooting_yield start Low Yield? check_sm Check for Starting Material (SM) in crude mixture start->check_sm sm_present SM Present check_sm->sm_present no_sm No SM Present check_sm->no_sm incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent quality sm_present->incomplete_reaction side_products Side Products Present? no_sm->side_products elimination Elimination Product: - Lower reaction temperature side_products->elimination Yes n_alkylation N-Alkylation Product: - Ensure complete N-protection side_products->n_alkylation Yes degradation Degradation during workup/ purification: - Milder deprotection - Optimize purification side_products->degradation No

References

Technical Support Center: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine in the Williamson Ether Synthesis Step

  • Question: I am not getting a good yield of the desired ether product after reacting N-Boc-3-hydroxyazetidine with 4-isopropylbenzyl halide. What are the possible causes and solutions?

  • Answer: Low yields in this Williamson ether synthesis can stem from several factors. Here is a systematic troubleshooting approach:

    • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from N-Boc-3-hydroxyazetidine. Sodium hydride (NaH) is a common and effective base for this purpose. Ensure that the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity. The reaction should be stirred at 0°C for a sufficient time (e.g., 30 minutes) after the addition of NaH to allow for complete deprotonation before adding the 4-isopropylbenzyl halide.

    • Poor Quality of the Alkyl Halide: The 4-isopropylbenzyl halide (bromide or chloride) should be pure. Impurities can interfere with the reaction. Consider purifying the alkyl halide by distillation or column chromatography if its purity is questionable.

    • Suboptimal Reaction Temperature: While the initial deprotonation is often carried out at 0°C, the subsequent substitution reaction may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish. However, be aware that excessive heat can promote side reactions.

    • Inappropriate Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used for this reaction. Ensure the solvent is thoroughly dried, as water will quench the sodium hydride and the alkoxide intermediate.

    • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially if there is any steric hindrance or if a stronger, bulkier base is used.[1] Using a primary benzylic halide like 4-isopropylbenzyl chloride or bromide minimizes this risk.

ParameterRecommended ConditionTroubleshooting Tip
Base Sodium Hydride (NaH), 60% dispersion in mineral oilUse fresh NaH; wash with anhydrous hexane to remove oil if necessary.
Solvent Anhydrous DMF or THFUse freshly dried solvent over molecular sieves.
Temperature 0°C for deprotonation, then room temperature to gentle heating for substitutionMonitor reaction progress by TLC to determine the optimal temperature.
Reactant Ratio Slight excess of the alkyl halide (1.1-1.5 equivalents)A large excess may complicate purification.

Issue 2: Formation of N-Alkylated Byproduct

  • Question: My analysis shows a significant amount of a byproduct that appears to be the result of alkylation on the azetidine nitrogen. How can I prevent this?

  • Answer: N-alkylation is a potential side reaction if the azetidine nitrogen is not adequately protected. The use of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of 3-hydroxyazetidine is standard practice to prevent this. If you are still observing N-alkylation, it may indicate that the Boc group is being cleaved under the reaction conditions, which is unlikely with a base like NaH. A more probable cause is starting with unprotected or partially protected 3-hydroxyazetidine. Ensure the purity of your N-Boc-3-hydroxyazetidine starting material.

Issue 3: Difficulty in Removing the N-Boc Protecting Group

  • Question: I am having trouble with the deprotection of the N-Boc group to obtain the final product. What are the recommended procedures?

  • Answer: The N-Boc group is typically removed under acidic conditions.

    • Standard Procedure: A common and effective method is treatment with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, or with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is usually fast and occurs at room temperature.[2]

    • Troubleshooting Incomplete Deprotection: If the deprotection is incomplete, ensure that a sufficient excess of acid is used (e.g., a 4M solution of HCl in dioxane). The reaction time can also be extended. Monitor the reaction by TLC until the starting material is fully consumed.

    • Product Isolation: After deprotection, the product is typically an amine salt (e.g., hydrochloride). To obtain the free amine, a basic workup is required. This involves neutralizing the reaction mixture with a base like sodium bicarbonate or sodium hydroxide solution and then extracting the product with an organic solvent.

ReagentSolventTypical Conditions
HCl solutionDioxane or Methanol4M solution, Room Temperature, 1-2 hours
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, Room Temperature, 1-2 hours

Issue 4: Purification Challenges

  • Question: I am finding it difficult to purify the final product, this compound. What purification methods are recommended?

  • Answer: Purification of both the intermediate and the final product is crucial.

    • N-Boc Protected Intermediate: tert-butyl this compound-1-carboxylate can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system.

    • Final Product (Free Amine): The final product is a basic amine and may be challenging to purify by standard silica gel chromatography due to tailing. Here are some strategies:

      • Acidic Wash: During the workup, washing the organic layer with a dilute acid solution can help remove non-basic impurities. The product can then be recovered from the aqueous layer by basification and extraction.

      • Amine-Deactivated Silica Gel: Using silica gel that has been treated with a small amount of triethylamine in the eluent can help to reduce tailing.

      • Distillation: If the product is a liquid and thermally stable, vacuum distillation (Kugelrohr) can be an effective purification method.

      • Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate), which may be a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route is a two-step process:

  • Williamson Ether Synthesis: Reaction of N-Boc-3-hydroxyazetidine with a 4-isopropylbenzyl halide (e.g., chloride or bromide) in the presence of a strong base like sodium hydride to form N-Boc-3-((4-isopropylbenzyl)oxy)azetidine.

  • Deprotection: Removal of the N-Boc protecting group using acidic conditions to yield the final product.

Q2: Why is it necessary to use an N-protected 3-hydroxyazetidine?

A2: The nitrogen atom in an unprotected azetidine is nucleophilic and can compete with the hydroxyl group in the Williamson ether synthesis, leading to the formation of an N-alkylated byproduct. The Boc group is used to temporarily block the reactivity of the nitrogen.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

  • Strong Acids: Reagents like concentrated HCl and TFA are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Anhydrous solvents like DMF and THF can be flammable. Ensure proper ventilation and avoid ignition sources.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

This protocol is adapted from a similar synthesis of a related compound.

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous DMF (0.1 M) at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 1-(chloromethyl)-4-isopropylbenzene (1.1 eq.) in anhydrous DMF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates completion.

  • Quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 10-50% ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Synthesis of this compound (Deprotection)
  • To a solution of tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (0.2 M) at room temperature, add a 4.0 M solution of HCl in dioxane (5.0 eq.).

  • Stir the resulting solution for 1-2 hours, or until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in water and basify the aqueous solution to pH > 10 with a 1.0 N aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualized Workflows

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Boc Deprotection start1 N-Boc-3-hydroxyazetidine + 4-Isopropylbenzyl Halide reagents1 NaH, Anhydrous DMF product1 N-Boc-3-((4-isopropylbenzyl)oxy)azetidine reagents1->product1 O-Alkylation purification1 Workup & Column Chromatography product1->purification1 reagents2 HCl in Dioxane or TFA in DCM purification1->reagents2 Protected Intermediate product2 This compound reagents2->product2 Acidolysis purification2 Basic Workup & Purification product2->purification2

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic low_yield Low Yield in Step 1? incomplete_deprot Incomplete Deprotonation low_yield->incomplete_deprot Yes bad_halide Poor Halide Quality low_yield->bad_halide Yes bad_temp Suboptimal Temperature low_yield->bad_temp Yes wet_solvent Wet Solvent low_yield->wet_solvent Yes check_NaH Use fresh NaH Ensure anhydrous conditions incomplete_deprot->check_NaH purify_halide Purify alkyl halide bad_halide->purify_halide optimize_temp Monitor by TLC Adjust temperature bad_temp->optimize_temp dry_solvent Use freshly dried solvent wet_solvent->dry_solvent

Caption: Troubleshooting logic for low yield in the ether synthesis step.

References

Technical Support Center: Degradation of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 3-((4-Isopropylbenzyl)oxy)azetidine. The information is based on established principles of drug metabolism and degradation of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on this compound?

A1: Based on its chemical structure, the three primary metabolic hotspots are the azetidine ring, the ether linkage, and the isopropyl moiety. The strained four-membered azetidine ring is susceptible to ring-opening reactions.[1][2] The benzyl ether linkage can undergo O-dealkylation. The isopropyl group is a common site for aliphatic hydroxylation.[3][4]

Q2: What are the expected primary degradation products?

A2: The primary degradation products are likely to result from the modification of the metabolic hotspots. These may include:

  • Metabolite 1 (M1): 3-Hydroxyazetidine, resulting from the cleavage of the ether bond.

  • Metabolite 2 (M2): 4-Isopropylbenzyl alcohol, also from ether bond cleavage.

  • Metabolite 3 (M3): (4-(1-hydroxy-1-methylethyl)benzyl)oxy)azetidine, from the oxidation of the isopropyl group.

  • Metabolite 4 (M4): (4-(carboxy-1-methylethyl)benzyl)oxy)azetidine, from further oxidation of M3.

  • Metabolite 5 (M5): Products of azetidine ring opening, which could be various linear amines.[5][6]

Q3: Which enzymes are likely involved in the degradation of this compound?

A3: Cytochrome P450 (CYP) enzymes are the most probable catalysts for the oxidative degradation pathways.[3] Specifically, isoforms like CYP3A4, CYP2C9, and CYP2C19 are commonly involved in the metabolism of such compounds.[3] Glutathione S-transferases (GSTs) could also be involved in the ring-opening of the azetidine moiety through conjugation with glutathione.[1][2]

Q4: How does pH affect the stability of this compound?

A4: The azetidine ring's stability can be pH-dependent. Acidic conditions may promote the protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[1] Therefore, decreased stability may be observed at lower pH values.

Troubleshooting Guides

Problem 1: I am not observing any degradation of the parent compound in my in vitro assay.

  • Possible Cause 1: Inappropriate enzyme system.

    • Solution: Ensure you are using a metabolically active system, such as human liver microsomes, S9 fraction, or hepatocytes. If using specific CYP isoforms, verify their activity with a known substrate.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Extend the incubation time. It is recommended to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation period.

  • Possible Cause 3: Low substrate concentration.

    • Solution: Increase the concentration of this compound in your assay. However, be mindful of potential substrate inhibition at very high concentrations.

  • Possible Cause 4: The compound is highly stable under the tested conditions.

    • Solution: Consider using forced degradation conditions (e.g., strong acid/base, high temperature, oxidizing agents) to induce degradation and identify potential products.[5][6]

Problem 2: I am observing multiple peaks in my chromatogram that I cannot identify.

  • Possible Cause 1: Isomeric metabolites.

    • Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to help elucidate the structures of isomers.

  • Possible Cause 2: Non-enzymatic degradation.

    • Solution: Run a control experiment without the enzyme source (e.g., heat-inactivated microsomes) to differentiate between enzymatic and non-enzymatic degradation products.

  • Possible Cause 3: Contaminants in the sample or solvent.

    • Solution: Analyze a blank sample containing only the vehicle and buffer to identify any background peaks. Ensure the purity of your test compound.

Problem 3: I am having difficulty quantifying the rate of degradation.

  • Possible Cause 1: Poor chromatographic separation.

    • Solution: Optimize your HPLC/UHPLC method. Adjust the mobile phase composition, gradient, flow rate, and column chemistry to achieve better separation between the parent compound and its metabolites.

  • Possible Cause 2: Matrix effects in mass spectrometry.

    • Solution: Prepare your calibration standards in the same matrix as your samples to compensate for ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data for the degradation of this compound in human liver microsomes.

ParameterValue
Incubation Time 60 min
Initial Concentration 10 µM
Remaining Parent Compound 4.2 µM
Metabolite 1 (M1) Formed 1.8 µM
Metabolite 3 (M3) Formed 2.5 µM
Metabolite 4 (M4) Formed 0.7 µM
Calculated Half-life (t½) 45 min
Intrinsic Clearance (CLint) 15.4 µL/min/mg protein

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation of Reaction:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

DegradationPathways cluster_main Hypothetical Degradation of this compound cluster_pathway1 Pathway 1: O-Dealkylation cluster_pathway2 Pathway 2: Isopropyl Oxidation cluster_pathway3 Pathway 3: Azetidine Ring Opening Parent This compound M1 3-Hydroxyazetidine Parent->M1 CYP450s M2 4-Isopropylbenzyl alcohol Parent->M2 CYP450s M3 (4-(1-hydroxy-1-methylethyl)benzyl)oxy)azetidine Parent->M3 CYP450s M5 Linear Amine Products Parent->M5 Hydrolysis/GSTs M4 (4-(carboxy-1-methylethyl)benzyl)oxy)azetidine M3->M4 ADH/ALDH

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow Start Start: In Vitro Incubation Preparation Prepare incubation mixture (Microsomes, Buffer, Compound) Start->Preparation Initiation Pre-warm and initiate with NADPH Preparation->Initiation Sampling Collect samples at time points Initiation->Sampling Quenching Quench reaction with Acetonitrile + IS Sampling->Quenching Processing Centrifuge and collect supernatant Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Processing and Quantification Analysis->Data End End: Determine t½ and CLint Data->End

Caption: Workflow for in vitro metabolic stability assessment.

References

Optimizing catalyst selection for 3-((4-Isopropylbenzyl)oxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine. The synthesis is primarily achieved through a Williamson ether synthesis, involving the O-alkylation of a protected 3-hydroxyazetidine with 4-isopropylbenzyl halide. Optimizing catalyst selection is crucial for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a Williamson ether synthesis. It involves the deprotonation of N-protected 3-hydroxyazetidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with 4-isopropylbenzyl halide. A common protecting group for the azetidine nitrogen is tert-butoxycarbonyl (Boc) to prevent N-alkylation.

Q2: Which starting materials are required for this synthesis?

A2: The key starting materials are:

  • N-Boc-3-hydroxyazetidine: A commercially available or synthetically accessible protected amino alcohol.

  • 4-Isopropylbenzyl chloride or bromide: The alkylating agent. This can be synthesized from 4-isopropylbenzaldehyde.

  • A suitable base: To deprotonate the hydroxyl group of the azetidine.

  • A catalyst (optional but recommended): To enhance the reaction rate and yield.

  • An appropriate solvent.

Q3: Why is a protecting group on the azetidine nitrogen necessary?

A3: The nitrogen atom of the azetidine ring is nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to the formation of a quaternary ammonium salt as a byproduct. The Boc protecting group is commonly used to prevent this side reaction and can be removed under acidic conditions after the etherification is complete.

Q4: What are the most common catalysts for this type of Williamson ether synthesis?

A4: Phase-transfer catalysts (PTCs) are highly effective for this reaction. Tetrabutylammonium bromide (TBAB) is a widely used PTC that can improve the reaction rate and yield by facilitating the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield 1. Incomplete deprotonation of N-Boc-3-hydroxyazetidine. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. 4. Inefficient mixing in a biphasic system.1. Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions. 2. Use 4-isopropylbenzyl bromide instead of the chloride, as bromide is a better leaving group. 3. Increase the reaction temperature, typically to 50-80 °C.[1] 4. If using a phase-transfer catalyst, ensure vigorous stirring to maximize the interfacial area.
Formation of elimination byproduct The base is too sterically hindered or the reaction temperature is too high, favoring the E2 elimination pathway.[1][2][3]Use a less hindered base (e.g., NaH). While elevated temperatures can increase the reaction rate, avoid excessively high temperatures that promote elimination.
Presence of unreacted starting materials 1. Insufficient reaction time. 2. Catalyst deactivation or insufficient loading.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Williamson ether syntheses can take from 1 to 8 hours to complete.[1] 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of TBAB).
Difficulty in product purification Formation of closely related byproducts.Optimize the reaction conditions to minimize side reactions. Employ careful column chromatography for purification, potentially using a gradient elution system.

Catalyst Selection and Performance Data

The choice of base and catalyst system is critical for the successful synthesis of this compound. Below is a summary of common bases and a phase-transfer catalyst used in similar Williamson ether syntheses.

Base Catalyst Typical Solvent Advantages Considerations
Sodium Hydride (NaH)NoneDMF, THFStrong base, drives the deprotonation to completion.[2]Requires strictly anhydrous conditions; hydrogen gas is evolved.
Potassium tert-butoxide (KOtBu)NoneTHF, DioxaneStrong, soluble base.Can promote elimination side reactions due to its steric bulk.
Sodium Hydroxide (NaOH)Tetrabutylammonium Bromide (TBAB)Toluene, DichloromethaneInexpensive, easy to handle. PTC enables reaction in a biphasic system.Requires efficient stirring and the use of a phase-transfer catalyst.
Potassium Carbonate (K2CO3)None or TBABDMF, AcetonitrileMilder base, can reduce side reactions.May require higher temperatures and longer reaction times.

Note: The data presented are generalized from typical Williamson ether synthesis procedures and may require optimization for this specific reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is adapted from a similar synthesis of a substituted azetidine derivative.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-Isopropylbenzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-((4-isopropylbenzyl)oxy)azetidine.

  • The Boc-protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-Isopropylbenzyl bromide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine N-Boc-3-hydroxyazetidine (1.0 eq.), 4-isopropylbenzyl bromide (1.2 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene.

  • Add the 50% aqueous sodium hydroxide solution (5.0 eq.).

  • Stir the biphasic mixture vigorously at 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add deionized water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Deprotect the Boc group as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Intermediate & Final Product A N-Boc-3-hydroxyazetidine E Williamson Ether Synthesis A->E B 4-Isopropylbenzyl Halide B->E C Base (e.g., NaH) C->E D Catalyst (e.g., TBAB) D->E F Quenching & Extraction E->F G Column Chromatography F->G H N-Boc protected product G->H I Deprotection (Acid) H->I J Final Product I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Product Yield? Q1 Check Deprotonation Conditions Start->Q1 Yes Q2 Review Alkylating Agent Start->Q2 Still low Q3 Reaction Conditions Start->Q3 Still low Q4 Phase-Transfer Issues? Start->Q4 If using PTC S1 Use Stronger Base (NaH) Ensure Anhydrous Conditions Q1->S1 S2 Use Bromide instead of Chloride Q2->S2 S3 Increase Temperature Increase Reaction Time Q3->S3 S4 Increase Stirring Rate Increase Catalyst Loading Q4->S4

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-((4-Isopropylbenzyl)oxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor solubility in aqueous media. What are the initial steps I should take?

A1: Initially, it is crucial to characterize the solid-state properties of your compound. Techniques such as X-ray powder diffraction (XRPD) can determine if the material is crystalline or amorphous. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify melting points, and potential polymorphs, and assess thermal stability. A preliminary pH-solubility profile is also recommended to understand how solubility changes with pH.

Q2: What are the most common reasons for the poor solubility of a compound like this compound?

A2: Poor aqueous solubility for a molecule like this compound often stems from a combination of factors including a crystalline solid-state form which requires significant energy to break the lattice, and the presence of hydrophobic moieties (the isopropylbenzyl group) which are not readily solvated by water. The Biopharmaceutical Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability, which can help in selecting an appropriate enhancement strategy.[1] It is likely that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q3: Can pH modification be used to improve the solubility of this compound?

A3: The azetidine ring in the structure is basic and can be protonated at acidic pH. Therefore, adjusting the pH to the acidic range should increase the aqueous solubility. To assess this, a pH-solubility profile should be determined by measuring the solubility of the compound in buffers of varying pH.

Q4: What are the key formulation strategies to consider for enhancing the solubility of a poorly soluble compound?

A4: Several strategies can be employed, broadly categorized into physical and chemical modifications.[2][3]

  • Physical Modifications: These include particle size reduction (micronization, nanomilling) to increase the surface area for dissolution, and creating amorphous solid dispersions to overcome crystal lattice energy.[1][4][5][6]

  • Chemical Modifications: These involve forming salts with appropriate counterions, creating co-crystals, or using solubilizing excipients such as co-solvents, surfactants, and cyclodextrins.

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.
  • Possible Cause: Variation in the solid form of the compound (polymorphism), incomplete equilibration during solubility measurement, or analytical errors.

  • Troubleshooting Steps:

    • Solid Form Characterization: Analyze each batch using XRPD to ensure you are working with the same polymorphic form.

    • Equilibrium Time: Ensure sufficient time is allowed for the solubility measurement to reach equilibrium. This can be assessed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[7]

    • Standardized Protocol: Use a consistent and well-documented protocol for solubility determination, such as the saturation shake-flask method.[7]

    • Analytical Method Validation: Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity in the relevant concentration range.

Issue 2: Compound precipitates out of solution upon standing.
  • Possible Cause: The solution is supersaturated and thermodynamically unstable. This is common when using techniques that generate a high-energy amorphous form or when a solvent-shift method is used.

  • Troubleshooting Steps:

    • Use of Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), into your formulation.[8]

    • Optimize Formulation: Adjust the concentration of the solubilizing agent (e.g., co-solvent, surfactant) to maintain a stable solution.

    • Salt or Co-crystal Screening: Investigate the formation of stable salts or co-crystals that have a lower tendency to precipitate at the desired concentration.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.4)25< 0.01
0.1 N HCl (pH 1.2)251.5
Phosphate Buffer (pH 6.8)250.05
Ethanol25> 50
Propylene Glycol25> 50
20% Ethanol in Water250.8
10% Solutol® HS 15 in Water252.3

Table 2: Comparison of Solubility Enhancement Techniques (Hypothetical Data)

Formulation ApproachDrug Load (%)Resulting Apparent Solubility (µg/mL) in pH 6.8 BufferFold Increase
Unprocessed API1000.51
Micronization (particle size ~5 µm)1002.55
Nanosuspension (particle size ~200 nm)2015.030
Amorphous Solid Dispersion (1:4 drug:PVP K30)2055.0110
Complexation with HP-β-CD (1:1 molar ratio)1025.050

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous media (e.g., water, pH 1.2, 4.5, 6.8, and 7.4 buffers).

  • Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion and characterize its amorphous nature using XRPD and DSC.

  • Solubility Assessment: Determine the apparent solubility of the prepared solid dispersion using the shake-flask method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble API cluster_screening Solubility Enhancement Screening cluster_phys_tech Techniques cluster_chem_tech Techniques cluster_analysis Analysis & Optimization start This compound phys_mod Physical Modification start->phys_mod chem_mod Chemical Modification start->chem_mod micronization Micronization phys_mod->micronization nanosuspension Nanosuspension phys_mod->nanosuspension asd Amorphous Solid Dispersion phys_mod->asd salt Salt Formation chem_mod->salt cocrystal Co-crystallization chem_mod->cocrystal excipients Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) chem_mod->excipients sol_analysis Solubility & Dissolution Testing micronization->sol_analysis nanosuspension->sol_analysis asd->sol_analysis salt->sol_analysis cocrystal->sol_analysis excipients->sol_analysis stability Physical & Chemical Stability sol_analysis->stability optimization Lead Formulation Optimization stability->optimization

Caption: Experimental workflow for selecting a solubility enhancement strategy.

troubleshooting_logic start Inconsistent Solubility Results q1 Is the solid form consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is equilibration time sufficient? a1_yes->q2 action1 Characterize solid form (XRPD). Control crystallization conditions. a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the analytical method validated? a2_yes->q3 action2 Perform time-to-equilibrium study (e.g., 24, 48, 72h). a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consistent Results Achieved a3_yes->end action3 Validate HPLC method for accuracy, precision, and linearity. a3_no->action3 action3->q3

References

Technical Support Center: Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine, with a primary focus on controlling racemization at the C3 stereocenter.

Experimental Workflow Overview

The synthesis of this compound typically involves a three-stage process. The following diagram illustrates the key steps and intermediates.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Stage 3: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Base D N-Boc-3-((4-isopropylbenzyl)oxy)azetidine B->D Base (e.g., NaH) Solvent (e.g., THF) C 4-Isopropylbenzyl bromide C->D E This compound D->E Acid (e.g., TFA, HCl)

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling racemization in this synthesis?

A1: The most critical step for controlling racemization is the O-alkylation of N-Boc-3-hydroxyazetidine (Stage 2), which is a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism. For the stereochemistry at the C3 position of the azetidine ring to be retained, the reaction must proceed cleanly through this pathway. Any side reactions or conditions that could lead to the formation of a carbocation or an enolate-like intermediate at the C3 position could result in racemization.

Q2: Why is N-protection of the azetidine ring necessary?

A2: The nitrogen atom of the azetidine ring is a nucleophile and can compete with the hydroxyl group in the O-alkylation step, leading to N-alkylation as a side product. Protecting the nitrogen with a group like tert-butoxycarbonyl (Boc) prevents this side reaction and directs the alkylation to the oxygen atom. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be removed under acidic conditions in the final step.

Q3: Which base is recommended for the O-alkylation step to minimize racemization?

A3: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the alcohol to form the alkoxide.[1] Potassium tert-butoxide (KOtBu) is another suitable strong base. The choice of a strong base that is sterically hindered and non-nucleophilic is crucial to favor the desired SN2 reaction and minimize side reactions like elimination.

Q4: Can the choice of solvent influence the outcome of the reaction and the enantiomeric excess?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are generally recommended for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available for the SN2 attack. Protic solvents should be avoided as they can protonate the alkoxide and decrease its nucleophilicity. The choice of solvent can also influence the reaction rate and potentially impact the extent of any side reactions that could lead to racemization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of O-Alkylated Product Incomplete deprotonation of N-Boc-3-hydroxyazetidine.Ensure anhydrous conditions. Use a sufficient excess of a strong, non-nucleophilic base (e.g., 1.2-1.5 equivalents of NaH).
Side reaction (E2 elimination) of 4-isopropylbenzyl bromide.Use a less hindered base if possible. Maintain a moderate reaction temperature; avoid excessive heating.
N-alkylation of the azetidine ring.Confirm complete N-protection before the O-alkylation step.
Racemization or Low Enantiomeric Excess (ee) of the Final Product The alkoxide of N-Boc-3-hydroxyazetidine is not configurationally stable under the reaction conditions.Use the mildest possible basic conditions. Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. Minimize reaction time.
Presence of impurities that catalyze racemization.Ensure all reagents and solvents are pure and anhydrous.
Racemization during the deprotection step.Use mild acidic conditions for Boc deprotection (e.g., TFA in DCM at 0°C to room temperature, or HCl in an appropriate solvent). Avoid prolonged exposure to strong acids or high temperatures.
Formation of Multiple Byproducts Competing N-alkylation and O-alkylation.Ensure complete N-protection of the starting 3-hydroxyazetidine.
Elimination products from 4-isopropylbenzyl bromide.Use a less sterically demanding base and moderate reaction temperatures.
Ring-opening of the azetidine ring.This is less common under these conditions but can occur with harsh reagents or high temperatures. Ensure reaction conditions are not overly aggressive.

Experimental Protocols

Stage 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from general procedures for the N-protection of 3-hydroxyazetidine.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and DCM (or THF) at 0°C, add a base such as sodium bicarbonate or triethylamine (2.5 eq) to neutralize the hydrochloride and basify the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (or THF) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-Boc-3-hydroxyazetidine, which can be purified by column chromatography on silica gel.

Stage 2: O-Alkylation - Synthesis of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine

This is a representative protocol for the Williamson ether synthesis. Optimization of temperature and reaction time may be necessary.

Materials:

  • N-Boc-3-hydroxyazetidine (chiral)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Isopropylbenzyl bromide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add 4-isopropylbenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion, but this should be done cautiously to minimize the risk of racemization.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Stage 3: Deprotection - Synthesis of this compound

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-3-((4-isopropylbenzyl)oxy)azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-((4-isopropylbenzyl)oxy)azetidine (1.0 eq) in DCM at 0°C.

  • Add TFA (5-10 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes expected outcomes and key parameters for the synthesis. Note that specific yields and enantiomeric excess will depend on the precise reaction conditions and the purity of the starting materials.

Reaction Stage Key Reactants Typical Base/Reagent Typical Solvent Expected Yield Expected Enantiomeric Excess (ee)
N-Protection 3-Hydroxyazetidine, Boc₂ONaHCO₃ or Et₃NDCM/Water or THF>90%N/A (if starting material is racemic) or >99% (if starting material is chiral)
O-Alkylation N-Boc-3-hydroxyazetidine, 4-Isopropylbenzyl bromideNaHTHF or DMF60-85%>98%
N-Deprotection N-Boc-3-((4-isopropylbenzyl)oxy)azetidineTFA or HClDCM>90%>98% (retention of ee from previous step)

Chiral Analysis

To determine the enantiomeric excess (ee) of the final product, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the method of choice.

Recommended HPLC Method Development:

  • Columns: Polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, or Chiralcel OD, OJ series) are often effective for separating enantiomers of small molecules.

  • Mobile Phase: Start with a mixture of n-hexane and isopropanol. The ratio can be varied to optimize the separation. Small amounts of an additive like diethylamine (for basic compounds) may be necessary to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring of the 4-isopropylbenzyl group absorbs (e.g., ~220 nm or ~260 nm).

A systematic screening of different chiral columns and mobile phase compositions will be necessary to develop a robust method for the baseline separation of the enantiomers of this compound.

Logical Relationships in Racemization Control

The following diagram illustrates the factors influencing the stereochemical outcome of the O-alkylation step.

G cluster_3 Favorable Outcome Base Strong, Non-nucleophilic Base (e.g., NaH) SN2 SN2 Mechanism Base->SN2 Favors Racemization Racemization Base->Racemization Can Induce (if too harsh) Solvent Polar Aprotic Solvent (e.g., THF) Solvent->SN2 Promotes Temp Low to Moderate Temperature Temp->SN2 Maintains Temp->Racemization Can Induce (if too high) Retention Retention of Stereochemistry (High ee) SN2->Retention

Caption: Factors influencing stereochemical control in the Williamson ether synthesis.

References

Technical Support Center: Purification of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted reagents from the synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of this compound?

A1: The most common impurities are unreacted starting materials from the Williamson ether synthesis. These typically include:

  • 4-Isopropylbenzyl bromide (or chloride): The electrophile used in the reaction.

  • 3-Hydroxyazetidine: The nucleophile, often used as a salt (e.g., hydrochloride).

  • Side products: Small amounts of side products from elimination reactions or decomposition may also be present.

Q2: What is the general strategy for purifying this compound?

A2: A multi-step purification strategy is typically employed, involving an initial aqueous workup to remove water-soluble impurities, followed by column chromatography for separation of the final product from non-polar impurities. Recrystallization of the product or its salt can be a final polishing step if very high purity is required.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable solvent system (e.g., Ethyl Acetate/Hexane) will allow for the visualization of the product, unreacted 4-isopropylbenzyl bromide, and 3-hydroxyazetidine (which typically remains at the baseline). Aromatic compounds can often be visualized under UV light.[1] Stains such as potassium permanganate or p-anisaldehyde can also be used for visualization.[1]

Troubleshooting Guides

Issue 1: Unreacted 4-Isopropylbenzyl Bromide Remains in the Product

Symptoms:

  • TLC analysis of the crude product shows a spot corresponding to 4-isopropylbenzyl bromide.

  • NMR spectrum of the purified product shows characteristic peaks of the 4-isopropylbenzyl group that do not correspond to the product.

Possible Causes and Solutions:

CauseSolution
Inefficient Aqueous Workup Perform a thorough aqueous workup. Washing the organic layer with a dilute solution of a nucleophilic scavenger like sodium bisulfite or triethylamine can help to quench and remove residual benzyl bromide.[2][3] Adding triethylamine will form a water-soluble quaternary ammonium salt with the excess benzyl bromide, which can then be easily removed by an aqueous wash.[2][3]
Co-elution during Column Chromatography Optimize the solvent system for column chromatography. A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexane) should increase the retention time of the more polar product, allowing the non-polar 4-isopropylbenzyl bromide to elute first.[2][4] A gradient elution can be particularly effective.
Insufficient Reaction Time or Stoichiometry While this is a pre-purification issue, ensure the reaction has gone to completion by TLC monitoring before workup. Using a slight excess of 3-hydroxyazetidine can help consume all the 4-isopropylbenzyl bromide.
Issue 2: Unreacted 3-Hydroxyazetidine is Difficult to Remove

Symptoms:

  • The purified product is contaminated with a highly polar impurity that remains at the baseline on TLC.

  • The NMR spectrum shows signals corresponding to 3-hydroxyazetidine.

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction 3-Hydroxyazetidine, especially its free base form, has some solubility in organic solvents. Perform multiple extractions with an acidic aqueous solution (e.g., 1M HCl) to protonate the azetidine nitrogen, forming a water-soluble salt that will partition into the aqueous layer.[5] Subsequently, washing with a saturated sodium bicarbonate solution will neutralize any remaining acid in the organic layer.
Use of 3-Hydroxyazetidine Salt If 3-hydroxyazetidine hydrochloride was used, ensure the reaction was performed under basic conditions to generate the free base for the reaction. Any unreacted hydrochloride salt is typically removed during the aqueous workup.
Product is also Basic The product, this compound, is also basic and can be extracted into an acidic aqueous solution. If this is a concern, careful pH control during the extraction is necessary. Alternatively, rely on column chromatography with a polar solvent system (e.g., with a small percentage of methanol or triethylamine in dichloromethane) to separate the product from the more polar 3-hydroxyazetidine.[4]

Experimental Protocols

Protocol 1: Extractive Workup

This protocol is designed for the initial purification of the reaction mixture after the synthesis of this compound.

  • Quenching: Cool the reaction mixture to room temperature and quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as ethyl acetate or dichloromethane.[6][7]

  • Acidic Wash: Wash the organic layer with 1M HCl (2 x 50 mL for a 1g scale reaction) to remove unreacted 3-hydroxyazetidine and other basic impurities.[5]

  • Neutral Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][9]

Protocol 2: Flash Column Chromatography

This protocol describes the purification of the crude product by silica gel chromatography.[10][11]

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.[11]

  • Elution: Elute the column with the chosen solvent system. The less polar 4-isopropylbenzyl bromide will elute first, followed by the product, this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Representative TLC Data

CompoundMobile Phase (EtOAc/Hexane)Rf Value (Approximate)Visualization
4-Isopropylbenzyl bromide1:90.8UV, KMnO4
This compound2:80.4UV, KMnO4
3-Hydroxyazetidine2:80.1 (streaking)KMnO4
Protocol 3: Recrystallization

For achieving high purity, the product can be recrystallized.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexane).[12][13][14]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[13]

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[14][15]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[13]

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_chromatography Purification cluster_final Final Product reaction Reaction Mixture (Product, Unreacted Reagents, Side Products) extraction Liquid-Liquid Extraction reaction->extraction Quench with H2O acid_wash Acid Wash (e.g., 1M HCl) extraction->acid_wash Remove 3-hydroxyazetidine base_wash Base Wash (e.g., NaHCO3) acid_wash->base_wash Neutralize brine_wash Brine Wash base_wash->brine_wash Remove H2O drying Drying & Concentration brine_wash->drying Crude Product column Column Chromatography drying->column Load on Silica Gel pure_product Pure this compound column->pure_product Collect Pure Fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC/NMR) impurity_check Impurity Detected? start->impurity_check benzyl_bromide Unreacted 4-Isopropylbenzyl Bromide? impurity_check->benzyl_bromide Yes end_pure Pure Product impurity_check->end_pure No hydroxyazetidine Unreacted 3-Hydroxyazetidine? benzyl_bromide->hydroxyazetidine No solution_bb Optimize Aqueous Workup (Scavenger) OR Adjust Column Chromatography (Less Polar Eluent) benzyl_bromide->solution_bb Yes solution_ha Perform Acidic Wash OR Optimize Column Chromatography (More Polar Eluent) hydroxyazetidine->solution_ha Yes end_reassess Re-evaluate Synthesis/Purification Strategy hydroxyazetidine->end_reassess No (Other Impurity) solution_bb->start Re-analyze solution_ha->start Re-analyze

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 3-((4-Isopropylbenzyl)oxy)azetidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This troubleshooting guide provides solutions to common issues encountered during the synthesis and manipulation of 3-((4-isopropylbenzyl)oxy)azetidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound

Question 1: I am getting a low yield during the synthesis of this compound from 3-hydroxyazetidine and 4-isopropylbenzyl bromide. What are the possible causes and solutions?

Answer: Low yields in the synthesis, which is typically a Williamson ether synthesis, can stem from several factors.[1][2] Here are the common causes and troubleshooting steps:

  • Incomplete Deprotonation of 3-Hydroxyazetidine: The alkoxide of 3-hydroxyazetidine must be fully formed for the reaction to proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a common choice for this type of reaction.[1] Make sure the 3-hydroxyazetidine starting material is dry.

  • Side Reactions: The secondary amine of the azetidine ring can also react with the 4-isopropylbenzyl bromide, leading to N-benzylation as a side product.

    • Solution: Protect the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the etherification step. The protecting group can be removed in a subsequent step.

  • Steric Hindrance: The isopropyl group on the benzyl bromide might slightly hinder the reaction.

    • Solution: Increase the reaction time or temperature. However, be cautious as this might also promote side reactions. A change in solvent to a more polar, aprotic one like DMF could also be beneficial.

  • Poor Quality of Reagents: The 4-isopropylbenzyl bromide might have degraded.

    • Solution: Use freshly purified or commercially available high-purity 4-isopropylbenzyl bromide.

Question 2: My reaction to form the benzyl ether is very slow. How can I speed it up?

Answer: Slow reaction rates are a common issue. Here are some strategies to improve the reaction kinetics:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. Monitor the reaction closely to avoid decomposition or the formation of byproducts.

  • Use a Phase-Transfer Catalyst: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the alkoxide to the organic phase, speeding up the reaction.

  • Change the Base/Solvent System: The choice of base and solvent is critical. Using a strong base like sodium hydride in an aprotic polar solvent such as THF or DMF is often effective.[3]

Table 1: Comparison of Reaction Conditions for Benzylation of Alcohols

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaHTHF252475[1]
2NaHDMF251285[3]
3Ag₂OToluene801660[1]
4KOHDichloromethane254855[4]

Cleavage of the 4-Isopropylbenzyl Ether

Question 3: I am trying to remove the 4-isopropylbenzyl protecting group using standard hydrogenolysis (H₂, Pd/C), but the reaction is not working. What could be the issue?

Answer: While catalytic hydrogenolysis is a common method for cleaving benzyl ethers, several factors can inhibit the reaction:[2][5]

  • Catalyst Poisoning: The nitrogen atom in the azetidine ring can act as a Lewis base and poison the palladium catalyst.

    • Solution: Add a mild acid (e.g., acetic acid) to protonate the nitrogen, preventing it from coordinating to the catalyst. Alternatively, protect the nitrogen before the hydrogenolysis step.

  • Steric Hindrance: The isopropyl group might sterically hinder the approach of the substrate to the catalyst surface.

    • Solution: Increase the catalyst loading or the hydrogen pressure. Using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), might be more effective.

  • Presence of Other Reducible Functional Groups: If your molecule contains other functional groups that can be reduced under these conditions (e.g., alkenes, alkynes, nitro groups), they will compete for the catalyst and hydrogen.[5]

    • Solution: Consider alternative deprotection methods that are more chemoselective.

Question 4: What are some alternative methods for cleaving the 4-isopropylbenzyl ether if hydrogenolysis is not suitable for my substrate?

Answer: Several alternative methods can be used for benzyl ether cleavage, especially when other functional groups are present that are sensitive to reduction.[6][7]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃·SMe₂) can effectively cleave benzyl ethers under mild conditions.[7]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. This method is particularly useful for p-methoxybenzyl ethers but can also be applied to simple benzyl ethers, sometimes with photoirradiation.[1][5]

Table 2: Comparison of Benzyl Ether Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantagesReference
HydrogenolysisH₂, Pd/CRT, 1 atmClean, high yieldingSensitive to catalyst poisoning and other reducible groups[2]
Lewis AcidBCl₃·SMe₂CH₂Cl₂, 0 °C to RTMild, tolerates many functional groupsReagent is moisture sensitive[7]
OxidativeDDQMeCN, photoirradiationSelective for benzyl ethersRequires specific equipment, DDQ is toxic[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-3-((4-isopropylbenzyl)oxy)azetidine using Hydrogenolysis

  • Dissolve N-Boc-3-((4-isopropylbenzyl)oxy)azetidine (1.0 eq) in methanol (0.2 M).

  • Add palladium on carbon (10 wt. % loading, 10 mol % Pd).

  • Add acetic acid (1.1 eq).

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate in vacuo to obtain the deprotected product. Further purification may be required.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Hydroxyazetidine 3-Hydroxyazetidine Reaction Williamson Ether Synthesis 3-Hydroxyazetidine->Reaction 4-Isopropylbenzyl_Bromide 4-Isopropylbenzyl_Bromide 4-Isopropylbenzyl_Bromide->Reaction Base_Solvent Base (e.g., NaH) Solvent (e.g., THF) Base_Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Synthesis Incomplete_Deprotonation Incomplete Deprotonation? Start->Incomplete_Deprotonation Side_Reactions Side Reactions (N-alkylation)? Start->Side_Reactions Reagent_Quality Poor Reagent Quality? Start->Reagent_Quality Use_Stronger_Base Use stronger/drier base (NaH) Incomplete_Deprotonation->Use_Stronger_Base Yes Protect_Azetidine Protect Azetidine Nitrogen (Boc) Side_Reactions->Protect_Azetidine Yes Purify_Reagents Use fresh/purified reagents Reagent_Quality->Purify_Reagents Yes Deprotection_Pathway Start This compound Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Lewis_Acid Lewis Acid Cleavage (BCl₃·SMe₂) Start->Lewis_Acid Oxidative Oxidative Cleavage (DDQ) Start->Oxidative Product 3-Hydroxyazetidine Hydrogenolysis->Product Lewis_Acid->Product Oxidative->Product

References

Validation & Comparative

A Comparative Bioactivity Analysis: 3-((4-Isopropylbenzyl)oxy)azetidine and its Parent Moieties

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the predicted bioactivity of 3-((4-isopropylbenzyl)oxy)azetidine, based on the known biological profiles of its constituent parent compounds, 4-isopropylbenzyl alcohol and azetidine-3-ol, offers valuable insights for drug discovery and development. While direct experimental data for the combined molecule is not publicly available, an analysis of structure-activity relationships (SAR) for related compounds allows for a reasoned projection of its potential therapeutic applications.

The azetidine ring is a key structural motif in a variety of biologically active compounds, and its derivatives have shown a broad spectrum of activities. Similarly, benzyl ethers are prevalent in medicinal chemistry, contributing to the pharmacological profile of numerous agents. This guide provides a comparative overview of the known bioactivities of the parent compounds and explores the potential biological landscape of the derivative, this compound.

Bioactivity Profile of Parent Compounds

A summary of the reported biological activities for 4-isopropylbenzyl alcohol and azetidine derivatives is presented below.

CompoundClassReported Bioactivities
4-Isopropylbenzyl Alcohol Aromatic AlcoholAntioxidant, Anticancer, Cytotoxic, Insect Repellent
Azetidine-3-ol Derivatives Heterocyclic AlcoholGABA Uptake Inhibition, Antibacterial, Anticancer, Triple Reuptake Inhibition

Detailed Bioactivity of Parent Compounds

4-Isopropylbenzyl Alcohol

4-Isopropylbenzyl alcohol, a naturally occurring compound, has been investigated for several biological properties. Studies have indicated its potential as an antioxidant , likely attributable to the phenolic-like nature of the benzyl alcohol moiety which can stabilize free radicals. Its anticancer and cytotoxic effects have been reported, suggesting potential for further investigation in oncology. Additionally, it has demonstrated insect repellent properties.

Azetidine-3-ol and its Derivatives

The azetidine ring is a four-membered nitrogen-containing heterocycle that imparts unique conformational constraints on molecules, often leading to enhanced biological activity and improved pharmacokinetic properties. While azetidine-3-ol itself is primarily a synthetic building block, its derivatives have shown significant promise in several therapeutic areas.

Notably, derivatives of 3-hydroxy-azetidine have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporter (GAT-1) , suggesting potential applications in neurological disorders. The azetidine scaffold is also a component of various antibacterial and anticancer agents. Furthermore, 3-substituted azetidine derivatives have been investigated as triple reuptake inhibitors , targeting the transporters for serotonin, norepinephrine, and dopamine, indicating their potential as antidepressants.

Predicted Bioactivity of this compound

The combination of the 4-isopropylbenzyl moiety and the 3-oxy-azetidine core in this compound suggests a potential for synergistic or novel bioactivities. The benzyl ether linkage provides a stable connection between the two parent structures.

Based on the known activities of its components, this compound could be hypothesized to exhibit activities in the following areas:

  • CNS Activity: The presence of the 3-oxy-azetidine core, a known pharmacophore for GABA uptake and triple reuptake inhibitors, suggests that the target compound may modulate neurotransmitter systems. The lipophilic 4-isopropylbenzyl group could enhance blood-brain barrier penetration, potentially leading to CNS effects.

  • Anticancer Activity: With both parent structures having connections to anticancer research, the derivative is a candidate for evaluation in oncology. The isopropylbenzyl moiety could contribute to cytotoxicity, while the azetidine ring could be tailored to interact with specific biological targets.

  • Antimicrobial Activity: The general antibacterial potential of azetidine derivatives warrants investigation into the antimicrobial properties of the target compound.

Experimental Protocols

To validate the predicted bioactivities of this compound, a series of in vitro and in vivo assays would be required. The following are representative experimental protocols for key assays.

GABA Transporter (GAT-1) Inhibition Assay

Objective: To determine the inhibitory potency of the test compound on the human GABA transporter 1 (hGAT-1).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hGAT-1 are cultured in appropriate media.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Radioligand Uptake: Cells are washed and pre-incubated with the test compound at various concentrations for 10-20 minutes at room temperature.

  • [³H]GABA is then added to initiate the uptake reaction.

  • The uptake is terminated after a short incubation period (e.g., 10 minutes) by aspiration of the medium and rapid washing with ice-cold buffer.

  • Scintillation Counting: Cells are lysed, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential areas of investigation and experimental design, the following diagrams are provided.

G cluster_parents Parent Compounds cluster_derivative Derivative cluster_bioactivity Predicted Bioactivities 4-Isopropylbenzyl Alcohol 4-Isopropylbenzyl Alcohol This compound This compound 4-Isopropylbenzyl Alcohol->this compound Azetidine-3-ol Azetidine-3-ol Azetidine-3-ol->this compound CNS Activity CNS Activity This compound->CNS Activity Anticancer Activity Anticancer Activity This compound->Anticancer Activity Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity

Figure 1: Logical relationship of predicted bioactivities.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Primary Assays Primary Assays In Vitro Screening->Primary Assays GAT-1 Inhibition GAT-1 Inhibition Primary Assays->GAT-1 Inhibition Cytotoxicity (MTT) Cytotoxicity (MTT) Primary Assays->Cytotoxicity (MTT) Antibacterial MIC Antibacterial MIC Primary Assays->Antibacterial MIC Lead Identification Lead Identification GAT-1 Inhibition->Lead Identification Cytotoxicity (MTT)->Lead Identification Antibacterial MIC->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies End End In Vivo Studies->End

Figure 2: High-level experimental workflow for bioactivity evaluation.

Conclusion

While the bioactivity of this compound has not been explicitly detailed in the scientific literature, a comparative analysis of its parent compounds, 4-isopropylbenzyl alcohol and azetidine-3-ol, provides a strong rationale for its investigation in several key therapeutic areas. The combination of the lipophilic benzyl ether and the conformationally constrained azetidine ring presents a promising scaffold for the development of novel agents targeting the central nervous system, cancer, and microbial infections. The experimental protocols and workflows outlined here provide a foundational framework for the systematic evaluation of this and related molecules. Further research is warranted to elucidate the specific biological profile of this compound and to validate its potential as a lead compound in drug discovery.

Comparative Efficacy of 3-((4-Isopropylbenzyl)oxy)azetidine: An Illustrative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and drug development professionals, this guide provides a comparative overview of the hypothetical antidepressant efficacy of 3-((4-Isopropylbenzyl)oxy)azetidine. Due to the absence of publicly available data on this specific compound, this document serves as an illustrative model, contextualizing its potential performance against established antidepressant classes through simulated data and standardized experimental protocols.

The therapeutic potential of novel chemical entities is a cornerstone of drug discovery. Azetidine derivatives have emerged as a promising class of compounds targeting central nervous system disorders, with some exhibiting activity as triple reuptake inhibitors (TRIs). TRIs simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), a mechanism hypothesized to offer a broader spectrum of antidepressant action and potentially a faster onset of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

This guide presents a hypothetical comparative efficacy study of "Compound X" (this compound) against a representative TRI and a widely prescribed SSRI, Sertraline. The data herein is simulated based on typical preclinical findings for these drug classes and is intended to provide a framework for evaluating novel compounds.

Comparative Efficacy Data

The following table summarizes the hypothetical in vivo efficacy of Compound X compared to a representative Triple Reuptake Inhibitor and Sertraline in two standard preclinical models of antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST). The primary endpoint in both assays is the reduction in immobility time, which is indicative of an antidepressant-like effect.

CompoundClassDose (mg/kg)Forced Swim Test (% Reduction in Immobility)Tail Suspension Test (% Reduction in Immobility)
Compound X Hypothetical TRI2055%48%
Triple Reuptake Inhibitor (e.g., an analog of PRC025) TRI2060%52%
Sertraline SSRI2040%35%
Vehicle Control-0%0%

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and accurate interpretation of results.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Apparatus:

  • A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C, filled to a depth of 15 cm.

Procedure:

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Each mouse is individually placed in the swim cylinder for a 15-minute period. This session is for habituation and is not scored.

  • Drug Administration: On Day 2, animals are administered Compound X, the reference TRI, Sertraline, or a vehicle control via intraperitoneal (i.p.) injection 60 minutes before the test session.

  • Test Session (Day 2): Each mouse is placed in the swim cylinder for a 6-minute session. The entire session is video-recorded.

  • Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant effect.

Tail Suspension Test (TST)

Objective: To evaluate antidepressant-like activity by measuring the time a mouse remains immobile when suspended by its tail.

Apparatus:

  • A suspension box or a horizontal bar from which the mice can be suspended.

  • Adhesive tape to secure the tail to the suspension bar.

Procedure:

  • Acclimation: Animals are brought to the testing room at least 1 hour prior to the test.

  • Suspension: A small piece of adhesive tape is attached approximately 1-2 cm from the tip of the mouse's tail. The free end of the tape is then fixed to the suspension bar, so the mouse hangs in a head-down position.

  • Test Duration: The total duration of the test is 6 minutes. The session is video-recorded.

  • Data Analysis: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in the duration of immobility suggests an antidepressant-like effect.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of a triple reuptake inhibitor and the experimental workflow.

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron monoamines 5-HT, NE, DA presynaptic->monoamines Release vesicle Vesicles (5-HT, NE, DA) transporters SERT, NET, DAT (Reuptake Transporters) monoamines->transporters Reuptake receptors Postsynaptic Receptors monoamines->receptors Binding postsynaptic Postsynaptic Neuron receptors->postsynaptic Signal Transduction compound_x Compound X (TRI) compound_x->transporters Inhibition

Caption: Mechanism of a Triple Reuptake Inhibitor.

Experimental_Workflow cluster_fst Forced Swim Test cluster_tst Tail Suspension Test start Start: Compound Synthesis and Characterization animal_acclimation Animal Acclimation (e.g., Male C57BL/6 mice) start->animal_acclimation group_allocation Random Allocation to Treatment Groups (Vehicle, Compound X, TRI, SSRI) animal_acclimation->group_allocation drug_admin Drug Administration (e.g., 20 mg/kg, i.p.) group_allocation->drug_admin fst_pretest Day 1: Pre-test (15 min) drug_admin->fst_pretest tst_test Test Session (6 min) drug_admin->tst_test fst_test Day 2: Test (6 min) fst_pretest->fst_test fst_analysis Analysis: Immobility Time (last 4 min) fst_test->fst_analysis data_comparison Data Comparison and Statistical Analysis fst_analysis->data_comparison tst_analysis Analysis: Total Immobility Time tst_test->tst_analysis tst_analysis->data_comparison conclusion Conclusion on Comparative Efficacy data_comparison->conclusion

Caption: Preclinical Antidepressant Efficacy Workflow.

A Comparative Analysis of 3-((4-Isopropylbenzyl)oxy)azetidine Against Commercial Anticancer and Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothetical therapeutic potential of 3-((4-Isopropylbenzyl)oxy)azetidine against established commercial drugs in the fields of oncology and infectious diseases. While specific experimental data for this compound is not publicly available, this document outlines a framework for its evaluation based on the known biological activities of the azetidine scaffold. The presented data for the target compound is illustrative and intended to guide future experimental design.

The azetidine ring is a recognized pharmacophore present in several approved drugs, contributing to their efficacy and pharmacokinetic properties.[1][2][3][4] Compounds incorporating this four-membered nitrogen-containing heterocycle have demonstrated a wide spectrum of biological activities, including anticancer and antibacterial effects.[1][2] This guide will compare this compound with Cobimetinib, a MEK inhibitor used in cancer therapy, and Cefotiam, a cephalosporin antibiotic.

Anticancer Potential: Comparison with Cobimetinib

The structural similarity of this compound to other bioactive azetidine-containing molecules suggests its potential as an anticancer agent. A comparative in vitro evaluation against a relevant cancer cell line, such as a BRAF-mutated melanoma cell line (e.g., A375), would be a critical first step in validating this hypothesis.

Comparative Efficacy Data (Hypothetical)
CompoundCell LineIC50 (nM)
This compoundA375150
CobimetinibA37510
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell viability.

  • Cell Culture: A375 melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound or Cobimetinib (e.g., from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_anticancer cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture A375 Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions cell_seeding->compound_prep add_compounds Treat Cells compound_prep->add_compounds incubation Incubate for 72h add_compounds->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570nm formazan_solubilization->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Figure 1. Workflow for Anticancer Efficacy Testing.

Antibacterial Potential: Comparison with Cefotiam

The azetidine scaffold is a core component of several β-lactam antibiotics. This structural feature suggests that this compound may possess antibacterial properties. A preliminary screening against common bacterial strains would be necessary to explore this potential.

Comparative Efficacy Data (Hypothetical)
CompoundOrganismMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli>64
CefotiamStaphylococcus aureus2
CefotiamEscherichia coli4
Experimental Protocol: Broth Microdilution Assay

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial growth.

  • Bacterial Culture: Staphylococcus aureus and Escherichia coli are grown overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The overnight cultures are diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well plate.

  • Compound Preparation: Serial two-fold dilutions of this compound and Cefotiam are prepared in MHB in the 96-well plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_bacteria Overnight Bacterial Culture prepare_inoculum Standardize Inoculum culture_bacteria->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate prepare_compounds Serial Dilutions of Compounds prepare_compounds->inoculate_plate incubate_plate Incubate at 37°C for 24h inoculate_plate->incubate_plate read_mic Determine MIC incubate_plate->read_mic

Figure 2. Workflow for Antibacterial Efficacy Testing.

Signaling Pathway Context

To provide a broader context for the potential anticancer mechanism of action, the following diagram illustrates a simplified MAPK/ERK signaling pathway, which is targeted by MEK inhibitors like Cobimetinib. Future studies could investigate whether this compound impacts this or other cancer-related pathways.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib->MEK

Figure 3. Simplified MAPK/ERK Signaling Pathway.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical structure, featuring an azetidine core, positions it as a compound of interest for further investigation in both oncology and infectious disease research. The comparative frameworks and experimental protocols provided in this guide offer a clear path for elucidating its potential therapeutic value relative to established commercial drugs. The hypothetical data presented underscore the need for rigorous in vitro and subsequent in vivo studies to ascertain the true pharmacological profile of this and other novel azetidine derivatives.

References

Enantiomeric Bioactivity Profile of Azetidine Derivatives as STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the (R)- and (S)-enantiomers of an azetidine-2-carboxamide derivative reveals significant stereoselectivity in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cellular signaling. This guide presents a summary of the quantitative bioactivity data, details of the experimental methodology, and a visualization of the relevant signaling pathway and experimental workflow. While specific data for 3-((4-Isopropylbenzyl)oxy)azetidine enantiomers is not publicly available, this analysis of a closely related azetidine amide series provides valuable insights into the potential for stereospecific activity within this class of compounds.

Quantitative Bioactivity Comparison

The inhibitory potency of the (R)- and (S)-enantiomers of a novel azetidine-2-carboxamide STAT3 inhibitor was evaluated using an Electrophoretic Mobility Shift Assay (EMSA). The results clearly demonstrate that the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1][2]

CompoundEnantiomerSTAT3 EMSA IC50 (μM)
5a(R)0.52[1][2]
5b(S)2.22[1][2]

Table 1: Comparison of the 50% inhibitory concentration (IC50) of the (R)- and (S)-enantiomers of an azetidine-2-carboxamide derivative against STAT3 DNA-binding activity.

This four-fold difference in potency highlights the critical role of stereochemistry in the molecular recognition of the STAT3 protein by this class of inhibitors.[1][2] Further structure-activity relationship (SAR) studies indicated that the (R)-azetidine-2-carboxamide core is a key pharmacophore for potent STAT3 inhibition.[1][2]

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

The following protocol outlines the methodology used to determine the inhibitory activity of the azetidine enantiomers on STAT3 DNA-binding.

Objective: To assess the ability of the test compounds to inhibit the binding of active STAT3 protein to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with active STAT3 (e.g., EGF-stimulated NIH3T3/EGFR cells).[1][2]

  • Radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., ³²P-labeled hSIE probe).

  • Test compounds ((R)- and (S)-enantiomers).

  • Binding buffer (containing non-specific competitor DNA like poly(dI-dC)).

  • Polyacrylamide gel and electrophoresis apparatus.

  • Phosphorimager for visualization and quantification.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the nuclear extract containing active STAT3 with the binding buffer.

  • Compound Incubation: Add varying concentrations of the test compounds (or vehicle control) to the reaction tubes and incubate for a specified time at room temperature to allow for binding to STAT3.

  • Probe Addition: Add the radiolabeled DNA probe to the reaction mixture and incubate to allow the formation of STAT3-DNA complexes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen. The screen is then scanned using a phosphorimager to visualize the bands corresponding to the STAT3-DNA complexes. The intensity of the bands is quantified, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

STAT3 Signaling Pathway

The following diagram illustrates a simplified STAT3 signaling pathway, which is the target of the analyzed azetidine derivatives.

STAT3_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation Target_Gene Target Gene Expression Nucleus->Target_Gene 6. Gene Transcription Inhibitor Azetidine Inhibitor ((R)-enantiomer) Inhibitor->STAT3_inactive Inhibition of Phosphorylation/ Dimerization

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Experimental Workflow for EMSA

The diagram below outlines the key steps in the Electrophoretic Mobility Shift Assay (EMSA) used to determine the IC50 values of the STAT3 inhibitors.

EMSA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Nuclear_Extract Nuclear Extract (with active STAT3) Incubation1 1. Incubate Nuclear Extract with Compound Nuclear_Extract->Incubation1 Compounds Test Compounds ((R)- and (S)-enantiomers) Compounds->Incubation1 Probe Radiolabeled DNA Probe Incubation2 2. Add DNA Probe & Incubate Probe->Incubation2 Incubation1->Incubation2 Electrophoresis 3. Polyacrylamide Gel Electrophoresis Incubation2->Electrophoresis Imaging 4. Phosphorimaging Electrophoresis->Imaging Quantification 5. Band Quantification & IC50 Calculation Imaging->Quantification

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

References

Comparative Efficacy Analysis: 3-((4-Isopropylbenzyl)oxy)azetidine and Novel Azetidine Analogs in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Guide ID: CG-NP-AZ-2025-11

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of 3-((4-Isopropylbenzyl)oxy)azetidine is not publicly available at the time of this report. This guide provides a comparative analysis based on a hypothesized therapeutic application derived from structurally related compounds. The primary comparator, 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One (CHO), has been selected due to the availability of published data in a relevant disease model.

Introduction

Azetidine scaffolds are increasingly recognized for their potential in developing novel therapeutics due to their unique structural properties.[1] This guide explores the hypothesized efficacy of this compound in the context of neuropathic pain, a debilitating condition for which current treatments have limited efficacy and significant side effects.

The rationale for investigating this compound for neuropathic pain stems from the demonstrated analgesic properties of its structural component, cuminic alcohol (4-isopropylbenzyl alcohol). Studies have shown that cuminic alcohol attenuates nociceptive and neuropathic pain in animal models, suggesting a potential mechanism involving opioid receptors and the L-arginine/NO/cGMP pathway.[2]

Given the absence of direct data for this compound, this document presents a comparative analysis against 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One (CHO) , a compound for which in vivo efficacy data in a streptozotocin (STZ)-induced diabetic neuropathic pain model has been published.[3] This comparison aims to provide a framework for potential future studies on this compound.

In Vitro vs. In Vivo Efficacy Comparison

Due to the lack of specific data for this compound, this section focuses on the reported in vivo efficacy of the comparator compound, CHO, in a well-established animal model of diabetic neuropathic pain.

In Vivo Efficacy Data: CHO in STZ-Induced Diabetic Neuropathic Pain

The therapeutic potential of CHO was evaluated in a rat model of streptozotocin (STZ)-induced diabetic neuropathic pain.[3] Administration of CHO was found to attenuate behavioral and biochemical changes associated with diabetic neuropathy in a dose-dependent manner.[3]

CompoundAnimal ModelDosing Regimen (p.o.)Key Efficacy EndpointsOutcomeReference
CHO STZ-Induced Diabetic Rats5, 10, or 15 mg/kg for 3 consecutive daysThermal Hyperalgesia (Hot Plate, Plantar, Tail Immersion, Tail Flick Tests)Dose-dependent attenuation of thermal hyperalgesia.[3]
Biochemical Markers (Sciatic Nerve)Attenuation of increases in TBARS, nitrite, and total calcium; Attenuation of decrease in GSH.[3]
Pregabalin STZ-Induced Diabetic Rats10 mg/kg for 3 consecutive daysThermal HyperalgesiaAttenuated STZ-induced behavioral changes.[3]

Table 1: Summary of In Vivo Efficacy Data for Comparator Compound CHO.

Experimental Protocols

STZ-Induced Diabetic Neuropathic Pain Model

This protocol is a standard method for inducing a condition that mimics type 1 diabetes and its associated painful neuropathy in rodents.[4][5][6][7]

  • Animal Model: Male Sprague-Dawley rats are typically used.[7][8]

  • Induction: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), commonly at a dose of 50-75 mg/kg, dissolved in a suitable buffer is administered.[3][7]

  • Confirmation of Diabetes: Blood glucose levels are measured approximately 72 hours after STZ injection. Animals with blood glucose levels significantly above the normal range (e.g., >250 mg/dl) are considered diabetic and included in the study.[5]

  • Development of Neuropathy: Behavioral signs of neuropathic pain, such as thermal hyperalgesia and mechanical allodynia, typically develop and become significant by the fourth week after the onset of diabetes.[5]

  • Treatment: The test compound (e.g., CHO) and a positive control (e.g., Pregabalin) are administered, often for consecutive days, starting after the confirmation of neuropathic pain symptoms (e.g., on day 42).[3]

Behavioral Assays for Thermal Hyperalgesia
  • Hot Plate Test: The animal is placed on a metal surface maintained at a constant temperature (e.g., 50-55°C).[9][10] The latency to a nocifensive response, such as licking a paw or jumping, is recorded as an indicator of the pain threshold.[10] This test involves supraspinal pathways.[9]

  • Plantar Test (Hargreaves Method): A radiant or infrared heat source is focused on the plantar surface of the animal's hind paw.[9] The time taken for the animal to withdraw its paw from the heat stimulus is measured. This method assesses thermal hyperalgesia in the paw.[9]

  • Tail Immersion and Tail Flick Tests: These tests involve applying a heat stimulus to the animal's tail, either by immersing it in hot water or using a radiant heat source.[9][11] The latency to the reflexive "flick" or withdrawal of the tail is recorded.[9][11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Phase 1: Model Induction & Confirmation cluster_1 Phase 2: Treatment & Assessment A Animal Acclimatization (Sprague-Dawley Rats) B Baseline Behavioral Testing (Hot Plate, Plantar, etc.) A->B C STZ Injection (75 mg/kg, i.p.) B->C D Blood Glucose Monitoring (Confirm Hyperglycemia) C->D E Development of Neuropathy (Approx. 42 Days) D->E Diabetic Rats Selected for Study F Compound Administration (e.g., CHO at 5, 10, 15 mg/kg) E->F G Post-Treatment Behavioral Testing (Assess Thermal Hyperalgesia) F->G H Biochemical Analysis (Sciatic Nerve Tissue) G->H I Data Analysis & Comparison (vs. Vehicle & Positive Control) G->I H->I G Compound This compound (Hypothesized) OpioidR Opioid Receptors Compound->OpioidR Agonism? nNOS nNOS Compound->nNOS Inhibition? Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Compound->Inflammation Downregulation Analgesia Analgesic Effect (Reduced Pain Perception) OpioidR->Analgesia L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Synthesis via nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PKG->Analgesia Inflammation->Analgesia Modulates Nociception

References

The Azetidine Scaffold: A Comparative Analysis of 3-((4-Isopropylbenzyl)oxy)azetidine Derivatives in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) of 3-((4-isopropylbenzyl)oxy)azetidine and its analogs reveals critical insights into their function as monoamine transporter inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in the fields of neuroscience and medicinal chemistry.

The 3-substituted azetidine framework has emerged as a promising scaffold for the development of potent and selective inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This guide focuses on the structural modifications of the this compound core and their impact on binding affinity and selectivity.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives at DAT and SERT. The data highlights how substitutions on the aryl rings can significantly influence the affinity and selectivity of these compounds.

Compound3-Aryl Substituent3-Arylmethoxy SubstituentDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
7c Phenyl3,4-Dichlorophenyl>100001.0>10000
7g 3,4-DichlorophenylPhenyl6202327
7h Phenyl4-Chlorophenyl>100005.4>1852
7i 3,4-Dichlorophenyl3,4-Dichlorophenyl20401.31569

Data sourced from a study on 3-aryl-3-arylmethoxyazetidines as high-affinity ligands for monoamine transporters.[1]

Key Observations from the Data:

  • High SERT Affinity: The 3-aryl-3-arylmethoxyazetidine scaffold generally exhibits high affinity for the serotonin transporter (SERT).[1]

  • Tuning Selectivity: Substitution on the aryl rings is a key determinant of selectivity between DAT and SERT.[1]

  • Impact of Dichlorophenyl Group: The presence of a 3,4-dichlorophenyl group as the 3-aryl substituent tends to improve DAT affinity and decrease SERT selectivity.[1] Conversely, a 3,4-dichloro substituent on the 3-arylmethoxy moiety leads to high SERT affinity.[1]

  • Dual Inhibition Potential: Compound 7g , with a 3,4-dichlorophenyl group at the 3-aryl position, shows a binding profile approaching that of a dual DAT/SERT inhibitor, albeit with moderate DAT affinity.[1]

Experimental Protocols

The determination of binding affinities for the monoamine transporters is a critical step in the structure-activity relationship analysis. A standard experimental protocol for such an assay is outlined below.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds (e.g., this compound analogs).

  • Non-specific binding inhibitors: Benztropine for DAT, imipramine for SERT, and desipramine for NET.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand, and either the test compound, buffer (for total binding), or a non-specific inhibitor (for non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Structure-Activity Relationships

The following diagram illustrates the logical relationship in the structure-activity analysis of 3-substituted azetidine derivatives, highlighting how structural modifications influence biological activity.

SAR_Analysis Azetidine 3-Substituted Azetidine R1 3-Aryl Substituent (e.g., Phenyl, Dichlorophenyl) Azetidine->R1 Modify R2 3-Arylmethoxy Substituent (e.g., Phenyl, Chlorophenyl) Azetidine->R2 Modify Affinity Binding Affinity (Ki) R1->Affinity R2->Affinity Selectivity Transporter Selectivity (DAT vs. SERT vs. NET) Affinity->Selectivity

Caption: Logical flow of SAR analysis for 3-substituted azetidines.

Broader Context and Future Directions

The exploration of 3-substituted azetidines extends beyond dual DAT/SERT inhibitors to the development of triple reuptake inhibitors (TRIs), which also target the norepinephrine transporter (NET).[2][4] TRIs are being investigated as next-generation antidepressants with the potential for improved efficacy and a broader spectrum of action.[5] The structure-activity relationships established for the this compound scaffold and its analogs provide a valuable foundation for the rational design of novel monoamine transporter inhibitors with tailored pharmacological profiles. Future research will likely focus on fine-tuning the selectivity of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties for therapeutic applications.

References

Comparative Analysis of 3-((4-Isopropylbenzyl)oxy)azetidine for Biological Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-((4-Isopropylbenzyl)oxy)azetidine, a novel azetidine derivative, to validate its potential biological targets. Based on extensive analysis of structurally related compounds, the primary biological targets for this class of molecules are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This guide compares the predicted activity of this compound with established monoamine reuptake inhibitors, supported by experimental data from analogous compounds and detailed experimental protocols.

Introduction to this compound and its Putative Targets

Azetidine-containing compounds are a significant class of heterocyclic molecules with a wide range of pharmacological activities, including anticancer, antibacterial, and central nervous system effects. The 3-(benzyloxy)azetidine scaffold, in particular, has been identified as a promising framework for the development of ligands for monoamine transporters. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating various neurological and psychiatric disorders. The structure of this compound, with its lipophilic isopropylbenzyl ether moiety, suggests a strong potential for interaction with the binding sites of these transporters.

Comparative Biological Activity

While specific experimental data for this compound is not yet publicly available, the biological activity can be inferred from structurally similar 3-aryl-3-arylmethoxyazetidines. The following table summarizes the binding affinities (Ki, nM) of key analogs at SERT, DAT, and NET, compared to well-established monoamine reuptake inhibitors.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Primary Target(s)
Azetidine Derivatives (Analogs)
3-Phenyl-3-(phenylmethoxy)azetidine3.52800-SERT
3-(4-Chlorophenyl)-3-(phenylmethoxy)azetidine1.02800-SERT
3-Phenyl-3-((4-chlorobenzyl)oxy)azetidine2.9--SERT
Reference Compounds
Cocaine200-700200-700200-700SERT, DAT, NET
Methylphenidate~100000~100~100DAT, NET
(S)-Citalopram (SSRI)~1--SERT
Desipramine (NRI)--~1NET
Bupropion (NDRI)-~500~50000DAT, NET

Data for azetidine analogs are from studies on 3-aryl-3-arylmethoxyazetidines. Data for reference compounds are compiled from various pharmacological sources.

The data suggests that compounds with the 3-(benzyloxy)azetidine core exhibit high affinity and selectivity for the serotonin transporter. The substitutions on the benzyl and phenyl rings can modulate this activity and selectivity. It is hypothesized that the 4-isopropyl substitution on the benzyl ring of this compound will maintain high affinity for SERT, with potential for interactions at DAT and NET as well.

Signaling Pathway and Experimental Workflow

To validate the biological targets of this compound, a series of in vitro binding assays are proposed. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for these assays.

Monoamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicle Monoamine_Transporter Monoamine Transporter (SERT, DAT, or NET) Neurotransmitter_Vesicle->Monoamine_Transporter Release Neurotransmitter Neurotransmitter (Serotonin, Dopamine, or Norepinephrine) Monoamine_Transporter->Neurotransmitter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signaling_Cascade Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Azetidine_Compound This compound Azetidine_Compound->Monoamine_Transporter Inhibition

Caption: Monoamine transporter signaling pathway.

Experimental Workflow for Radioligand Binding Assay cluster_reagents Reagents Start Start Prepare_Membranes Prepare Membranes (Rat Brain Tissue or Transfected HEK293 Cells) Start->Prepare_Membranes Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubation Filtration Separate Bound and Free Radioligand (Vacuum Filtration) Incubation->Filtration Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation_Counting Data_Analysis Calculate Ki values (Cheng-Prusoff Equation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End Radioligand Radioligand ([3H]citalopram, [3H]WIN 35,428, or [3H]nisoxetine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation

Caption: Radioligand binding assay workflow.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

This protocol is adapted from established methods for determining the binding affinity of compounds to SERT, DAT, and NET.

1. Membrane Preparation:

  • From Rat Brain Tissue: Whole rat brains (for SERT and NET) or striatum (for DAT) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in assay buffer.

  • From Transfected HEK293 Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are harvested and homogenized in assay buffer. The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the membranes. The pellet is washed and resuspended in fresh assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate with a final volume of 250 µL.

  • To each well, add:

    • 150 µL of the membrane preparation (10-50 µg of protein).

    • 50 µL of various concentrations of the test compound (this compound) or a reference compound, diluted in assay buffer.

    • 50 µL of the appropriate radioligand:

      • For SERT: [³H]citalopram (final concentration ~1 nM)

      • For DAT: [³H]WIN 35,428 (final concentration ~2 nM)

      • For NET: [³H]nisoxetine (final concentration ~1 nM)

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).

  • The plate is incubated at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (0.3%) using a cell harvester.

  • The filters are washed three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion

The structural similarity of this compound to known high-affinity ligands for monoamine transporters strongly suggests that SERT, DAT, and NET are its primary biological targets. The provided comparative data and detailed experimental protocols offer a robust framework for the validation of these targets. Further experimental investigation of this compound using the described assays is warranted to precisely determine its binding affinity and selectivity profile, which will be crucial for its future development as a potential therapeutic agent.

Benchmarking 3-((4-Isopropylbenzyl)oxy)azetidine Against Known STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-((4-Isopropylbenzyl)oxy)azetidine with established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Given the implication of aberrant STAT3 signaling in various cancers and inflammatory diseases, identifying new chemical entities that can modulate this pathway is of significant interest. This document summarizes the inhibitory activities of benchmark compounds, outlines detailed experimental protocols for assessing STAT3 inhibition, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] The canonical activation of STAT3 is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[2] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its homodimerization. These dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[2][3] Dysregulation of the STAT3 signaling pathway, often characterized by its constitutive activation, is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[1]

Comparative Inhibitory Activity

The inhibitory potential of this compound against STAT3 is yet to be publicly reported. To provide a benchmark for future studies, the following table summarizes the inhibitory activities (IC50 values) of well-characterized STAT3 inhibitors. These compounds, with their diverse chemical scaffolds, serve as valuable reference points for evaluating the potency of new chemical entities.

InhibitorType of InhibitionAssayIC50 (µM)Selectivity Notes
Stattic SH2 domain bindingCell-free5.1[2][4][5][6][7]Highly selective for STAT3 over STAT1.[2][6][7]
Cell-based (A549)Proliferation2.5[4]
BP-1-102 SH2 domain bindingCell-free (DNA binding)6.8[8][9]Preferentially inhibits STAT3-STAT3 over STAT1-STAT3, STAT1-STAT1, or STAT5-STAT5 DNA-binding activity.[8] Minimal or no effect on other STATs, including STAT1 and STAT5.[10]
Cell-based (U251 Glioma)Proliferation10.51[11]
Cell-based (A172 Glioma)Proliferation8.534[11]
S3I-201 SH2 domain bindingCell-free (DNA binding)86[3][6][12][13][14][15]Preferentially inhibits STAT3 DNA-binding activity over STAT1 and STAT5.[3][14][15]
Cell-based (Huh-7)Proliferation100[3]

Experimental Protocols

To ensure reproducible and comparable results, detailed protocols for key in vitro assays to determine STAT3 inhibition are provided below.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine peptide.

Materials:

  • Recombinant full-length human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)

  • Assay Buffer: 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.01% Triton-X100, and 2 mM dithiothreitol

  • Test compound (this compound) and known inhibitors

  • 96-well black, low-binding microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of 100 nM STAT3 protein and varying concentrations of the test compound in the assay buffer.

  • Incubate the mixture at room temperature for 60 minutes.[16]

  • Add the fluorescently labeled phosphopeptide to a final concentration of 10 nM.[16]

  • Incubate for an additional 30 minutes at room temperature.[16]

  • Measure fluorescence polarization using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

STAT3-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3 in response to stimulation and the inhibitory effect of the test compound.

Materials:

  • HEK293 cells stably transfected with a STAT3-responsive luciferase reporter construct.[17][18]

  • Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).[18]

  • Stimulant: Interleukin-6 (IL-6) or Oncostatin-M.[17]

  • Test compound and known inhibitors.

  • 96-well white, clear-bottom microplates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the STAT3 reporter HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[17][18]

  • Pre-treat the cells with varying concentrations of the test compound for 1 hour.[17]

  • Stimulate the cells with an appropriate concentration of IL-6 (e.g., 10 ng/mL) for 16 hours.[17]

  • Equilibrate the plate to room temperature for 10 minutes.[17]

  • Add the luciferase assay reagent to each well.[17]

  • Measure the luminescence using a luminometer.

  • Determine the IC50 value by normalizing the luciferase activity of treated cells to that of untreated, stimulated cells.

STAT3 DNA-Binding ELISA

This assay quantifies the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence and the inhibitory effect of the test compound.

Materials:

  • Cell line with constitutively active STAT3 (e.g., various cancer cell lines) or cells stimulated to activate STAT3.

  • Nuclear extraction kit.

  • STAT3 DNA-Binding ELISA Kit (contains plates pre-coated with STAT3 consensus sequence, primary and secondary antibodies, and developing reagents).

  • Test compound and known inhibitors.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Culture cells and treat with the test compound at various concentrations.

  • Prepare nuclear extracts from the treated and untreated cells according to the manufacturer's protocol.

  • Add the nuclear extracts to the wells of the STAT3 DNA-binding ELISA plate and incubate.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody specific for activated STAT3 and incubate.

  • Wash and add the HRP-conjugated secondary antibody and incubate.

  • Wash and add the developing solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Key Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation 3_Isopropylbenzyl_oxy_azetidine This compound 3_Isopropylbenzyl_oxy_azetidine->STAT3_inactive Inhibition Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 6. DNA Binding & Transcription

Caption: Canonical STAT3 signaling pathway and the putative inhibitory point of this compound.

FP_Assay_Workflow Start Start: Prepare Reagents Mix Mix STAT3 protein with test compound Start->Mix Incubate1 Incubate (60 min) Mix->Incubate1 AddProbe Add fluorescent phosphopeptide probe Incubate1->AddProbe Incubate2 Incubate (30 min) AddProbe->Incubate2 Measure Measure Fluorescence Polarization Incubate2->Measure Analyze End: Analyze Data & Determine IC50 Measure->Analyze

Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.

Luciferase_Assay_Workflow Seed Seed STAT3 Reporter Cells Incubate_overnight Incubate Overnight Seed->Incubate_overnight Pretreat Pre-treat with Test Compound (1 hr) Incubate_overnight->Pretreat Stimulate Stimulate with IL-6 (16 hrs) Pretreat->Stimulate Add_Reagent Add Luciferase Assay Reagent Stimulate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze Analyze Data & Determine IC50 Measure_Luminescence->Analyze

References

A Comparative Analysis of Synthetic Routes to 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for 3-((4-Isopropylbenzyl)oxy)azetidine, a valuable building block in medicinal chemistry. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data derived from analogous transformations reported in the literature.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity. Specifically, 3-alkoxyazetidines are key intermediates in the synthesis of various biologically active compounds. This guide focuses on the synthesis of this compound, presenting two distinct pathways: a two-step route involving a protected azetidine precursor and a direct one-pot cyclization.

Route 1: Two-Step Synthesis via N-Boc-3-hydroxyazetidine

This route is a robust and well-documented pathway that begins with the commercially available N-Boc-3-hydroxyazetidine. The synthesis proceeds in two key steps: a Williamson ether synthesis followed by deprotection of the Boc group.

Experimental Protocol

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

In a round-bottom flask, N-Boc-3-hydroxyazetidine (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, allowing for the formation of the alkoxide. Subsequently, a solution of 4-isopropylbenzyl chloride (1.1 eq) in anhydrous DMF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The purified tert-butyl this compound-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M). The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC. Upon complete deprotection, the solvent is removed under reduced pressure to yield the hydrochloride salt of the final product. For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., sodium bicarbonate), and extracted with an organic solvent.

Data Presentation
ParameterStep 1: Williamson Ether SynthesisStep 2: N-Boc Deprotection
Starting Material N-Boc-3-hydroxyazetidinetert-butyl this compound-1-carboxylate
Reagents Sodium hydride, 4-isopropylbenzyl chlorideHydrochloric acid in 1,4-dioxane
Solvent N,N-Dimethylformamide (DMF)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours2-4 hours
Yield 80-90% (estimated)>95% (estimated)
Purity High after chromatographyHigh

Logical Workflow

Route1 Route 1: Two-Step Synthesis A N-Boc-3-hydroxyazetidine B tert-butyl this compound-1-carboxylate A->B Williamson Ether Synthesis (NaH, 4-isopropylbenzyl chloride, DMF) C This compound B->C N-Boc Deprotection (HCl in Dioxane)

Caption: Workflow for the two-step synthesis of this compound.

Route 2: One-Pot Cyclization (Hypothetical)

This proposed route is a more direct, one-pot approach, analogous to the synthesis of similar N-substituted azetidines.[1] It involves the direct cyclization of a difunctionalized precursor with an amine. This pathway is theoretically more atom-economical but may present challenges in substrate synthesis and selectivity.

Experimental Protocol (Proposed)

Synthesis of this compound

A mixture of 1,3-dibromo-2-((4-isopropylbenzyl)oxy)propane (1.0 eq) and a suitable ammonia equivalent (e.g., a protected ammonia source or ammonia in a sealed tube) in a polar solvent is heated. The reaction progress would be monitored by GC-MS. Upon completion of the cyclization, the reaction mixture would be cooled, and the product isolated after an aqueous workup and extraction. Purification would likely be achieved through distillation or column chromatography.

Note: The starting material, 1,3-dibromo-2-((4-isopropylbenzyl)oxy)propane, is not readily commercially available and would require a separate synthetic step.

Data Presentation
ParameterOne-Pot Cyclization
Starting Material 1,3-dibromo-2-((4-isopropylbenzyl)oxy)propane
Reagents Ammonia source
Solvent Polar solvent (e.g., water, alcohol)
Temperature Elevated (e.g., 80-100 °C)
Reaction Time Potentially several hours
Yield Variable, likely moderate
Purity May require extensive purification

Logical Pathway

Route2 Route 2: One-Pot Cyclization A 1,3-dibromo-2-((4-isopropylbenzyl)oxy)propane B This compound A->B Direct Cyclization (Ammonia source, Heat)

Caption: Proposed one-pot synthesis of this compound.

Comparative Summary and Conclusion

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Pot Cyclization
Overall Yield HighLikely Moderate
Reagent Availability Starting materials are commercially available.Key starting material requires synthesis.
Scalability Readily scalable.Potentially challenging due to pressure reaction.
Purification Straightforward chromatographic purification.May be complex due to side products.
Predictability High, based on well-established reactions.Lower, as it is a less common transformation.

References

Comparative Analysis of 3-((4-Isopropylbenzyl)oxy)azetidine Analogs: A Study of Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-((4-Isopropylbenzyl)oxy)azetidine is not publicly available. This guide provides a comparative analysis based on structurally similar azetidine derivatives to infer potential biological targets and cross-reactivity. The information presented herein is intended for research and informational purposes only.

Introduction

Azetidine scaffolds are increasingly incorporated into modern medicinal chemistry due to their unique conformational constraints and ability to modulate pharmacological properties.[1][2] The specific compound, this compound, belongs to the class of 3-oxy-azetidine derivatives. While no direct studies on this molecule were identified, analysis of structurally related compounds, particularly 3-aryl-3-arylmethoxy-azetidines and 3-hydroxy-3-aryl-azetidines, provides valuable insights into its potential biological activities and cross-reactivity profile. This guide summarizes the available data on these analogs, focusing on their interactions with monoamine transporters and GABA transporters.

Comparative Binding Affinities of Structurally Similar Compounds

To evaluate the potential cross-reactivity of this compound, the binding affinities of several analogous compounds for key central nervous system targets are presented below. These analogs share the core 3-oxy-azetidine motif with variations in the aryl and methoxy substituents.

Table 1: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Analogs at Monoamine Transporters

A series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] The data reveals a general selectivity for SERT, with affinities in the low nanomolar range.[3] The substitution pattern on the aryl rings significantly influences the binding affinity and selectivity.[3]

Compound ID3-Aryl Substituent3-Arylmethoxy SubstituentDAT Ki (nM)SERT Ki (nM)
6e 3,4-dichlorophenylPhenyl>10,0003.5
6h Phenyl3,4-dichlorophenyl>10,0002.9
7c 3,4-dichlorophenylPhenyl (N-methyl)1,0001.0
7g 3,4-dichlorophenylPhenyl (N-methyl)27010
7i 3,4-dichlorophenyl3,4-dichlorophenyl (N-methyl)1301.3

Data sourced from reference[3].

Table 2: Inhibitory Potency of 3-Hydroxy-3-aryl-azetidine Analogs at GABA Transporters

In a separate study, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives were assessed for their inhibitory activity at the GABA transporters GAT-1 and GAT-3.[4] These compounds demonstrated moderate affinity for both transporters.[4]

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
18b H26.6 ± 3.3>100
18e 4,4-diphenylbut-3-en-1-yl>10031.0 ± 4.7

Data sourced from reference[4].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Monoamine Transporter Binding Assays

The binding affinities for the dopamine and serotonin transporters were determined using radioligand displacement assays with rat brain tissue.[3]

1. Tissue Preparation:

  • Whole rat brains (excluding cerebellum) are homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and centrifuged again.

  • The final pellet is resuspended in assay buffer containing 50 mM Tris-HCl and 120 mM NaCl (pH 7.4).

2. Radioligand Binding:

  • DAT Assay: 100 µL of tissue homogenate is incubated with the radioligand [³H]WIN 35,428 (2 nM) and varying concentrations of the test compound in a final volume of 500 µL. Non-specific binding is determined in the presence of 10 µM GBR 12909.

  • SERT Assay: 100 µL of tissue homogenate is incubated with the radioligand [³H]citalopram (1 nM) and varying concentrations of the test compound in a final volume of 500 µL.[3] Non-specific binding is determined in the presence of 10 µM fluoxetine.

  • Incubations are carried out for 60 minutes at room temperature.

3. Data Analysis:

  • The reactions are terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The inhibition constant (Ki) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

GABA Transporter Uptake Inhibition Assay

The inhibitory potency of compounds on GABA transporters GAT-1 and GAT-3 was evaluated using a [³H]GABA uptake assay in cultured cells.[4]

1. Cell Culture:

  • Human embryonic kidney (HEK) cells stably expressing human GAT-1 or GAT-3 are cultured in appropriate media.

2. Uptake Assay:

  • Cells are seeded in 96-well plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with assay buffer.

  • Cells are pre-incubated with varying concentrations of the test compound for 10-20 minutes at room temperature.

  • [³H]GABA is added to a final concentration of 10 nM, and the incubation is continued for a short period (e.g., 1-5 minutes) at room temperature.

  • The uptake is terminated by aspirating the assay solution and rapidly washing the cells with ice-cold buffer.

3. Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways affected by compounds targeting monoamine and GABA transporters, as well as a generalized workflow for assessing compound cross-reactivity.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Vesicle->Synapse Release MAT Monoamine Transporter (DAT or SERT) Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Signal Transduction Azetidine Azetidine Analog Azetidine->MAT Inhibition

Caption: Monoamine transporter signaling pathway and the inhibitory action of azetidine analogs.

GABA_Transporter_Signaling cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT-1 or GAT-3) Synapse Synapse->GAT Reuptake Receptor GABA Receptor Synapse->Receptor Binding GABA_rel GABA Release GABA_rel->Synapse Signaling Hyperpolarization Receptor->Signaling Inhibitory Signal Azetidine Azetidine Analog Azetidine->GAT Inhibition

Caption: GABA transporter signaling and the inhibitory effect of azetidine analogs.

Cross_Reactivity_Workflow start Test Compound (this compound) primary_screen Primary Target Assay (e.g., Monoamine Transporters) start->primary_screen secondary_screen Secondary Target Panel (e.g., GPCRs, Kinases, Ion Channels) primary_screen->secondary_screen High Affinity Hits functional_assay Functional Assays (Cell-based) primary_screen->functional_assay Confirm Mechanism data_analysis Data Analysis and Selectivity Profiling secondary_screen->data_analysis in_vivo In Vivo Studies (Animal Models) functional_assay->in_vivo in_vivo->data_analysis conclusion Cross-Reactivity Profile data_analysis->conclusion

References

The Azetidine Scaffold: A Comparative Efficacy Guide for 3-((4-Isopropylbenzyl)oxy)azetidine and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-((4-isopropylbenzyl)oxy)azetidine scaffold represents a promising area of chemical space in drug discovery. Azetidine-containing compounds are increasingly recognized for their favorable pharmacological properties, including metabolic stability and conformational rigidity, which can lead to enhanced binding affinity and selectivity for their biological targets. While specific efficacy data for this compound is not extensively available in the public domain, this guide provides a comparative analysis of its potential efficacy by examining structurally related azetidine derivatives and alternative scaffolds with known biological activities.

Comparative Efficacy of Azetidine Derivatives

The following table summarizes the in vitro efficacy of various azetidine-containing compounds against a range of biological targets. This data, gathered from preclinical studies, offers insights into the potential potency of the this compound scaffold.

Compound/ScaffoldTargetAssayIC50/EC50 (µM)Reference
Azetidine Amide Analogues STAT3EMSA0.34 - 0.55[1]
MDA-MB-231 & MDA-MB-468 cellsCell Viability2.5 - 2.7
Bicyclic Azetidine (BRD3914) Plasmodium falciparumIn vitro growth0.015
3-Aryl-3-oxypropylamine Azetidines Serotonin, Norepinephrine, Dopamine TransportersUptake InhibitionNot specified[2][3]
Azetidin-2-one Derivatives Human Coronavirus (229E)Antiviral Assay45[4]

Potential Signaling Pathways and Experimental Workflows

To evaluate the efficacy of a novel compound such as this compound, a series of in vitro and in vivo experiments are typically conducted. The following diagrams illustrate a general workflow for screening and a hypothetical signaling pathway that such a compound might modulate, based on the activities of related azetidine scaffolds.

G General Workflow for Efficacy Testing A Compound Synthesis (this compound) B In Vitro Screening (Target-based & Phenotypic Assays) A->B C Lead Identification (Potency, Selectivity) B->C D In Vivo Efficacy (Animal Models) C->D E ADME/Tox Profiling C->E F Clinical Candidate Selection D->F E->F

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

G Hypothetical Signaling Pathway Modulation cluster_0 Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Azetidine This compound Azetidine->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade potentially modulated by an azetidine-based inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for assays commonly used in the evaluation of novel therapeutic compounds.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the concentration at which a compound inhibits 50% of the activity of a specific kinase, a common target for azetidine-based inhibitors.

  • Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the generated signal (e.g., luminescence) according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines, which is relevant for potential anti-cancer agents.

  • Materials: Human cancer cell line (e.g., MDA-MB-231), cell culture medium, fetal bovine serum (FBS), this compound, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the EC50 value, the concentration at which 50% of cell growth is inhibited.

In Vivo Efficacy Study in a Mouse Xenograft Model

This study evaluates the anti-tumor activity of a compound in a living organism.

  • Materials: Immunocompromised mice, human cancer cells, this compound, and a suitable vehicle for administration.

  • Procedure:

    • Implant human cancer cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct efficacy data for this specific molecule is limited, the broader class of azetidine derivatives has demonstrated significant activity against a variety of biological targets. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of its therapeutic potential. Further investigation into the synthesis and biological testing of this compound and its analogues is warranted to fully elucidate its efficacy and mechanism of action.

References

Head-to-head comparison of 3-((4-Isopropylbenzyl)oxy)azetidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Summary

The following tables summarize the inhibitory activities of various azetidine analogs against monoamine transporters.

Table 1: Inhibitory Activity of Azetidine Analogs on Vesicular Dopamine Uptake

CompoundStereochemistrySubstituentKi (nM)[1]
22b cis4-methoxy24
15c transmethylenedioxy31
Lobelane (2a) --45
Norlobelane (2b) --43

Note: Lower Ki values indicate higher potency.

Table 2: Monoamine Reuptake Inhibition Profile of 3-Substituted Azetidine Analogs

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
Analog 1 (racemate) Similar inhibitory activities against all three transporters[2]
Analog 10dl Identified as a candidate for further studies with a desired profile of hSERT > hNET > hDAT[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Vesicular [3H]Dopamine Uptake Assay

This assay evaluates the ability of compounds to inhibit the uptake of dopamine into synaptic vesicles.

  • Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from the brain tissue of rats.

  • Incubation: The isolated vesicles are incubated with [3H]dopamine and varying concentrations of the test compounds.

  • Detection: The amount of [3H]dopamine taken up by the vesicles is measured using a scintillation counter.

  • Data Analysis: The inhibition constants (Ki) are calculated to determine the potency of the compounds.[1]

Monoamine Transporter Uptake Assay

This assay measures the inhibitory activity of compounds against human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT are used.[2][3]

  • Assay Procedure: The cells are incubated with a radiolabeled substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) and different concentrations of the test compounds.

  • Measurement: The amount of radiolabeled substrate taken up by the cells is quantified to determine the inhibitory effect of the compounds.

  • Analysis: IC50 values are determined to assess the potency and selectivity of the analogs.[2]

Signaling Pathway and Experimental Workflow

Monoamine Reuptake Inhibition by Azetidine Analogs

Caption: Mechanism of action of azetidine analogs as monoamine reuptake inhibitors.

Experimental Workflow for Analog Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Synthesis Synthesis of Azetidine Analogs Purification Purification and Characterization Synthesis->Purification Binding_Assay Binding Affinity Assays (SERT, NET, DAT) Purification->Binding_Assay Uptake_Assay Functional Uptake Assays Binding_Assay->Uptake_Assay PK_Studies Pharmacokinetic Studies Uptake_Assay->PK_Studies PD_Models Pharmacodynamic (Behavioral) Models PK_Studies->PD_Models SAR_Analysis Structure-Activity Relationship (SAR) Analysis PD_Models->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: General workflow for the development and evaluation of novel azetidine analogs.

References

A Comparative Guide to the Reproducible Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-((4-Isopropylbenzyl)oxy)azetidine, a valuable building block in medicinal chemistry. We present detailed experimental protocols for the most common and effective methods, along with a discussion of alternative strategies. Quantitative data is summarized to aid in the selection of the most appropriate synthesis for specific research and development needs.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity. Specifically, 3-substituted azetidines are of significant interest. This guide focuses on the synthesis of this compound, providing a reproducible and scalable methodology.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a protected 3-hydroxyazetidine with a suitable 4-isopropylbenzyl electrophile. To ensure reproducibility and high yields, the azetidine nitrogen is typically protected, with the tert-butyloxycarbonyl (Boc) group being a common choice.

The overall synthetic strategy is a two-step process:

  • Etherification: Reaction of N-Boc-3-hydroxyazetidine with 4-isopropylbenzyl bromide in the presence of a strong base.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.

Williamson_Ether_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-product N-Boc-3-((4-isopropylbenzyl)oxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-product Williamson Ether Synthesis 4-isopropylbenzyl_bromide 4-isopropylbenzyl bromide 4-isopropylbenzyl_bromide->N-Boc-product Base Strong Base (e.g., NaH) Base->N-Boc-product N-Boc-product_deprotection N-Boc-3-((4-isopropylbenzyl)oxy)azetidine Final_Product This compound N-Boc-product_deprotection->Final_Product Acidic Deprotection Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Figure 1. Synthetic workflow for this compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Alternative Synthetic Route: Mitsunobu Reaction

Mitsunobu_Reaction cluster_0 Step 1: Mitsunobu Etherification cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-product N-Boc-3-((4-isopropylbenzyl)oxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-product Mitsunobu Reaction 4-isopropylbenzyl_alcohol 4-isopropylbenzyl alcohol 4-isopropylbenzyl_alcohol->N-Boc-product Reagents DIAD/DEAD, PPh3 Reagents->N-Boc-product N-Boc-product_deprotection N-Boc-3-((4-isopropylbenzyl)oxy)azetidine Final_Product This compound N-Boc-product_deprotection->Final_Product Acidic Deprotection Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Figure 2. Synthetic workflow for this compound via Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-isopropylbenzyl alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Step 2: Deprotection

The deprotection step is identical to that described for the Williamson ether synthesis route.

Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, 4-isopropylbenzyl bromideN-Boc-3-hydroxyazetidine, 4-isopropylbenzyl alcohol
Key Reagents Strong base (e.g., NaH)DIAD/DEAD, PPh₃
Typical Yield 70-90%60-80%
Reproducibility Generally high, can be sensitive to moisture.Good, but can be affected by the purity of reagents.
Advantages Cost-effective reagents, straightforward workup.Mild reaction conditions, useful for unreactive halides.
Disadvantages Requires a strong base, may not be suitable for base-sensitive substrates.Stoichiometric amounts of byproducts can complicate purification.

Alternative Synthesis of the Azetidine Core

While the focus of this guide is the functionalization of a pre-existing 3-hydroxyazetidine core, it is worth noting that the azetidine ring itself can be constructed through various methods. One common approach is the intramolecular cyclization of a suitably functionalized precursor. For instance, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines can provide access to 3-hydroxyazetidine derivatives[1].

Azetidine_Core_Synthesis cis-3,4-epoxy_amine cis-3,4-Epoxy Amine 3-hydroxyazetidine_derivative 3-Hydroxyazetidine Derivative cis-3,4-epoxy_amine->3-hydroxyazetidine_derivative Intramolecular Aminolysis Catalyst La(OTf)₃ Catalyst->3-hydroxyazetidine_derivative

Figure 3. Alternative synthesis of the 3-hydroxyazetidine core.

This alternative may be considered when the starting 3-hydroxyazetidine is not commercially available or when specific stereochemistry is desired.

Conclusion

The Williamson ether synthesis represents a robust and reproducible method for the preparation of this compound, particularly when starting from the readily available N-Boc-3-hydroxyazetidine. For substrates where the corresponding halide is problematic, the Mitsunobu reaction offers a reliable alternative, albeit with potentially more challenging purification. The choice of method will ultimately depend on the specific constraints of the research, including scale, cost, and the nature of the substrates involved. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process for researchers in the field of drug discovery and development.

References

Validating the Purity of 3-((4-Isopropylbenzyl)oxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of small molecules like 3-((4-Isopropylbenzyl)oxy)azetidine is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the purity of this compound against two structurally similar alternatives: 3-((4-methylbenzyl)oxy)azetidine and 3-((4-fluorobenzyl)oxy)azetidine. It also outlines detailed experimental protocols for key analytical techniques used in purity validation.

Comparative Purity Analysis

The purity of a chemical compound is a critical attribute that can significantly impact its biological activity and safety profile. The following table summarizes the typical purity specifications for this compound and its selected alternatives as often cited by chemical suppliers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Typical Purity Specification
This compoundthis compound structureC₁₃H₁₉NO205.30≥95%
3-((4-Methylbenzyl)oxy)azetidine3-((4-Methylbenzyl)oxy)azetidine structureC₁₁H₁₅NO177.24≥95%[1]
3-((4-Fluorobenzyl)oxy)azetidine hydrochloride3-((4-Fluorobenzyl)oxy)azetidine structureC₁₀H₁₂FNO · HCl217.6695%

Experimental Protocols for Purity Validation

Accurate determination of compound purity relies on the application of robust analytical methodologies. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are commonly employed for the purity assessment of small molecules like this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of benzyl ether derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Standard and Sample Preparation: Prepare a stock solution of the analyte in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to about 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 220 nm and 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amine-containing compounds like azetidines, derivatization is often necessary to improve chromatographic performance and reduce peak tailing.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Helium (carrier gas)

Procedure:

  • Derivatization: To approximately 1 mg of the sample, add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS. Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1 mL/min (Helium)

    • Ion source temperature: 230 °C

    • Mass range: 50-500 amu

  • Analysis: Inject the derivatized sample. The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the derivatized structure of the target compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for purity determination without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to allow for full relaxation between pulses. A D1 of 30 seconds is often a safe starting point.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis cluster_decision Quality Control cluster_outcome Outcome Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Decision Purity ≥ 95%? HPLC->Decision GCMS->Decision qNMR->Decision Pass Pass Decision->Pass Yes Fail Fail - Repurify Decision->Fail No Fail->Purification

A general workflow for the purity validation of a synthesized chemical compound.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->Kinase2 Inhibition

Illustrative signaling pathway showing potential interaction of a small molecule inhibitor.

Compound_Comparison cluster_compounds Comparative Compounds AzetidineCore 3-(Benzyloxy)azetidine Core Compound1 This compound AzetidineCore->Compound1 R = Isopropyl Compound2 3-((4-Methylbenzyl)oxy)azetidine AzetidineCore->Compound2 R = Methyl Compound3 3-((4-Fluorobenzyl)oxy)azetidine AzetidineCore->Compound3 R = Fluoro

Logical comparison of the three azetidine derivatives based on their structural differences.

References

Safety Operating Guide

Proper Disposal of 3-((4-Isopropylbenzyl)oxy)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 3-((4-Isopropylbenzyl)oxy)azetidine, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Hazard Information

  • Flammability: The substance is likely a flammable liquid and vapor.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1]

  • Health Hazards: It may cause skin irritation and serious eye damage.[1] Some related compounds are harmful if swallowed.

  • Environmental Hazards: The compound may be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use eye protection or a face shield.[1]

  • Skin and Body Protection: Wear appropriate laboratory clothing.

II. Quantitative Hazard Data Summary

The following table summarizes the hazard classifications based on available data for similar chemical structures.

Hazard ClassificationCategoryHazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapour[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Acute Aquatic ToxicityCategory 2H411: Toxic to aquatic life with long lasting effects[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

III. Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is essential for safety and compliance.

1. Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and chemically resistant waste container. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of the waste mixture, including any solvents.

  • Incompatible Wastes: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[2]

2. Handling and Transfer:

  • Ventilation: All transfers of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Containment: Have a spill kit readily available. In case of a spill, collect the spillage using an inert absorbent material.

3. Container Management:

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.[3]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from sources of ignition.[1][4] Keep the container cool.[1]

4. Disposal of Empty Containers:

  • Rinsing: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[3]

  • Disposal: After thorough rinsing and air drying, deface the label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

5. Final Disposal:

  • Licensed Waste Carrier: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Never dispose of this chemical down the drain or in the regular trash.[3]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[1]

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Storage and Disposal A Wear appropriate PPE (Gloves, Eye Protection) B Handle in a well-ventilated area (Fume Hood) A->B C Use a designated, labeled hazardous waste container B->C Transfer Waste D Segregate from incompatible wastes C->D E Store container in a cool, well-ventilated, secure area D->E Store Securely F Arrange for pickup by a licensed waste disposal service E->F G Document waste transfer F->G

Caption: Workflow for the safe handling and disposal of this compound.

cluster_0 Empty Container Decontamination cluster_1 Final Disposal A Triple rinse the container with a suitable solvent B Collect the first rinse as hazardous waste A->B C Collect subsequent rinses for appropriate disposal B->C D Air dry the rinsed container in a fume hood C->D Prepare for Disposal E Deface the original label D->E F Dispose of the container as non-hazardous waste E->F

Caption: Procedure for the decontamination and disposal of empty containers.

References

Personal protective equipment for handling 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-((4-Isopropylbenzyl)oxy)azetidine. The following procedures are based on the known hazards of similar azetidine derivatives and general best practices for laboratory chemical safety. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment before beginning any work.

Hazard Summary and Personal Protective Equipment

Based on data for related azetidine compounds, this compound is anticipated to be a flammable liquid that can cause skin irritation and serious eye damage.[1][2][3] It may also cause respiratory irritation and be toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent safety measures are required.

Hazard ClassPotential Health EffectsRecommended Personal Protective Equipment (PPE)
Flammable Liquid Vapors may form explosive mixtures with air.[1][3]Work in a chemical fume hood. Keep away from heat, sparks, and open flames.[1][3] Use explosion-proof equipment.[1][4] Ground/bond container and receiving equipment.[3][4]
Skin Irritant Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., nitrile).[2] Lab coat.[2]
Eye Damage Causes serious eye damage.[1][3]Safety goggles and a face shield.[2][3]
Respiratory Irritant May cause respiratory irritation.[2]Use only in a well-ventilated area or a chemical fume hood.[1][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital to ensure safety when working with this compound.

  • Preparation and Precaution:

    • Before starting work, ensure that a chemical fume hood is certified and functioning correctly.

    • Locate the nearest emergency shower and eyewash station.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated waste container, properly labeled for hazardous chemical waste.[5]

  • Handling the Compound:

    • Conduct all manipulations of this compound within the chemical fume hood.[2]

    • Ground and bond all containers when transferring the liquid to prevent static discharge.[3][4]

    • Use only non-sparking tools.[1][3][4]

    • Avoid direct contact with skin and eyes.[1] Do not breathe vapors or mists.[1][2][3][4]

    • Keep the container tightly closed when not in use.[4]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you feel unwell.

    • For small spills within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Place the absorbent material into the designated hazardous waste container.

    • Clean the affected area thoroughly.

    • For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • First Aid Measures:

    • If in eyes: Immediately rinse with water for at least 15-20 minutes, removing contact lenses if present and easy to do.[1][2][3][4] Seek immediate medical attention.[1][2]

    • If on skin: Take off immediately all contaminated clothing.[3][4] Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][4] If the person feels unwell, call a poison center or doctor.[1][2]

    • If swallowed: Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[5]

    • The first rinse of any container that held the chemical must be collected as hazardous waste.[5] For highly toxic compounds, the first three rinses should be collected.[5]

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[1]

    • Use secondary containment for all liquid waste.[5]

  • Waste Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[5]

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE (Gloves, Goggles, Face Shield, Lab Coat) prep->ppe hood Work in Fume Hood ppe->hood handle Handle Chemical (Grounding, Non-Sparking Tools) hood->handle spill Spill? handle->spill spill_proc Follow Spill Procedure spill->spill_proc Yes waste Collect Waste spill->waste No spill_proc->waste decon Decontaminate Work Area waste->decon remove_ppe Remove PPE decon->remove_ppe wash Wash Hands remove_ppe->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Isopropylbenzyl)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-((4-Isopropylbenzyl)oxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.